molecular formula C9H13N3O B572676 5-Amino-2-(dimethylamino)benzamide CAS No. 1226805-88-4

5-Amino-2-(dimethylamino)benzamide

Cat. No.: B572676
CAS No.: 1226805-88-4
M. Wt: 179.223
InChI Key: VSDBOHMWRRGWRP-UHFFFAOYSA-N
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Description

5-Amino-2-(dimethylamino)benzamide is a valuable chemical scaffold in medicinal chemistry and drug discovery research. Its structure serves as a versatile precursor for synthesizing a diverse range of nitrogen-containing heterocycles, which are core structures in many pharmacologically active molecules. This compound is particularly significant in the development of novel antiviral agents. Research has demonstrated its utility as a key building block for creating pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, which have shown promising in vitro activity against the H5N1 avian influenza virus . The structural motif of substituted benzamides is also widely explored in neuroscience research, particularly in the design and synthesis of ligands that target various neurotransmitter receptors and transporters . Furthermore, related complex benzamide-urea derivatives have been investigated for their potential to inhibit specific ion channels, such as TRPM7, indicating potential applications in cancer research by reducing cancer cell migration and inducing apoptosis . As a multifunctional synthetic intermediate, 5-Amino-2-(dimethylamino)benzamide provides researchers with a critical starting point for constructing complex molecules aimed at probing biological mechanisms and developing new therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-(dimethylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12(2)8-4-3-6(10)5-7(8)9(11)13/h3-5H,10H2,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDBOHMWRRGWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-2-(dimethylamino)benzamide (CAS No. 1226805-88-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Benzamide Scaffold in Modern Drug Discovery

The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a diverse array of therapeutic agents with activities spanning from antiemetics and antipsychotics to anti-cancer and anti-arrhythmic drugs. Its prevalence stems from its ability to form stable amide bonds and participate in various non-covalent interactions, such as hydrogen bonding, with biological targets. The strategic substitution on the phenyl ring and the amide nitrogen allows for the fine-tuning of a compound's physicochemical properties and pharmacological profile. This guide focuses on a specific, yet potentially valuable, member of this chemical class: 5-Amino-2-(dimethylamino)benzamide. While not as extensively documented as some of its counterparts, its unique substitution pattern presents intriguing possibilities for novel molecular design and therapeutic applications. This document aims to provide a comprehensive overview of its known properties, a proposed synthetic route based on established chemical principles, and an exploration of its potential applications in drug discovery.

Physicochemical Properties of 5-Amino-2-(dimethylamino)benzamide

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its solubility, permeability, metabolic stability, and ultimately, its potential as a drug candidate.

PropertyValueSource
CAS Number 1226805-88-4[1]
Molecular Formula C₉H₁₃N₃O[1]
Molecular Weight 179.22 g/mol
Appearance Solid (predicted)
Topological Polar Surface Area (TPSA) 72.4 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
XLogP3 0.2[1]

Note: Much of the available data is computed. Experimental determination of properties such as melting point and solubility is crucial for any practical application.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be approached from commercially available starting materials, such as 2-fluoro-5-nitrobenzoic acid. The key transformations would involve a nucleophilic aromatic substitution to introduce the dimethylamino group, followed by amidation and reduction of the nitro group.

Synthesis_of_5-Amino-2-(dimethylamino)benzamide A 2-Fluoro-5-nitrobenzoic acid B 2-Fluoro-5-nitrobenzoyl chloride A->B SOCl₂ or (COCl)₂ C 2-Fluoro-N,N-dimethyl-5-nitrobenzamide B->C HN(CH₃)₂, Base D 2-(Dimethylamino)-5-nitrobenzamide C->D HN(CH₃)₂, Heat E 5-Amino-2-(dimethylamino)benzamide D->E Reduction (e.g., Fe/NH₄Cl or H₂, Pd/C)

Caption: Proposed synthetic workflow for 5-Amino-2-(dimethylamino)benzamide.

Step-by-Step Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations and should be optimized for the specific substrate.

Step 1: Synthesis of 2-Fluoro-5-nitrobenzoyl chloride

  • Rationale: Conversion of the carboxylic acid to the more reactive acid chloride facilitates the subsequent amidation. Thionyl chloride (SOCl₂) or oxalyl chloride are standard reagents for this transformation.

  • Procedure:

    • To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add a catalytic amount of dimethylformamide (DMF).

    • Slowly add thionyl chloride (1.2 eq) at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by the cessation of gas evolution.

    • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Fluoro-N,N-dimethyl-5-nitrobenzamide

  • Rationale: The acid chloride is reacted with dimethylamine to form the corresponding N,N-dimethylbenzamide. A base is required to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve the crude 2-fluoro-5-nitrobenzoyl chloride in an anhydrous aprotic solvent like dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of dimethylamine (2.0 eq) in a suitable solvent (e.g., THF or water) while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 2-(Dimethylamino)-5-nitrobenzamide

  • Rationale: A nucleophilic aromatic substitution reaction is employed to replace the fluorine atom with a dimethylamino group. This reaction is typically facilitated by heating in the presence of excess dimethylamine.

  • Procedure:

    • In a sealed reaction vessel, dissolve 2-fluoro-N,N-dimethyl-5-nitrobenzamide (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or in an excess of aqueous dimethylamine solution.

    • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours.

    • Monitor the reaction progress by TLC or HPLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Collect the precipitated product by filtration, wash with water, and dry.

    • If necessary, purify the product further by recrystallization or column chromatography.

Step 4: Synthesis of 5-Amino-2-(dimethylamino)benzamide

  • Rationale: The final step involves the reduction of the nitro group to an amine. Common methods include catalytic hydrogenation or the use of a metal in acidic or neutral conditions (e.g., iron in the presence of ammonium chloride).

  • Procedure:

    • To a solution of 2-(dimethylamino)-5-nitrobenzamide (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

    • Heat the mixture to reflux and stir vigorously for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite, washing the filter cake with ethanol.

    • Concentrate the filtrate to remove the ethanol.

    • Extract the product from the remaining aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the final product.

Characterization

For a novel or sparsely characterized compound, thorough analytical characterization is imperative to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N,N-dimethyl protons (a singlet), the primary amine protons, and the amide protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbonyl carbon of the amide, and the N,N-dimethyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and C-N stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of 5-Amino-2-(dimethylamino)benzamide suggest several potential avenues for its application in drug discovery.

Potential_Applications A 5-Amino-2-(dimethylamino)benzamide B Building Block for Library Synthesis A->B Versatile scaffold C Fragment-Based Drug Discovery A->C Low molecular weight D Investigation of Intrinsic Biological Activity A->D E Anticancer Agents D->E F CNS-Active Agents D->F G Antimicrobial Agents D->G

Caption: Potential applications of 5-Amino-2-(dimethylamino)benzamide in drug discovery.

As a Versatile Building Block

The presence of three distinct functional groups—a primary aromatic amine, a tertiary dimethylamino group, and a primary amide—makes this compound a highly versatile scaffold for chemical library synthesis. The primary amine at the 5-position is a key handle for a wide range of chemical modifications, including:

  • Acylation and Sulfonylation: Reaction with various acid chlorides or sulfonyl chlorides to introduce diverse substituents.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.

  • Buchwald-Hartwig and Ullmann Couplings: Formation of C-N bonds with aryl halides or pseudohalides to construct more complex diarylamine structures.

  • Diazotization and Subsequent Reactions: Conversion of the amino group into a diazonium salt, which can then be transformed into a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN).

The primary amide can also be modified, for instance, through dehydration to a nitrile or hydrolysis to a carboxylic acid, further expanding the synthetic possibilities.

Fragment-Based Drug Discovery

With a molecular weight of 179.22 g/mol , 5-Amino-2-(dimethylamino)benzamide falls within the typical range for a fragment in fragment-based drug discovery (FBDD). Its hydrogen bonding capabilities and potential for various interactions make it an interesting candidate for screening against a wide range of biological targets. Hits identified from a fragment screen could then be grown or linked to develop more potent lead compounds.

Intrinsic Biological Activity

The benzamide scaffold is present in numerous biologically active molecules.[2] The specific substitution pattern of 5-Amino-2-(dimethylamino)benzamide may confer intrinsic pharmacological activity. Areas of potential interest for biological screening include:

  • Oncology: Many substituted benzamides exhibit anticancer properties. For instance, derivatives of 2-aminobenzamide have been investigated as antiproliferative agents.[3]

  • Central Nervous System (CNS) Disorders: The benzamide class includes several antipsychotic and antiemetic drugs that act on dopamine and serotonin receptors. The potential for this compound to cross the blood-brain barrier and interact with CNS targets could be explored.

  • Infectious Diseases: Benzamide derivatives have also been reported to possess antimicrobial and antifungal activities.

Safety and Handling

As there is no specific safety data sheet (SDS) available for 5-Amino-2-(dimethylamino)benzamide, it is crucial to handle this compound with the caution appropriate for a novel chemical entity of unknown toxicity. General safe laboratory practices should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

5-Amino-2-(dimethylamino)benzamide represents a chemical entity with untapped potential in the field of drug discovery and development. While its characterization in the public domain is currently limited, its structural features suggest it could be a valuable building block for the synthesis of novel compound libraries and a promising candidate for fragment-based screening. The proposed synthetic pathway provides a starting point for its preparation, and further research is warranted to fully elucidate its physicochemical properties, spectroscopic characteristics, and biological activity. As the quest for novel therapeutic agents continues, the exploration of such unique and under-investigated scaffolds will be crucial for the advancement of medicinal chemistry.

References

  • MySkinRecipes. 5-Amino-2-(dimethylamino)benzoic acid. [Link]

  • Mol-Instincts. Cas no 1226805-88-4 (5-Amino-2-(dimethylamino)benzamide). [Link]

  • Google Patents. CN103193714B - 5-amino-benzimidazolone synthetic method.
  • MDPI. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. [Link]

  • CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]

  • ResearchGate. Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer. [Link]

  • Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • Broad Institute.
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  • Google Patents.
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An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-2-(dimethylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating 5-Amino-2-(dimethylamino)benzamide in a Developmental Context

5-Amino-2-(dimethylamino)benzamide is a substituted benzamide, a class of organic compounds characterized by a benzene ring attached to an amide functional group. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs with diverse therapeutic applications, including antiemetics, antipsychotics, and antiarrhythmics. The specific substitutions on this particular molecule—an amino group at the 5-position and a dimethylamino group at the 2-position—create a unique electronic and steric profile that dictates its chemical behavior and potential utility.

This guide provides a comprehensive analysis of the core physicochemical properties of 5-Amino-2-(dimethylamino)benzamide. Understanding these characteristics is not merely an academic exercise; it is the foundational step in drug discovery and development. Properties such as solubility, lipophilicity (LogP), and ionization state (pKa) are critical determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which in turn governs its bioavailability, efficacy, and safety. This document is designed to serve as a practical, in-depth resource, moving beyond a simple data sheet to explain the causality behind these properties and the experimental methodologies used to determine them.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The structural features of 5-Amino-2-(dimethylamino)benzamide are key to interpreting its chemical properties and reactivity.

  • IUPAC Name: 5-amino-2-(dimethylamino)benzamide

  • CAS Number: 1226805-88-4[1][2]

  • Molecular Formula: C₉H₁₃N₃O[1]

  • SMILES: CN(C)C1=C(C(=O)N)C=C(N)C=C1[2]

  • InChI Key: VSDBOHMWRRGWRP-UHFFFAOYSA-N[2]

The molecule features a central benzene ring with three key functional groups:

  • A primary amide (-CONH₂)

  • A tertiary amine (the dimethylamino group, -N(CH₃)₂)

  • A primary aromatic amine (-NH₂)

The relative positions of these groups (ortho, meta, para) create specific electronic interactions (resonance, inductive effects) that influence the molecule's overall polarity, hydrogen bonding capacity, and acid-base properties.

Caption: Molecular structure of 5-Amino-2-(dimethylamino)benzamide.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-Amino-2-(dimethylamino)benzamide. These values, both experimentally derived and computationally predicted, are essential for anticipating the compound's behavior in various experimental and biological systems.

PropertyValueSourceSignificance in Drug Development
Molecular Weight 179.22 g/mol Influences diffusion rates and compliance with Lipinski's Rule of Five for oral bioavailability.
Appearance Solid[1]Determines handling, storage, and formulation requirements.
XLogP3 0.2[2]A measure of lipophilicity; affects membrane permeability, solubility, and metabolic stability.
LogP -0.03[1]Indicates a relatively hydrophilic nature, suggesting good aqueous solubility but potentially lower passive membrane permeability.
Topological Polar Surface Area (TPSA) 72.4 Ų[2]Predicts transport properties; a TPSA < 140 Ų is generally associated with good cell permeability.
Hydrogen Bond Donors 2[2]The two -NH₂ groups can donate hydrogen bonds, enhancing interaction with biological targets and water.
Hydrogen Bond Acceptors 4[2]The amide oxygen, amide nitrogen, and two amine nitrogens can accept hydrogen bonds, influencing solubility and target binding.
Rotatable Bonds 2[1][2]Relates to conformational flexibility, which can impact receptor binding affinity.
pKa (Predicted) Amine (5-position): ~4-5Dimethylamine (2-position): ~2-3Amide: ~17Inferred from related structures[3][4]Determines the ionization state at physiological pH (7.4), which critically affects solubility, absorption, and receptor interaction.
Solubility Not explicitly reported; predicted to be soluble in polar organic solvents and moderately soluble in acidic aqueous solutions.Inferred from structureA fundamental property for formulation and delivery; poor solubility is a major hurdle in drug development.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, protocols must be self-validating. The following methodologies are standard in the pharmaceutical industry for characterizing compounds like 5-Amino-2-(dimethylamino)benzamide.

Protocol: Shake-Flask Method for Solubility Determination

This is the gold-standard method for determining aqueous solubility. The causality is based on achieving equilibrium between the solid and dissolved states of the compound.

Objective: To determine the equilibrium solubility of the compound in a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline).

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the buffer in a glass vial. The excess is critical to ensure saturation is reached.

  • Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

  • Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it (e.g., using a 0.22 µm syringe filter) to remove any remaining particulates.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)[5][6][7][8], against a standard curve of known concentrations.

cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add Excess Solid to Buffer B Agitate at Constant Temp (24-48h) A->B Achieve Equilibrium C Centrifuge/ Let Stand B->C Separate Phases D Filter Supernatant C->D Isolate Saturated Solution E Analyze via HPLC or LC-MS D->E Measure Concentration

Caption: Workflow for solubility determination via the shake-flask method.

Protocol: Analytical Characterization by LC-MS

LC-MS is a powerful hybrid technique essential for confirming the identity (via mass spectrometry) and purity (via liquid chromatography) of a compound.

Objective: To confirm the molecular weight and assess the purity of a sample of 5-Amino-2-(dimethylamino)benzamide.

Methodology:

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.

  • Chromatographic Separation (LC):

    • Column: Use a reverse-phase C18 column, which separates compounds based on hydrophobicity.

    • Mobile Phase: Employ a gradient elution using two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid). The formic acid helps to protonate the analyte for better ionization.

    • Gradient: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B to elute the compound.

  • Ionization: As the compound elutes from the LC column, it enters the mass spectrometer's ion source. Electrospray Ionization (ESI) in positive mode is typically used for molecules with basic amine groups, as it will readily form [M+H]⁺ ions.

  • Mass Analysis (MS): The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation:

    • The chromatogram will show a peak at a specific retention time, and its area percentage can be used to estimate purity.

    • The mass spectrum corresponding to this peak should show a prominent ion at an m/z value corresponding to the protonated molecule (179.22 + 1.008 = 180.23).

Synthesis and Potential Biological Context

While a detailed synthesis is beyond the scope of this guide, it is important to recognize that 5-Amino-2-(dimethylamino)benzamide serves as a valuable intermediate in the synthesis of more complex molecules[9]. The synthesis of related benzamides often involves key steps such as nucleophilic aromatic substitution or amidation reactions[10]. The presence of multiple reactive sites (two amino groups and an amide) allows for diverse chemical modifications to build libraries of compounds for screening.

The functional groups on this molecule are suggestive of its potential interactions within a biological system. The aromatic ring and amide linkage are common features in molecules that interact with enzymes or receptors. Specifically, substituted benzamides have been explored for a variety of targets, and derivatives with N,N-dimethylamino substitutions have shown activity as DNA binding agents[11]. The physicochemical properties discussed here are paramount in predicting how such a molecule might behave in a biological assay.

Sol Solubility Abs Absorption Sol->Abs affects rate & extent of dissolution Exc Excretion Sol->Exc determines renal clearance LogP Lipophilicity (LogP) LogP->Abs governs passive membrane diffusion Dist Distribution LogP->Dist affects tissue penetration & binding Met Metabolism LogP->Met influences access to metabolic enzymes pKa Ionization (pKa) pKa->Abs influences dissolution & membrane passage pKa->Dist controls plasma protein binding MW Size/MW MW->Abs impacts diffusion Bio Bioavailability Abs->Bio Dist->Bio Met->Bio Exc->Bio

Caption: Relationship between physicochemical properties and ADME.

Conclusion

5-Amino-2-(dimethylamino)benzamide is a molecule with a defined set of physicochemical properties that make it an interesting candidate for further chemical exploration. Its relatively low molecular weight, moderate polarity (LogP ~0), and significant hydrogen bonding capacity suggest a favorable profile for aqueous solubility, a critical asset in early-stage drug development. The TPSA value is well within the range associated with good oral bioavailability. The multiple functional groups offer rich opportunities for synthetic modification, allowing for the fine-tuning of these properties to optimize for specific biological targets. This guide has provided the foundational data, experimental context, and causal reasoning necessary for any researcher or drug development professional to effectively utilize this compound in their work.

References

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  • MySkinRecipes. (n.d.). 5-Amino-2-(dimethylamino)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(2-(dimethylamino)ethyl)benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
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  • Meng, X., Wang, P., & Jiang, L. (n.d.). Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer. ResearchGate. Retrieved from [Link]

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  • CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved from [Link]

  • Zhang, G. F., et al. (n.d.). Targeted quantification of amino acids by dansylation. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2025). Green synthesis, characterization and some physicochemical studies on cocrystal; 2-(4-(Dimethylamino) benzylideneamino) benzoic acid and p-nitroaniline system. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility Profile of 5-Amino-2-(dimethylamino)benzamide: From In Silico Prediction to Experimental Verification

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-(dimethylamino)benzamide is a benzamide derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility is a critical prerequisite for its effective use in any research or development setting, influencing everything from reaction kinetics to formulation and bioavailability. Publicly available experimental solubility data for this specific compound is notably scarce. This guide, therefore, provides a comprehensive framework for approaching the solubility determination of 5-Amino-2-(dimethylamino)benzamide. It combines in silico predictions of key physicochemical properties with a detailed, field-proven experimental protocol for determining thermodynamic solubility. Furthermore, it explores the theoretical factors, such as pH and solvent choice, that govern its solubility, providing researchers with the predictive insights and practical methodologies required to confidently work with this compound.

Physicochemical Characterization and Predicted Properties

A molecule's solubility is intrinsically linked to its structural and electronic properties. 5-Amino-2-(dimethylamino)benzamide possesses several functional groups that dictate its behavior in solution: a primary aromatic amine, a tertiary aliphatic amine, and a primary benzamide. These groups contribute to the molecule's polarity, hydrogen bonding capacity, and pH-dependent ionization.

Based on its structure, several key physicochemical properties can be computed, which provide a foundational understanding for predicting its solubility.

PropertyValue / PredictionSource / Method
Molecular Formula C₉H₁₃N₃O-
Molecular Weight 179.22 g/mol
CAS Number 1226805-88-4[1]
XLogP3 (Predicted) 0.2[1]
Hydrogen Bond Donors 2 (from -NH₂ and -CONH₂)[1]
Hydrogen Bond Acceptors 4 (from N, N, C=O)[1]
Topological Polar Surface Area (TPSA) 72.4 Ų[1]

The low positive XLogP3 value suggests that the compound has a relatively balanced hydrophilic-lipophilic character, hinting at modest solubility in both polar and some non-polar solvents.[1] The presence of multiple hydrogen bond donors and acceptors indicates that hydrogen bonding will be a significant intermolecular force, particularly in protic solvents like water and alcohols.[1]

The Critical Role of pH: Ionization and Solubility

The solubility of 5-Amino-2-(dimethylamino)benzamide is expected to be highly dependent on pH due to the presence of two basic amine groups. The ionization state of these groups can be predicted by their pKa values, which is the pH at which the functional group is 50% ionized.

  • The Tertiary Dimethylamino Group: This aliphatic amine is expected to be the more basic of the two, with a predicted pKa likely in the range of 8.5 - 9.5. At pH values significantly below this pKa, this group will be protonated (cationic), which should dramatically increase aqueous solubility.

  • The Primary Aromatic Amino Group: Aromatic amines are significantly less basic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Its pKa is predicted to be much lower, likely in the range of 3.5 - 4.5.

The Henderson-Hasselbalch equation provides the theoretical basis for the relationship between pH, pKa, and the ratio of the ionized to unionized forms of the compound.[2][3] For a basic compound, as the pH of the solution decreases, the concentration of the more soluble, protonated (conjugate acid) form increases.[4][5]

Caption: Relationship between pH and the dominant ionic species of 5-Amino-2-(dimethylamino)benzamide.

Experimental Protocol for Thermodynamic Solubility Determination

Given the absence of published data, experimental determination is necessary. The "gold standard" for measuring thermodynamic equilibrium solubility is the shake-flask method.[6] This method ensures that the solution is truly saturated with the compound, providing a reliable and reproducible value.[7]

Workflow for Shake-Flask Solubility Measurement

Solubility_Workflow Prep 1. Preparation Equilibrate 2. Equilibration (Shake-Flask) Prep->Equilibrate Add excess solid to solvent Separate 3. Phase Separation Equilibrate->Separate Incubate 24-48h @ constant T Quantify 4. Quantification (e.g., HPLC-UV) Separate->Quantify Centrifuge or Filter (0.22 µm) Result 5. Calculate Solubility Quantify->Result Analyze supernatant vs. calibration curve

Caption: Standard workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

A. Materials and Reagents:

  • 5-Amino-2-(dimethylamino)benzamide (solid, verify purity >98%).

  • Solvents of interest (e.g., pH-adjusted buffers, ethanol, DMSO, etc.).

  • Glass vials with screw caps.

  • Orbital shaker with temperature control.[8]

  • Centrifuge or syringe filters (0.22 µm, ensure low compound binding).

  • Calibrated analytical balance.

  • HPLC-UV system or a suitable quantitative analysis platform.

B. Protocol:

  • Preparation: Add an excess amount of solid 5-Amino-2-(dimethylamino)benzamide to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[6] For example, add ~10 mg of the compound to 1 mL of the chosen solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[8] Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours. This duration is critical to ensure thermodynamic equilibrium is reached.[9]

    • Expert Insight: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases.[6]

  • Phase Separation: After equilibration, remove the vials and let the undissolved solid settle. Carefully separate the saturated supernatant from the solid. This is a critical step to avoid artificially high results.

    • Method 1 (Centrifugation): Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

    • Method 2 (Filtration): Withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter. Discard the first portion of the filtrate to saturate any binding sites on the filter membrane.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) and create a series of calibration standards of known concentrations.

    • Dilute the saturated supernatant samples into the analytical range of the instrument.

    • Analyze the calibration standards and the diluted samples by a validated analytical method, such as HPLC-UV.

  • Calculation: Construct a calibration curve by plotting the analytical response versus concentration for the standards. Use the regression equation from this curve to determine the concentration of the diluted samples. Calculate the original solubility in the solvent by correcting for the dilution factor.

C. Self-Validating System & Trustworthiness:

  • Purity: The purity of the compound and solvents must be high to ensure accuracy.[7]

  • Replicates: All measurements should be performed in at least triplicate to assess variability.[8]

  • pH Measurement: For aqueous buffers, the pH must be measured both before adding the compound and in the final saturated solution to ensure it has not shifted.[6]

  • Solid State Analysis: For rigorous studies, it is advisable to analyze the solid material remaining after the experiment (e.g., by XRPD) to confirm that no phase change or degradation has occurred.[10]

Practical Implications for Research and Development

A comprehensive understanding of 5-Amino-2-(dimethylamino)benzamide's solubility is not merely academic; it is essential for practical application.

  • For Synthetic Chemists: Knowledge of solubility in various organic solvents is crucial for selecting appropriate reaction media, controlling reaction rates, and designing effective purification and crystallization procedures.

  • For Pharmacologists & Formulators: In drug development, aqueous solubility is a primary determinant of a compound's dissolution rate and, consequently, its oral bioavailability. The pH-solubility profile is critical for predicting how the compound will behave in different regions of the gastrointestinal tract. Poor solubility can be a major hurdle, often requiring formulation strategies like salt formation or the use of co-solvents and excipients.[11]

  • For Analytical Scientists: Accurate solubility data is necessary for preparing stock solutions and developing robust analytical methods. It helps prevent issues arising from compound precipitation in analytical workflows, such as during HPLC analysis or in high-throughput screening assays.[12][13]

Conclusion

While direct, published solubility data for 5-Amino-2-(dimethylamino)benzamide is lacking, a robust scientific framework allows for its thorough characterization. By combining in silico predictions of its physicochemical properties with the rigorous, gold-standard shake-flask experimental method, researchers can reliably determine its solubility profile. The compound's two basic centers predict a strong pH-dependent solubility, a critical factor for any aqueous application. The detailed protocols and theoretical considerations provided in this guide empower researchers and drug development professionals to generate the high-quality, trustworthy data needed to unlock the full potential of this molecule in their work.

References

  • Vertex AI Search. (n.d.). Cas no 1226805-88-4 (5-Amino-2-(dimethylamino)benzamide).
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation.
  • PubMed. (2010, July 12). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship.
  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-(dimethylamino)benzamide.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • Benchchem. (n.d.). 4-Amino-N-(3,5-dichlorophenyl)benzamide solubility issues and solutions.
  • U.S. Food and Drug Administration. (2023, October 15). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
  • BYJU'S. (n.d.). Henderson-Hasselbalch Equation.

Sources

5-Amino-2-(dimethylamino)benzamide spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of 5-Amino-2-(dimethylamino)benzamide

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 5-Amino-2-(dimethylamino)benzamide, a substituted benzamide derivative, represents a class of molecules with significant potential in medicinal chemistry. Its structural features—a primary aromatic amine, a tertiary dimethylamino group, and a primary amide—present a unique and interesting case for spectral analysis. Understanding the distinct spectral signature of this compound is crucial for its identification, purity assessment, and the study of its interactions in biological systems.

This technical guide provides a comprehensive analysis of the spectral data for 5-Amino-2-(dimethylamino)benzamide, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple presentation of data. It delves into the causality behind the observed spectral features, offers field-proven insights into experimental design, and provides robust protocols to ensure data integrity and reproducibility.

Molecular Structure and Analytical Overview

The first step in any spectral analysis is a thorough understanding of the molecule's structure. The arrangement of functional groups and substituents on the benzene ring dictates the electronic environment of each atom, which in turn governs the spectral output.

Figure 1: Molecular Structure of 5-Amino-2-(dimethylamino)benzamide.

The analytical workflow for characterizing a compound like this involves a multi-technique approach to unambiguously confirm its identity and structure.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Sample 5-Amino-2-(dimethylamino)benzamide NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Figure 2: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Amino-2-(dimethylamino)benzamide, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic ring and the nature of the substituents.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the primary amine and amide protons, and the methyl protons of the dimethylamino group. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over chloroform-d (CDCl₃) as it allows for the observation of exchangeable protons from the NH₂ groups.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.5 - 7.0 Broad Singlet 2H -C(O)NH₂ Amide protons, often broad and exchangeable.
~6.85 Doublet (d) 1H H-6 Ortho to the electron-withdrawing C(O)NH₂ group, deshielded.
~6.60 Doublet of Doublets (dd) 1H H-4 Coupled to both H-3 and H-6 (meta coupling).
~6.45 Doublet (d) 1H H-3 Ortho to the strongly electron-donating -N(CH₃)₂ group, significantly shielded (upfield shift).[1]
~4.90 Broad Singlet 2H Ar-NH₂ Primary amine protons, broad and exchangeable. Position is concentration-dependent.

| ~2.60 | Singlet | 6H | -N(CH₃)₂ | Two equivalent methyl groups on the tertiary amine. |

Expertise & Causality:

  • Aromatic Region: The substitution pattern breaks the symmetry of the benzene ring, resulting in three distinct aromatic signals. The powerful electron-donating effect of the ortho-dimethylamino group causes a significant upfield shift for the adjacent proton (H-3).[1] Conversely, the electron-withdrawing amide group deshields the ortho proton (H-6).

  • Amine and Amide Protons: The signals for the -NH₂ protons are typically broad due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water in the solvent. Their chemical shift can vary with sample concentration and temperature.

  • Dimethylamino Signal: The six protons of the two methyl groups are equivalent and appear as a sharp singlet, a characteristic signature of this group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments and the nature of the functional groups.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~170.5 C =O Amide carbonyl carbon, deshielded by the adjacent oxygen and nitrogen.[2]
~152.0 C-2 Aromatic carbon attached to the -N(CH₃)₂ group, strongly shielded.
~148.0 C-5 Aromatic carbon attached to the -NH₂ group.
~125.0 C-1 Aromatic carbon attached to the amide group.
~118.0 C-6 Aromatic CH.
~115.5 C-4 Aromatic CH.
~113.0 C-3 Aromatic CH, shielded by the adjacent -N(CH₃)₂ group.

| ~43.0 | -N(C H₃)₂ | Methyl carbons of the dimethylamino group.[2] |

Expertise & Causality:

  • Carbonyl Carbon: The amide carbonyl carbon appears significantly downfield, a typical chemical shift for this functional group.[2]

  • Substituted Aromatic Carbons: The carbons directly attached to the nitrogen atoms (C-2 and C-5) are shifted downfield due to the electronegativity of nitrogen, but their exact positions are modulated by resonance effects. The carbon attached to the electron-withdrawing amide group (C-1) is also found in this region.

  • Aromatic CH Carbons: The chemical shifts of the protonated aromatic carbons are influenced by the electronic effects of the substituents, leading to a distinct pattern that can be confirmed with 2D NMR techniques like HSQC.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for the rapid identification of functional groups. The spectrum of 5-Amino-2-(dimethylamino)benzamide is expected to be rich with characteristic absorption bands corresponding to its amine and amide moieties.

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment Rationale
3450 - 3300 Medium, Sharp (two bands) N-H Stretch (Aromatic NH₂) Asymmetric and symmetric stretching of the primary aromatic amine.[3]
3350 - 3150 Medium, Sharp (two bands) N-H Stretch (Primary Amide) Asymmetric and symmetric stretching of the primary amide -NH₂ group.[4]
~1660 Strong, Sharp C=O Stretch (Amide I Band) Carbonyl stretch of the primary amide, position lowered by conjugation with the aromatic ring.[4][5]
~1620 Medium N-H Bend (Amine Scissoring) Bending vibration of the primary amine -NH₂ group.[3][5]
~1590 Medium N-H Bend (Amide II Band) In-plane bending of the primary amide -NH₂ group.[5]
1330 - 1250 Medium-Strong C-N Stretch (Aromatic Amine) Stretching vibration of the bond between the aromatic ring and the nitrogen.[3]

| ~830 | Strong | C-H Out-of-Plane Bend | Bending characteristic of a 1,2,4-trisubstituted benzene ring. |

Expertise & Causality:

  • N-H Stretching Region: The region above 3100 cm⁻¹ is particularly diagnostic. The presence of two distinct pairs of sharp peaks is a hallmark of a molecule containing both a primary amine and a primary amide. The sharpness distinguishes them from the broad O-H stretch of alcohols.[4]

  • Amide I and II Bands: The strong absorption around 1660 cm⁻¹ (Amide I) is one of the most prominent features and is a reliable indicator of the carbonyl group. The Amide II band around 1590 cm⁻¹ arises from N-H bending and is characteristic of primary and secondary amides.[5]

  • Fingerprint Region: The complex pattern of bands below 1500 cm⁻¹ constitutes the fingerprint region. While individual assignments are difficult, the C-N stretching and aromatic C-H bending vibrations in this area provide a unique pattern for compound confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (Mass-to-Charge Ratio) Proposed Fragment Rationale
179 [M]⁺˙ Molecular Ion Peak . The molecular formula is C₉H₁₃N₃O, with an odd number of nitrogen atoms, consistent with the Nitrogen Rule for an odd molecular weight.[6]
162 [M - NH₃]⁺˙ Loss of ammonia from the primary amide and amine groups.
135 [M - C(O)NH₂]⁺ Loss of the carbamoyl radical, a common fragmentation for benzamides.

| 44 | [C(O)NH₂]⁺ | Carbamoyl cation, a characteristic fragment for primary amides. |

Expertise & Causality:

  • Molecular Ion: The molecular ion peak at m/z 179 is expected to be reasonably intense due to the stability of the aromatic system.[6] High-resolution mass spectrometry (HRMS) would confirm the elemental composition, with an expected exact mass around 179.1059 g/mol .[7]

  • Fragmentation Pathways: Under electron ionization (EI), fragmentation is initiated by the removal of an electron, typically from a lone pair on one of the nitrogen atoms. The most likely fragmentation pathways involve the cleavage of bonds alpha to the carbonyl group and the amine functionalities. The loss of the entire amide group or fragments from the dimethylamino substituent are also plausible.

G M Molecular Ion [M]⁺˙ m/z = 179 F1 [M - C(O)NH₂]⁺ m/z = 135 M->F1 - •C(O)NH₂ F2 [C(O)NH₂]⁺ m/z = 44 M->F2 α-cleavage F3 [M - NH₃]⁺˙ m/z = 162 M->F3 - NH₃

Figure 3: Simplified predicted fragmentation pathway for 5-Amino-2-(dimethylamino)benzamide in EI-MS.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, trustworthy data, the following standardized protocols are recommended. The key to a self-validating system is meticulous sample preparation and the use of appropriate instrument parameters and controls.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 5-Amino-2-(dimethylamino)benzamide.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆. The choice of DMSO-d₆ is crucial for observing the exchangeable N-H protons.

  • Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans. Ensure the spectral width covers the range of -1 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) with Fourier transformation. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ septet (δ ~39.52 ppm).

Protocol 2: IR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation (KBr Pellet): Mix ~1-2 mg of the sample with ~100-150 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

  • Grinding: Gently grind the mixture until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Protocol 3: Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization Method: For molecular weight determination and fragmentation analysis, Electron Ionization (EI) is a standard choice. For confirmation of the molecular ion with minimal fragmentation (soft ionization), Electrospray Ionization (ESI) is recommended.

  • Instrumentation: For EI, use a GC-MS system or a direct insertion probe. For ESI, use an LC-MS system or direct infusion.

  • Acquisition Parameters (EI): Set the electron energy to a standard 70 eV. Acquire data over a mass range of m/z 40-300.

  • Acquisition Parameters (ESI): Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min). Optimize capillary voltage and cone voltage to maximize the signal of the protonated molecule [M+H]⁺ at m/z 180.

  • High-Resolution MS (HRMS): If available, acquire data on an Orbitrap or Time-of-Flight (TOF) mass analyzer to obtain the exact mass of the molecular ion, allowing for unambiguous elemental formula confirmation.

Conclusion

The structural characterization of 5-Amino-2-(dimethylamino)benzamide is effectively achieved through a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework and the electronic interplay of the substituents. IR spectroscopy rapidly confirms the presence of key functional groups—the primary amine, tertiary amine, and primary amide. Finally, mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation patterns. By following rigorous, well-documented protocols, researchers can generate high-fidelity spectral data, ensuring the confident identification and characterization of this and other related molecules, thereby accelerating the pace of discovery in drug development.

References

  • Patil, S., et al. (2019). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. This document provides examples of NMR data for various substituted benzamides, which aids in predicting chemical shifts.
  • Kuujia. (2024). Cas no 1226805-88-4 (5-Amino-2-(dimethylamino)benzamide). Provides chemical properties including exact mass and molecular formula.
  • University of Calgary. IR Spectroscopy Tutorial: Amines. Details the characteristic IR absorption frequencies for primary, secondary, and tertiary amines.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Provides a detailed explanation of IR spectra for amides, including Amide I and II bands.
  • Whitman College. GCMS Section 6.15. Discusses the fragmentation patterns of amines in mass spectrometry, including the Nitrogen Rule and characteristic cleavages.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Offers a table of typical chemical shifts for various carbon environments, useful for predicting ¹³C NMR spectra.
  • Oregon State University. NMR Analysis of Substituted Benzophenones Analysis Guide. Provides guidance on interpreting the effects of electron-donating and withdrawing groups on NMR chemical shifts.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. An educational resource covering the principles of IR spectroscopy, including details on amide absorptions.
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

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An In-depth Technical Guide to the Safe Handling of 5-Amino-2-(dimethylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction and Compound Profile

5-Amino-2-(dimethylamino)benzamide is a substituted aromatic amine and benzamide derivative.[1] While specific applications are not widely documented in public literature, its structural motifs are common in medicinal chemistry and materials science, suggesting its use as a building block in the synthesis of more complex molecules.[2] Given the known toxicological profiles of aromatic amines and substituted benzamides, it is imperative that researchers handle this compound with a thorough understanding of its potential hazards and the necessary safety precautions.[3][4]

Table 1: Physicochemical Properties of 5-Amino-2-(dimethylamino)benzamide

PropertyValueSource
CAS Number 1226805-88-4[1]
Molecular Formula C₉H₁₃N₃O[1]
Molecular Weight 179.22 g/mol [1]
Appearance Solid (predicted)Inferred
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 72.4 Ų[1]
XLogP3 0.2[1]

Hazard Identification and Toxicological Assessment

Due to the absence of a specific Safety Data Sheet, the hazard profile of 5-Amino-2-(dimethylamino)benzamide is inferred from structurally related compounds. Aromatic amines as a class are known for their potential to cause skin irritation, eye damage, and in some cases, have mutagenic or carcinogenic properties.[5] Substituted benzamides can also exhibit a range of toxicological effects.[3][4][6]

Anticipated Hazards:

  • Acute Oral Toxicity: Based on data for similar aminobenzamides, this compound is likely harmful if swallowed .[7]

  • Skin Corrosion/Irritation: Expected to be a skin irritant . Prolonged or repeated contact should be avoided.[7]

  • Serious Eye Damage/Irritation: Assumed to cause serious eye irritation .[7]

  • Respiratory Irritation: As a powdered solid, inhalation of dust may cause respiratory tract irritation.[8]

Causality of Hazards: The amino and dimethylamino groups on the aromatic ring can be readily absorbed and may undergo metabolic activation, leading to the formation of reactive intermediates that can cause cellular damage. The benzamide functional group can also contribute to the overall toxicological profile.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls:

  • Ventilation: All handling of 5-Amino-2-(dimethylamino)benzamide powder should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust.

  • Containment: For procedures with a higher risk of aerosolization, the use of a glove box is recommended.

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling 5-Amino-2-(dimethylamino)benzamide:

  • Eye and Face Protection: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile, should be worn. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contamination occurs.

    • Lab Coat: A buttoned, long-sleeved laboratory coat is required to protect skin and clothing.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate particulate filter should be used.

PPE_Workflow cluster_ppe Personal Protective Equipment goggles Chemical Splash Goggles handling Handling of 5-Amino-2- (dimethylamino)benzamide goggles->handling face_shield Face Shield (as needed) face_shield->handling gloves Nitrile Gloves gloves->handling lab_coat Lab Coat lab_coat->handling start Before Handling start->goggles start->gloves start->lab_coat end After Handling handling->end

Caption: Mandatory PPE for handling 5-Amino-2-(dimethylamino)benzamide.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for maintaining a safe laboratory environment.

Handling:

  • Avoid dust formation: This compound is likely a solid. Handle it carefully to avoid creating dust.

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Container: Keep the container tightly closed and properly labeled.

  • Location: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.

Spill and Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a small, dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For a larger spill, use an absorbent material to contain it.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Report: Report the spill to the appropriate safety personnel.

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label to the medical personnel.

Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions exposure Exposure to 5-Amino-2- (dimethylamino)benzamide eye Eye Contact: Flush with water for 15 min exposure->eye skin Skin Contact: Wash with soap and water exposure->skin inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Rinse mouth, do not induce vomiting exposure->ingestion medical Seek Immediate Medical Attention eye->medical skin->medical inhalation->medical ingestion->medical

Caption: First aid procedures for exposure to 5-Amino-2-(dimethylamino)benzamide.

Waste Disposal

All waste containing 5-Amino-2-(dimethylamino)benzamide must be treated as hazardous waste.

  • Containers: Collect waste in clearly labeled, sealed containers.

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Incineration in a permitted hazardous waste incinerator is a common disposal method for aromatic amines. Do not dispose of this chemical down the drain or in regular trash.

Conclusion

While specific toxicological data for 5-Amino-2-(dimethylamino)benzamide is limited, its structural similarity to other aromatic amines and substituted benzamides necessitates a cautious and well-informed approach to its handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling, storage, and disposal protocols outlined in this guide, researchers can significantly mitigate the risks associated with this compound. A proactive and informed safety culture is paramount when working with chemicals of unknown or presumed toxicity.

References

  • Kuujia. (2024). Cas no 1226805-88-4 (5-Amino-2-(dimethylamino)benzamide).
  • Central Drug House (P) Ltd. (n.d.). Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Clegg, J. E., et al. (1986). Differential toxicity of 3-aminobenzamide to wild-type and 6-thioguanine-resistant Chinese hamster cells by interference with pathways of purine biosynthesis. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 162(2), 193-199.
  • Buelke-Sam, J., et al. (1991). Subchronic toxicity, metabolism, and pharmacokinetics of the aminobenzamide anticonvulsant ameltolide (LY201116) in rhesus monkeys. Fundamental and Applied Toxicology, 17(4), 679-691.
  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • LookChem. (n.d.). Cas 4943-85-5, 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Aminobenzamide.
  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - P-AMINO BENZAMIDE.
  • Cayman Chemical. (2025). Safety Data Sheet - 3-amino Benzamide.
  • PubChem. (n.d.). 4-amino-N-(2-(dimethylamino)ethyl)benzamide.
  • ResearchGate. (2024). Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer.
  • MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • PubChem. (n.d.). 2-Amino-5-hydroxybenzamide.
  • National Center for Biotechnology Information. (1985). Comutagenic effects of 3-aminobenzamide in Chinese hamster ovary cells. PubMed.
  • Google Patents. (n.d.). CN103193714B - 5-amino-benzimidazolone synthetic method.
  • European Chemicals Agency (ECHA). (n.d.). Diethylamine - Registration Dossier.
  • Carcinogenesis. (1982). 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. Carcinogenesis, 3(12), 1463-1467.
  • European Chemicals Agency (ECHA). (n.d.). Amides, C16-18, N-[3-(dimethylamino)propyl] - Registration Dossier.
  • PubChem. (n.d.). Benzamide, o-amino-N-(2-(diethylamino)ethyl)-, hydrochloride.
  • PubChem. (n.d.). 2-Amino-5-chlorobenzamide.
  • European Chemicals Agency (ECHA). (n.d.). Substance Information.
  • Hit2Lead. (n.d.). CAS NO. 1226805-88-4 | 5-amino-2-(dimethylamino)benzamide.

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A Technical Guide to 5-Amino-2-(dimethylamino)benzamide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of 5-Amino-2-(dimethylamino)benzamide, a potentially valuable yet commercially scarce building block. This document navigates the sourcing, synthesis, quality control, and potential applications of this compound, offering field-proven insights to accelerate your research endeavors.

Introduction to 5-Amino-2-(dimethylamino)benzamide

5-Amino-2-(dimethylamino)benzamide (CAS No. 1226805-88-4) is a substituted aromatic amide with a molecular formula of C₉H₁₃N₃O and a molecular weight of 179.22 g/mol .[1] Its structure, featuring a benzamide core with both a primary amine and a tertiary dimethylamino group, makes it an intriguing candidate for fragment-based drug discovery and as a key intermediate in the synthesis of more complex bioactive molecules. The presence of multiple functional groups offers several handles for chemical modification, allowing for the exploration of diverse chemical spaces.

Computed Physicochemical Properties:

PropertyValueReference
Molecular Weight179.22 g/mol [1]
Molecular FormulaC₉H₁₃N₃O[1]
XLogP30.2[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count4[1]
Rotatable Bond Count2[1]
Topological Polar Surface Area72.4 Ų[1]

Commercial Availability and Sourcing Strategy

A thorough market analysis indicates that 5-Amino-2-(dimethylamino)benzamide is not a readily available, off-the-shelf chemical. Its scarcity in major chemical supplier catalogs suggests that it is a niche compound that requires custom synthesis.

The Custom Synthesis Imperative

For researchers requiring this molecule, the primary route of acquisition will be through a custom synthesis provider. Several companies specialize in the production of non-standard organic molecules for research and development purposes.

Key Considerations When Selecting a Custom Synthesis Partner:

  • Expertise in Amine and Benzamide Chemistry: The synthesis of this molecule involves handling of multi-functional aromatic compounds, which requires specific expertise to manage selectivity and yield.

  • Analytical Capabilities: Ensure the supplier has robust analytical capabilities (NMR, LC-MS, HPLC, etc.) to confirm the structure and purity of the final product.

  • Scalability: If future larger-scale studies are anticipated, inquire about the supplier's capacity to scale up the synthesis.

  • Confidentiality and Intellectual Property: A clear agreement on intellectual property rights and confidentiality is crucial.

Potential Custom Synthesis Suppliers

While not an exhaustive list, the following types of companies are equipped to handle the custom synthesis of complex organic molecules like 5-Amino-2-(dimethylamino)benzamide:

  • Specialized Chemical Synthesis CROs: Contract Research Organizations with a focus on medicinal and synthetic chemistry.

  • Fine Chemical Manufacturers: Companies that produce a wide range of chemical intermediates and can undertake custom projects.

  • Academic Core Facilities: Some universities have core facilities that offer custom synthesis services to both internal and external researchers.

Proposed Synthetic Pathway

A potential retrosynthetic analysis suggests that the target molecule can be derived from 2-(dimethylamino)-5-nitrobenzoic acid. The synthesis would likely proceed as follows:

  • Amidation: 2-(dimethylamino)-5-nitrobenzoic acid is first converted to its acid chloride, which then reacts with ammonia to form 2-(dimethylamino)-5-nitrobenzamide.

  • Reduction: The nitro group of 2-(dimethylamino)-5-nitrobenzamide is then reduced to the primary amine to yield the final product, 5-Amino-2-(dimethylamino)benzamide.

G cluster_0 Proposed Synthesis of 5-Amino-2-(dimethylamino)benzamide A 2-(dimethylamino)-5-nitrobenzoic acid B 2-(dimethylamino)-5-nitrobenzamide A->B 1. SOCl₂ or (COCl)₂ 2. NH₃ C 5-Amino-2-(dimethylamino)benzamide B->C Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: A proposed two-step synthesis of 5-Amino-2-(dimethylamino)benzamide.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(dimethylamino)-5-nitrobenzamide

  • To a solution of 2-(dimethylamino)-5-nitrobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).

  • Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2-(dimethylamino)-5-nitrobenzamide.

Step 2: Synthesis of 5-Amino-2-(dimethylamino)benzamide

  • Dissolve 2-(dimethylamino)-5-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, such as iron powder (Fe) and ammonium chloride (NH₄Cl) in water, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using Fe/NH₄Cl, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the solid catalyst/reagents.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-Amino-2-(dimethylamino)benzamide.

Quality Control and Analytical Validation

As this compound is likely to be custom-synthesized, rigorous quality control is paramount to ensure its identity, purity, and suitability for downstream applications.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show distinct signals for the aromatic protons, the N-methyl protons (a singlet integrating to 6H), and the primary amine and amide protons. The aromatic protons will exhibit a characteristic splitting pattern based on their substitution. The N-H protons of amines and amides can sometimes appear as broad signals and their chemical shifts can be concentration and solvent-dependent.[2][3]

    • ¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the carbonyl group, the aromatic carbons, and the N-methyl carbons.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

    • The fragmentation pattern observed in MS/MS can provide further structural confirmation.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of small molecules. A purity of >95% is generally required for most research applications, particularly in drug discovery.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing both purity information and mass confirmation of the main peak.

G cluster_0 QC Workflow for Custom Synthesized 5-Amino-2-(dimethylamino)benzamide A Synthesized Product B Structural Confirmation A->B C Purity Assessment A->C D ¹H and ¹³C NMR B->D E High-Resolution Mass Spectrometry B->E F HPLC C->F G LC-MS C->G H Release for Research Use D->H E->H F->H G->H

Caption: A typical quality control workflow for a custom synthesized compound.

Potential Applications in Drug Discovery and Research

The benzamide scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] Derivatives of benzamide have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[5][6][7] The unique substitution pattern of 5-Amino-2-(dimethylamino)benzamide makes it a valuable starting point for the synthesis of novel therapeutic agents.

As a Scaffold for Novel Compound Libraries

The primary amine at the 5-position can be readily functionalized through various reactions, such as acylation, sulfonylation, and reductive amination, to generate a library of diverse analogs. The dimethylamino group at the 2-position can influence the physicochemical properties of the molecule, such as solubility and basicity, and may also play a role in target binding.

Potential Therapeutic Areas
  • Oncology: Many benzamide derivatives have been investigated as anticancer agents, targeting various pathways involved in cell proliferation and survival.[8]

  • Infectious Diseases: The aminobenzamide core has been explored for the development of novel antibacterial and antifungal agents.[5]

  • Central Nervous System (CNS) Disorders: The benzamide structure is present in several antipsychotic and antiemetic drugs.

Handling and Storage

As with any laboratory chemical, proper handling and storage procedures should be followed. While a specific safety data sheet (SDS) for this compound is not available, general precautions for aromatic amines and amides should be observed.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

5-Amino-2-(dimethylamino)benzamide represents a promising, yet underexplored, chemical entity for researchers in drug discovery and chemical biology. Its lack of commercial availability necessitates a custom synthesis approach, which requires careful selection of a synthesis partner and rigorous quality control of the final product. The versatile chemical nature of this molecule, coupled with the proven track record of the benzamide scaffold in medicinal chemistry, makes it a valuable tool for the development of novel compound libraries and the exploration of new therapeutic avenues.

References

  • Al-Omair, M. A., Al-Wahaibi, L. H., El-Emam, A. A., & Ghorab, M. M. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 20(9), 15684–15701. [Link]

  • Al-Zahrani, A. A., & El-Shehry, M. F. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. ACS Omega, 5(39), 25203–25213. [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). 4-Aminobenzamide. Retrieved from [Link]

  • Sasaki, Y., et al. (2025). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. ResearchGate. [Link]

  • University Chemistry. (n.d.). 1H NMR Spectrum of Amide Compounds. Retrieved from [Link]

  • Singh, R., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Su, M., et al. (2025). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. PubMed. [Link]

  • Google Patents. (n.d.). Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • Coordination Chemistry Reviews. (2026). O-aminobenzamide: An increasingly popular privileged scaffold in drug discovery. [Link]

  • Kuujia. (n.d.). Cas no 1226805-88-4 (5-Amino-2-(dimethylamino)benzamide). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • ResearchGate. (2025). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-amino-5-bromobenzamide derivatives.
  • ResearchGate. (2025). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

  • Life and Science Publishing. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • ACS Publications. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. [Link]

  • PubChemLite. (n.d.). 2-amino-5-(dimethylamino)benzamide. Retrieved from [Link]

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5-Amino-2-(dimethylamino)benzamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 5-Amino-2-(dimethylamino)benzamide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and analytical methodologies for 5-Amino-2-(dimethylamino)benzamide. Drawing from established principles of organic chemistry and best practices in pharmaceutical development, this document is intended to serve as an essential resource for researchers, scientists, and professionals in drug development.

Introduction and Chemical Profile

5-Amino-2-(dimethylamino)benzamide is a substituted aromatic amine and benzamide derivative. Its molecular structure, featuring a primary aromatic amine, a tertiary dimethylamino group, and a carboxamide, dictates its chemical reactivity and stability profile. Understanding these structural motifs is crucial for predicting potential degradation pathways and establishing appropriate handling and storage protocols to ensure the compound's integrity throughout its lifecycle in a research and development setting.

Chemical Structure:

Figure 1. Chemical structure of 5-Amino-2-(dimethylamino)benzamide.

Inferred Stability Profile and Potential Degradation Pathways

While specific, in-depth stability studies on 5-Amino-2-(dimethylamino)benzamide are not extensively published, its susceptibility to degradation can be inferred from the reactivity of its functional groups. The primary aromatic amine is particularly susceptible to oxidation, a common degradation pathway for such compounds.

Oxidative Degradation

Aromatic amines are prone to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light (photo-oxidation). The primary amine group can be oxidized to form colored impurities, such as nitroso, nitro, and polymeric species. This process is often autocatalytic and can lead to a significant change in the appearance of the material, from a white or off-white solid to a yellow, brown, or even black substance. The presence of the electron-donating dimethylamino group can further activate the aromatic ring, potentially increasing its susceptibility to oxidation.

cluster_0 Degradation Pathway A 5-Amino-2-(dimethylamino)benzamide C Oxidized Impurities (e.g., Nitroso, Nitro, Polymeric Species) A->C Oxidation B Oxidative Stress (O₂, Light, Metal Ions) B->A

Figure 2. Simplified schematic of oxidative degradation.

Hydrolytic Degradation

The benzamide functional group is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, and particularly at elevated temperatures, it can undergo hydrolysis to yield 5-amino-2-(dimethylamino)benzoic acid and ammonia. For most laboratory applications at or near neutral pH, hydrolytic degradation is expected to be minimal.

Photostability

Aromatic compounds, especially those with amino substituents, often exhibit sensitivity to light. Exposure to UV or even high-intensity visible light can provide the energy to initiate photo-oxidative processes, leading to discoloration and the formation of degradation products. Therefore, protection from light is a critical aspect of storage and handling.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of 5-Amino-2-(dimethylamino)benzamide, the following storage and handling conditions are recommended. These are based on information from various chemical suppliers and general best practices for handling sensitive aromatic amines.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Room temperature (20-25 °C)Prevents potential degradation from excessive heat.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Minimizes oxidative degradation by excluding atmospheric oxygen.
Light Keep in a dark place (e.g., amber vial)Protects against photo-oxidation and other light-induced degradation.
Container Tightly sealed containerPrevents moisture uptake and exposure to atmospheric contaminants.

Experimental Workflow: Forced Degradation Studies

To rigorously assess the stability of 5-Amino-2-(dimethylamino)benzamide in a specific formulation or under particular experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

cluster_1 Forced Degradation Workflow start 5-Amino-2-(dimethylamino)benzamide Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) stress->analysis characterize Characterize Degradants analysis->characterize pathway Elucidate Degradation Pathway characterize->pathway report Report Findings pathway->report

Figure 3. Workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation
  • Sample Preparation: Prepare stock solutions of 5-Amino-2-(dimethylamino)benzamide in a suitable solvent (e.g., methanol, acetonitrile).

  • Acidic Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Basic Hydrolysis: Treat the sample with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

  • Thermal Stress: Expose a solid sample to dry heat (e.g., 80 °C).

  • Photolytic Stress: Expose a solution of the sample to a calibrated light source (e.g., ICH-compliant photostability chamber).

  • Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and analyze by a stability-indicating HPLC method with UV and/or mass spectrometric detection.

  • Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Conclusion

The stability of 5-Amino-2-(dimethylamino)benzamide is primarily influenced by its susceptibility to oxidation, particularly when exposed to light and atmospheric oxygen. While generally stable under neutral conditions, care should be taken to avoid strongly acidic or basic environments, especially at elevated temperatures. Adherence to the recommended storage conditions—in a tightly sealed container, under an inert atmosphere, and protected from light—is paramount to preserving the compound's purity and integrity. For critical applications, conducting forced degradation studies is advised to establish a comprehensive stability profile under relevant experimental conditions.

References

  • Alichem Inc. (n.d.). 5-Amino-2-(dimethylamino)benzamide. Retrieved from [Link]

An In-Depth Technical Guide to 5-Amino-2-(dimethylamino)benzamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties, synthesis, and potential biological significance of 5-Amino-2-(dimethylamino)benzamide. As a member of the versatile benzamide class of compounds, this molecule holds promise for further investigation in medicinal chemistry and drug discovery. This document outlines a plausible synthetic route, details its predicted physicochemical and spectroscopic characteristics, and explores its potential pharmacological applications based on the well-established activities of structurally related benzamides. The information presented herein is intended to serve as a foundational resource for researchers interested in the exploration and development of novel benzamide-based therapeutic agents.

Introduction: The Significance of the Benzamide Scaffold

Benzamide and its derivatives represent a cornerstone in medicinal chemistry, with a rich history of yielding compounds with a wide array of pharmacological activities.[1][2] These activities span from antimicrobial and anti-inflammatory to anticancer and antipsychotic effects.[3] The versatility of the benzamide scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its steric and electronic properties to achieve desired interactions with biological targets. The core structure, a simple aromatic ring coupled to an amide group, provides a stable framework for the introduction of various substituents that can modulate a compound's pharmacokinetic and pharmacodynamic profiles.

5-Amino-2-(dimethylamino)benzamide is a substituted benzamide that features two key functional groups: a primary amine at the 5-position and a dimethylamino group at the 2-position. These substitutions are anticipated to significantly influence the molecule's chemical reactivity, solubility, and potential biological activity. The presence of the amino groups, in particular, offers sites for further chemical modification and potential hydrogen bonding interactions with biological macromolecules.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 5-Amino-2-(dimethylamino)benzamide is crucial for its application in experimental settings and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 1226805-88-4[4]
Molecular Formula C₉H₁₃N₃O[4]
Molecular Weight 179.22 g/mol [4]
IUPAC Name 5-amino-2-(dimethylamino)benzamide
XLogP3 0.2[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 4[4]
Topological Polar Surface Area 72.4 Ų[4]
Rotatable Bond Count 2[4]

Synthesis of 5-Amino-2-(dimethylamino)benzamide: A Proposed Pathway

Synthesis_Workflow A 2-Fluoro-5-nitrobenzoic Acid B 2-Fluoro-5-nitrobenzoyl chloride A->B SOCl₂, DMF (cat.) C 2-Fluoro-N,N-dimethyl-5-nitrobenzamide B->C Dimethylamine, Et₃N E 2-(Dimethylamino)-5-nitrobenzamide C->E Dimethylamine, Heat D 5-Amino-2-(dimethylamino)benzamide E->D Fe, NH₄Cl or H₂, Pd/C

Figure 1: Proposed synthesis workflow for 5-Amino-2-(dimethylamino)benzamide.
Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Fluoro-N,N-dimethyl-5-nitrobenzamide

  • To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-fluoro-5-nitrobenzoyl chloride.

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • Add triethylamine (2.5 eq) followed by the dropwise addition of a solution of dimethylamine (2.0 M in THF, 1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-fluoro-N,N-dimethyl-5-nitrobenzamide.

Step 2: Synthesis of 2-(Dimethylamino)-5-nitro-N,N-dimethylbenzamide

  • In a sealed tube, dissolve 2-fluoro-N,N-dimethyl-5-nitrobenzamide (1.0 eq) in a solution of dimethylamine (excess, e.g., 40% in water or 2.0 M in THF).

  • Heat the reaction mixture to 80-100 °C for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 5-Amino-2-(dimethylamino)benzamide

  • To a solution of 2-(dimethylamino)-5-nitro-N,N-dimethylbenzamide (1.0 eq) in ethanol or methanol, add iron powder (5.0 eq) and ammonium chloride (5.0 eq) in water.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 4-6 hours.

  • Alternatively, the reduction can be performed by catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of Celite, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extract the product with ethyl acetate from the aqueous residue.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the final product, 5-Amino-2-(dimethylamino)benzamide.

Theoretical Spectroscopic Properties

While experimental spectra for 5-Amino-2-(dimethylamino)benzamide are not publicly available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

4.1. ¹H NMR Spectroscopy

  • Aromatic Protons: The three protons on the benzene ring are expected to appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 6.0-7.5 ppm. The electron-donating amino and dimethylamino groups will cause an upfield shift compared to unsubstituted benzamide.

  • Amine Protons (NH₂): A broad singlet is expected for the primary amine protons, likely in the range of δ 3.5-5.0 ppm. The chemical shift of this peak will be dependent on the solvent and concentration.

  • Dimethylamino Protons (N(CH₃)₂): A singlet corresponding to the six protons of the dimethylamino group is anticipated around δ 2.5-3.0 ppm.

  • Amide Protons (CONH₂): Two broad singlets for the non-equivalent amide protons are expected in the range of δ 7.0-8.5 ppm.

4.2. ¹³C NMR Spectroscopy

  • Carbonyl Carbon (C=O): The amide carbonyl carbon should appear as a singlet in the downfield region of the spectrum, typically around δ 165-175 ppm.

  • Aromatic Carbons: The six aromatic carbons will resonate in the region of δ 110-155 ppm. The carbons directly attached to the nitrogen atoms will be shifted to a lower field.

  • Dimethylamino Carbons (N(CH₃)₂): The two equivalent methyl carbons of the dimethylamino group are expected to appear as a single peak around δ 40-45 ppm.

4.3. FT-IR Spectroscopy

  • N-H Stretching: The primary amine and amide N-H stretching vibrations are expected to produce strong, broad bands in the region of 3200-3500 cm⁻¹.

  • C=O Stretching: A strong absorption band corresponding to the amide carbonyl stretch should be observed around 1640-1680 cm⁻¹.

  • C-N Stretching: The C-N stretching vibrations of the aromatic amines and the amide will likely appear in the 1250-1350 cm⁻¹ region.

  • Aromatic C=C Stretching: Multiple bands of medium intensity are expected in the 1450-1600 cm⁻¹ range, characteristic of the aromatic ring.

4.4. Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 179. Subsequent fragmentation may involve the loss of the amide group (·CONH₂) to give a fragment at m/z = 135, and the loss of a methyl group (·CH₃) from the dimethylamino moiety.

Potential Biological and Pharmacological Properties

The benzamide scaffold is a privileged structure in drug discovery, and the specific substitutions on 5-Amino-2-(dimethylamino)benzamide suggest several potential avenues for pharmacological activity.[1][3]

Potential_Pathways cluster_0 Cellular Effects cluster_1 Potential Mechanisms A Antimicrobial Activity D Enzyme Inhibition (e.g., Kinases, PARP) A->D B Anticancer Activity B->D F DNA Intercalation/ Minor Groove Binding B->F C CNS Activity E Receptor Modulation (e.g., Dopamine, Serotonin) C->E Compound 5-Amino-2-(dimethylamino)benzamide Compound->A Compound->B Compound->C

Figure 2: Potential biological activities and mechanisms of action for 5-Amino-2-(dimethylamino)benzamide.

5.1. Antimicrobial Activity

Numerous benzamide derivatives have demonstrated significant antibacterial and antifungal properties.[2][7] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the amino groups on the aromatic ring of 5-Amino-2-(dimethylamino)benzamide could enhance its interaction with microbial targets.

5.2. Anticancer Activity

The benzamide scaffold is present in several approved and investigational anticancer drugs. These compounds can exert their effects through various mechanisms, including:

  • Enzyme Inhibition: Certain benzamides are known to inhibit enzymes crucial for cancer cell proliferation and survival, such as poly(ADP-ribose) polymerase (PARP) and various kinases.

  • DNA Interaction: The planar aromatic ring and the potential for hydrogen bonding from the amino and amide groups suggest that this molecule could interact with DNA, either through intercalation or minor groove binding, leading to the disruption of DNA replication and transcription in cancer cells.

5.3. Central Nervous System (CNS) Activity

Substituted benzamides are well-known for their activity in the central nervous system, particularly as antipsychotic agents.[3] This activity is often mediated through the modulation of dopamine and serotonin receptors. The structural features of 5-Amino-2-(dimethylamino)benzamide bear some resemblance to those of known CNS-active compounds, suggesting that it could be a candidate for investigation in this area.

Potential Research Applications and Future Directions

5-Amino-2-(dimethylamino)benzamide represents a valuable scaffold for further chemical exploration and biological evaluation. Key areas for future research include:

  • Synthesis and Characterization: The proposed synthesis should be carried out to obtain the compound and fully characterize it using modern analytical techniques, including NMR, IR, and mass spectrometry, to confirm its structure and purity.

  • Biological Screening: The compound should be subjected to a broad range of biological screens to identify its primary pharmacological activities. This could include antimicrobial assays, anticancer cell line proliferation assays, and receptor binding assays for CNS targets.

  • Structure-Activity Relationship (SAR) Studies: Once a primary activity is identified, a library of analogues could be synthesized by modifying the amino and dimethylamino groups, as well as by introducing other substituents on the aromatic ring. These studies would help to elucidate the key structural features required for biological activity and to optimize the potency and selectivity of the lead compound.

  • Mechanism of Action Studies: In-depth studies should be conducted to determine the precise molecular mechanism by which 5-Amino-2-(dimethylamino)benzamide exerts its biological effects.

Conclusion

5-Amino-2-(dimethylamino)benzamide is a promising, yet underexplored, member of the pharmacologically significant benzamide family. This technical guide has provided a comprehensive theoretical framework for its synthesis, properties, and potential biological activities. The proposed synthetic route offers a practical approach for its preparation, and the predicted spectroscopic and physicochemical properties provide a basis for its characterization. The diverse biological activities associated with the benzamide scaffold suggest that 5-Amino-2-(dimethylamino)benzamide warrants further investigation as a potential lead compound in various therapeutic areas, including infectious diseases, oncology, and neuroscience. The information presented here serves as a valuable resource to stimulate and guide future research into this intriguing molecule.

References

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google P
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  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. (URL: [Link])

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  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY Текст научной статьи по специальности - КиберЛенинка. (URL: [Link])

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An In-depth Technical Guide to 5-Amino-2-(dimethylamino)benzamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Amino-2-(dimethylamino)benzamide, a substituted aromatic amide with potential applications in pharmaceutical and materials science. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its synthesis can be logically derived from established chemical principles. This document will detail a plausible synthetic pathway, outline its key physicochemical properties, and explore its potential biological significance based on the activities of structurally related benzamide derivatives.

Introduction to the Benzamide Scaffold

Benzamides are a class of organic compounds characterized by a benzene ring attached to an amide functional group. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.[1] The amide group can participate in hydrogen bonding and the aromatic ring can engage in various non-covalent interactions, making benzamides versatile scaffolds for designing molecules that can interact with biological targets. Substituted benzamides have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1]

The subject of this guide, 5-Amino-2-(dimethylamino)benzamide, is a diamino-substituted benzamide. The presence of two amino groups with different electronic properties—a primary aromatic amine at the 5-position and a tertiary dimethylamino group at the 2-position—suggests a unique chemical reactivity and potential for diverse biological interactions.

Physicochemical Properties

A summary of the key computed physicochemical properties of 5-Amino-2-(dimethylamino)benzamide (CAS No. 1226805-88-4) is presented below. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
CAS Number 1226805-88-4[2]
Molecular Formula C₉H₁₃N₃O[2]
Molecular Weight 179.22 g/mol [2]
Exact Mass 179.1059 g/mol [2]
Topological Polar Surface Area 72.4 Ų[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 2[2]
XLogP3 0.2[2]

Proposed Synthetic Pathway

The synthesis of 5-Amino-2-(dimethylamino)benzamide can be logically achieved through a two-step process starting from a suitable precursor. The most plausible route involves the synthesis of 2-(dimethylamino)-5-nitrobenzamide, followed by the reduction of the nitro group to a primary amine.

G cluster_0 Step 1: Synthesis of 2-(dimethylamino)-5-nitrobenzamide cluster_1 Step 2: Reduction to 5-Amino-2-(dimethylamino)benzamide 2-Chloro-5-nitrobenzoic acid 2-Chloro-5-nitrobenzoic acid 2-Chloro-5-nitrobenzoyl chloride 2-Chloro-5-nitrobenzoyl chloride 2-Chloro-5-nitrobenzoic acid->2-Chloro-5-nitrobenzoyl chloride Acylation Thionyl chloride Thionyl chloride Thionyl chloride->2-Chloro-5-nitrobenzoyl chloride 2-(dimethylamino)-5-nitrobenzamide 2-(dimethylamino)-5-nitrobenzamide 2-Chloro-5-nitrobenzoyl chloride->2-(dimethylamino)-5-nitrobenzamide Amination Dimethylamine Dimethylamine Dimethylamine->2-(dimethylamino)-5-nitrobenzamide 2-(dimethylamino)-5-nitrobenzamide_2 2-(dimethylamino)-5-nitrobenzamide 5-Amino-2-(dimethylamino)benzamide 5-Amino-2-(dimethylamino)benzamide 2-(dimethylamino)-5-nitrobenzamide_2->5-Amino-2-(dimethylamino)benzamide Nitro Group Reduction Reducing agent Reducing agent Reducing agent->5-Amino-2-(dimethylamino)benzamide

Caption: Proposed two-step synthesis of 5-Amino-2-(dimethylamino)benzamide.

Step 1: Synthesis of 2-(dimethylamino)-5-nitrobenzamide

The synthesis of the nitro-substituted precursor can be achieved by first converting 2-chloro-5-nitrobenzoic acid to its more reactive acid chloride, followed by amination with dimethylamine.

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂). Gently reflux the mixture for 2-3 hours until the solid has completely dissolved and gas evolution ceases. The excess thionyl chloride can be removed by distillation under reduced pressure to yield crude 2-chloro-5-nitrobenzoyl chloride.

  • Amidation: Dissolve the crude 2-chloro-5-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution in an ice bath. To this, add a solution of dimethylamine (2.2 equivalents) in the same solvent dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification: Quench the reaction by adding water. Separate the organic layer, and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-(dimethylamino)-5-nitrobenzamide can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Reduction of 2-(dimethylamino)-5-nitrobenzamide

The reduction of the aromatic nitro group to a primary amine is a well-established transformation in organic synthesis. Several methods can be employed, with catalytic hydrogenation and metal-acid reductions being common choices.

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-(dimethylamino)-5-nitrobenzamide (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C, approximately 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Work-up and Purification: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-2-(dimethylamino)benzamide. The product can be further purified by column chromatography on silica gel or by recrystallization.

A common and effective method for the reduction of aromatic nitro compounds is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-(dimethylamino)-5-nitrobenzamide (1 equivalent) and a mixture of water and ethanol. Add iron powder (an excess, typically 3-5 equivalents) to the suspension.

  • Reduction: Heat the mixture to reflux and then add a catalytic amount of concentrated hydrochloric acid dropwise. The reaction is exothermic and should be controlled by the rate of acid addition. Continue refluxing until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture and filter it through Celite to remove the iron salts. Make the filtrate basic with an aqueous solution of sodium carbonate or ammonia. The product may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography.

Potential Biological Activities and Applications

G cluster_0 Potential Biological Activities 5-Amino-2-(dimethylamino)benzamide 5-Amino-2-(dimethylamino)benzamide Antimicrobial Antimicrobial 5-Amino-2-(dimethylamino)benzamide->Antimicrobial e.g., Antibacterial, Antifungal Anticancer Anticancer 5-Amino-2-(dimethylamino)benzamide->Anticancer e.g., Cytotoxicity Enzyme Inhibition Enzyme Inhibition 5-Amino-2-(dimethylamino)benzamide->Enzyme Inhibition e.g., Kinase inhibitors CNS Activity CNS Activity 5-Amino-2-(dimethylamino)benzamide->CNS Activity e.g., Antipsychotic, Antiemetic

Caption: Potential areas of biological activity for 5-Amino-2-(dimethylamino)benzamide.

  • Antimicrobial Activity: Many benzamide derivatives have been reported to possess antibacterial and antifungal properties. The specific substitution pattern on the aromatic ring can significantly influence the spectrum and potency of this activity.

  • Anticancer Activity: Substituted benzamides have been investigated as potential anticancer agents, with some demonstrating cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibition: The benzamide scaffold is present in numerous enzyme inhibitors. For instance, certain derivatives are known to inhibit kinases, which are critical targets in cancer therapy.

  • Central Nervous System (CNS) Activity: A number of clinically used drugs containing the benzamide structure, such as sulpiride and amisulpride, act on the central nervous system, primarily as antipsychotics and antiemetics.

The presence of the 5-amino group in 5-Amino-2-(dimethylamino)benzamide provides a key site for further chemical modification, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. This could lead to the discovery of novel compounds with enhanced potency and selectivity for specific biological targets.

Conclusion

5-Amino-2-(dimethylamino)benzamide is a fascinating molecule with a chemical structure that suggests a wide range of potential applications, particularly in the field of medicinal chemistry. While its specific discovery and history are not well-documented, a reliable synthetic route can be proposed based on well-established organic chemistry principles. The detailed experimental protocols provided in this guide offer a practical starting point for researchers interested in synthesizing and exploring the properties of this compound and its derivatives. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.

References

[2] Kuujia.com. Cas no 1226805-88-4 (5-Amino-2-(dimethylamino)benzamide). Available at: [Link] CN101492387B. Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Google Patents. Available at: [1] Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

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Methodological & Application

Synthesis Protocol for 5-Amino-2-(dimethylamino)benzamide: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, scientifically-grounded protocol for the synthesis of 5-Amino-2-(dimethylamino)benzamide, a key intermediate in pharmaceutical and materials science research.[1] Moving beyond a simple recitation of steps, this guide elucidates the chemical principles underpinning the chosen synthetic strategy, offering researchers the rationale behind each procedural choice. The protocol detailed herein is designed for robust reproducibility and is supported by in-text citations to authoritative literature, ensuring a self-validating and trustworthy methodology. Visual aids, including a detailed reaction workflow and mechanism diagram, are provided to enhance comprehension.

Introduction and Significance

5-Amino-2-(dimethylamino)benzamide is a substituted benzamide derivative of significant interest in medicinal chemistry and drug discovery. The benzamide functional group is a cornerstone in a wide array of pharmacologically active compounds, exhibiting properties ranging from antiemetic to antipsychotic and anticancer activities.[2] The specific substitution pattern of 5-Amino-2-(dimethylamino)benzamide, featuring both a primary amine and a dimethylamino group, makes it a versatile building block for creating complex molecular architectures.[1][3] Its structural motifs are found in compounds being investigated for their potential as antiproliferative agents.[3]

This document outlines a reliable and efficient two-step synthesis of the title compound, commencing from the commercially available 5-nitro-2-(dimethylamino)benzoic acid. The chosen pathway involves an initial amidation of the carboxylic acid followed by a reduction of the nitro group. This approach is selected for its high potential for yield and purity of the final product.

Retrosynthetic Analysis and Strategy

The synthesis of 5-Amino-2-(dimethylamino)benzamide can be approached through several routes. A logical retrosynthetic analysis points to 5-Amino-2-(dimethylamino)benzoic acid as the immediate precursor. This benzoic acid derivative can then be converted to the corresponding benzamide through standard amidation techniques.[2] An alternative and often advantageous approach, which will be detailed here, involves the amidation of a nitro-substituted precursor followed by the reduction of the nitro group. This strategy can prevent potential side reactions involving the more reactive amino group.

G A 5-Amino-2-(dimethylamino)benzamide B Amidation A->B E 5-Nitro-2-(dimethylamino)benzamide A->E Alternative Route C 5-Amino-2-(dimethylamino)benzoic acid B->C D Nitro Reduction C->D F Amidation E->F G 5-Nitro-2-(dimethylamino)benzoic acid F->G

Caption: Retrosynthetic analysis of 5-Amino-2-(dimethylamino)benzamide.

Detailed Synthesis Protocol

This protocol is divided into two main stages: the synthesis of the intermediate, 5-Nitro-2-(dimethylamino)benzamide, and its subsequent reduction to the final product, 5-Amino-2-(dimethylamino)benzamide.

Materials and Instrumentation
Reagent/Material Grade Supplier
5-Nitro-2-(dimethylamino)benzoic acidReagentCommercially Available
Thionyl chloride (SOCl₂)ReagentCommercially Available
Dichloromethane (DCM), anhydrousReagentCommercially Available
N,N-Dimethylformamide (DMF), catalyticReagentCommercially Available
Ammonia solution (7 N in Methanol)ReagentCommercially Available
Iron powder (Fe)ReagentCommercially Available
Ammonium chloride (NH₄Cl)ReagentCommercially Available
Ethanol (EtOH)ReagentCommercially Available
Deionized WaterHigh PurityIn-house
Anhydrous Magnesium Sulfate (MgSO₄)ReagentCommercially Available
Celite®---Commercially Available

Instrumentation: Standard laboratory glassware, magnetic stirrer with heating plate, rotary evaporator, Buchner funnel, and equipment for Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring.

Experimental Workflow

G cluster_0 Step 1: Synthesis of 5-Nitro-2-(dimethylamino)benzamide cluster_1 Step 2: Synthesis of 5-Amino-2-(dimethylamino)benzamide A Dissolve 5-Nitro-2-(dimethylamino)benzoic acid in anhydrous DCM B Add catalytic DMF A->B C Add Thionyl Chloride dropwise at 0°C B->C D Stir at room temperature for 2-4 hours C->D E Remove solvent under reduced pressure D->E F Dissolve crude acyl chloride in anhydrous DCM E->F G Add ammonia solution dropwise at 0°C F->G H Stir at room temperature overnight G->H I Work-up and purification H->I J Suspend 5-Nitro-2-(dimethylamino)benzamide in EtOH/H₂O I->J Intermediate K Add Iron powder and NH₄Cl J->K L Reflux for 2-4 hours K->L M Filter hot solution through Celite® L->M N Concentrate filtrate M->N O Purification by recrystallization or chromatography N->O

Caption: Experimental workflow for the synthesis of 5-Amino-2-(dimethylamino)benzamide.

Step-by-Step Procedure

Step 1: Synthesis of 5-Nitro-2-(dimethylamino)benzamide

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Nitro-2-(dimethylamino)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Acyl Chloride Formation: Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension. Cool the mixture to 0 °C using an ice bath. Add thionyl chloride (1.2 eq) dropwise to the cooled mixture.

    • Rationale: Thionyl chloride is a common and effective reagent for converting carboxylic acids to highly reactive acyl chlorides. The reaction is catalyzed by DMF. Cooling is necessary to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by TLC.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Amidation: Dissolve the resulting crude acyl chloride in anhydrous DCM and cool the solution to 0 °C. Slowly add a solution of ammonia in methanol (7 N, 2.0 eq) dropwise.

    • Rationale: The highly reactive acyl chloride readily reacts with ammonia to form the corresponding amide.[2] An excess of ammonia is used to drive the reaction to completion and neutralize the HCl byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 5-Nitro-2-(dimethylamino)benzamide. The product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 5-Amino-2-(dimethylamino)benzamide

  • Reaction Setup: In a round-bottom flask, suspend the crude 5-Nitro-2-(dimethylamino)benzamide (1.0 eq) in a mixture of ethanol and water.

  • Reduction: To this suspension, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Rationale: The reduction of an aromatic nitro group to an amine is a common transformation in organic synthesis. The Fe/NH₄Cl system in a protic solvent is a classic and effective method for this reduction.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Filtration: While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The resulting crude 5-Amino-2-(dimethylamino)benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.

Physicochemical Properties and Safety Information

Property Value Source
Molecular Formula C₉H₁₃N₃O[4]
Molecular Weight 179.22 g/mol [5]
Appearance Solid
CAS Number 1226805-88-4[4]

Safety Precautions:

  • General Handling: This synthesis should be performed in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[7][8]

  • Reagent-Specific Hazards:

    • Thionyl Chloride: Is corrosive and reacts violently with water. Handle with extreme care.

    • Ammonia Solution: Is corrosive and has a pungent odor. Avoid inhalation of vapors.

    • Dichloromethane: Is a suspected carcinogen.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[9]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

    • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[9]

    • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[9]

Always consult the Safety Data Sheet (SDS) for each reagent before use.[6][7][8][9]

Conclusion

The protocol described in this application note provides a robust and reliable method for the synthesis of 5-Amino-2-(dimethylamino)benzamide. By detailing the rationale behind the procedural steps and providing comprehensive safety information, this guide is intended to empower researchers to confidently and safely produce this valuable chemical intermediate for their research endeavors. The successful synthesis of this compound opens avenues for the development of novel pharmaceuticals and advanced materials.

References

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Application Note: A Scientist's Guide to the Synthesis of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Benzamide Scaffold

The benzamide functional group is a cornerstone of modern medicinal chemistry and materials science. Its unique combination of rigidity, hydrogen bonding capability, and metabolic stability makes it a privileged scaffold found in numerous blockbuster drugs, including PARP inhibitors for cancer therapy, antipsychotics, and antiemetics.[1] The ability to readily introduce a wide array of substituents onto both the phenyl ring and the amide nitrogen allows for the precise tuning of a molecule's steric, electronic, and pharmacokinetic properties.

This guide provides a practical, in-depth exploration of the two most robust and widely utilized strategies for synthesizing substituted benzamides. Moving beyond a simple list of steps, we will delve into the mechanistic rationale behind procedural choices, offering field-proven insights to empower researchers to not only execute these reactions but also to troubleshoot and adapt them for novel targets.

Strategic Overview: Choosing Your Synthetic Path

The construction of a benzamide bond primarily involves the coupling of a benzoic acid derivative with an amine. The two dominant approaches are differentiated by the activation state of the carboxylic acid component:

  • Via Acyl Chlorides (Schotten-Baumann Reaction): A classic, high-yielding method that utilizes a highly reactive benzoyl chloride and an amine. This is often the go-to method when the required benzoyl chloride is commercially available or easily prepared.[2]

  • Via in situ Carboxylic Acid Activation (Peptide Coupling): A more versatile and milder approach that uses "coupling reagents" to activate a benzoic acid in the presence of an amine. This method avoids the often harsh conditions required to prepare acyl chlorides and is highly tolerant of sensitive functional groups.[1]

The choice between these pathways depends on starting material availability, substrate sensitivity, and reaction scale.

Method 1: The Schotten-Baumann Reaction

First described in the 1880s by Carl Schotten and Eugen Baumann, this reaction remains a powerful tool for amide synthesis due to its simplicity and effectiveness.[3]

Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the benzoyl chloride is attacked by the nucleophilic amine, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the stable amide bond. A key feature of the reaction conditions is the presence of a base, typically aqueous sodium hydroxide, which serves two critical roles: it neutralizes the hydrochloric acid byproduct, preventing protonation of the starting amine, and it drives the equilibrium toward the product.[2]

The use of a two-phase system, consisting of an organic solvent (like dichloromethane) and water, is common.[4] The reactants and product remain in the organic phase, while the base and the neutralized HCl byproduct reside in the aqueous phase.

Schotten_Baumann cluster_main Schotten-Baumann Mechanism cluster_base Base Neutralization R_NH2 Amine (R-NH₂) Intermediate Tetrahedral Intermediate R_NH2->Intermediate Nucleophilic Attack Ar_COCl Benzoyl Chloride (Ar-COCl) Ar_COCl->Intermediate Amide Substituted Benzamide (Ar-CONH-R) Intermediate->Amide Collapse, Expel Cl⁻ HCl HCl Intermediate->HCl NaCl_H2O NaCl + H₂O HCl->NaCl_H2O NaOH NaOH (aq) NaOH->NaCl_H2O Neutralization EDC_HOBt cluster_main EDC/HOBt Coupling Mechanism R_COOH Benzoic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) R_COOH->O_Acylisourea EDC EDC EDC->O_Acylisourea Activation HOBt HOBt (Additive) HOBt_Ester HOBt Active Ester HOBt->HOBt_Ester Amine Amine Amide Substituted Benzamide Amine->Amide O_Acylisourea->HOBt_Ester Trapping N_Acylurea N-Acylurea Side Product O_Acylisourea->N_Acylurea Rearrangement HOBt_Ester->HOBt Regenerated HOBt_Ester->Amide Acylation EDC_Urea EDC Urea Byproduct

Sources

Application Notes & Protocols: The Synthetic Utility of 5-Amino-2-(dimethylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold for Chemical Innovation

In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount. 5-Amino-2-(dimethylamino)benzamide is an emerging scaffold of significant interest, presenting a unique trifecta of functional groups on a 1,2,4-trisubstituted aromatic core. Its structure, featuring a nucleophilic primary arylamine, a directing dimethylamino group, and a versatile benzamide moiety, offers multiple avenues for chemical elaboration. This guide provides an in-depth exploration of its reactivity, offering field-proven insights and detailed protocols for its application in the synthesis of complex organic molecules, particularly in the construction of heterocyclic systems and diverse molecular libraries. Benzamide derivatives are known to possess a wide array of pharmacological activities, making this a valuable starting point for medicinal chemistry programs.[1]

Physicochemical Properties

A thorough understanding of the reagent's properties is critical for safe handling and effective experimental design.

PropertyValueReference
Molecular Formula C₉H₁₃N₃O[2]
Exact Mass 179.106 g/mol [2]
Topological Polar Surface Area 72.4 Ų[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 2[2]
CAS Number 1226805-88-4[2]

Section 1: Core Reactivity and Mechanistic Rationale

The synthetic potential of 5-Amino-2-(dimethylamino)benzamide is dictated by the interplay of its three functional groups. The C5-primary amine is the most prominent site for nucleophilic reactions, while the strongly activating ortho/para-directing -N(CH₃)₂ and -NH₂ groups render the aromatic ring susceptible to electrophilic substitution at the C4 and C6 positions.

Causality Behind Experimental Choices:

  • The 5-Amino Group (C5-NH₂): As a primary aromatic amine, this group is a potent nucleophile. Its reactivity is central to many derivatization strategies. It can be readily acylated to form amides, sulfonated to produce sulfonamides, or used as a key component in cyclization reactions to build fused heterocyclic systems.[3][4] Furthermore, it can be converted into a diazonium salt, an exceptionally versatile intermediate for introducing a wide range of functionalities via reactions like the Sandmeyer or Schiemann reactions.[5]

  • The Aromatic Ring: The combined electron-donating effects of the amino and dimethylamino groups strongly activate the ring towards electrophilic aromatic substitution (SEAr). The C4 position, being para to the dimethylamino group and ortho to the amino group, is the most sterically accessible and electronically enriched site for substitution.

  • The Benzamide Group (C1-CONH₂): While less reactive than the arylamine, the amide can undergo hydrolysis under harsh conditions or participate in reactions at the amide N-H bonds. Its primary role is often as a stable structural component and a hydrogen bond donor/acceptor in biological contexts.

The following diagram illustrates the primary reactive sites and potential synthetic transformations.

G node_mol 5-Amino-2-(dimethylamino)benzamide node_nh2 5-Amino Group (Nucleophilic Center) node_mol->node_nh2 node_ring Aromatic Ring (Electrophilic Substitution) node_mol->node_ring node_amide Benzamide Moiety (Structural Core) node_mol->node_amide node_acylation Acylation / Sulfonylation node_nh2->node_acylation RCOCl or RSO₂Cl node_hetero Heterocycle Synthesis (e.g., Benzimidazoles) node_nh2->node_hetero 1,2-Dicarbonyls node_diaz Diazotization (Sandmeyer Rxn) node_nh2->node_diaz NaNO₂, HCl node_sear Halogenation / Nitration (at C4 position) node_ring->node_sear Electrophile (E⁺)

Caption: Key reactive sites and synthetic pathways for 5-Amino-2-(dimethylamino)benzamide.

Section 2: Application in Heterocycle Synthesis

The synthesis of heterocyclic compounds remains a cornerstone of medicinal chemistry. The strategic placement of functional groups in 5-Amino-2-(dimethylamino)benzamide makes it an excellent precursor for constructing fused ring systems, which are prevalent in numerous pharmacologically active agents.[6][7][8]

Protocol 1: Synthesis of a Novel Benzimidazole Derivative

This protocol details the synthesis of a substituted benzimidazole via the Phillips condensation reaction. The reaction of an ortho-diamine (or a masked equivalent) with an aldehyde is a classic and robust method for forming the benzimidazole core.[4] Here, we will first perform a reductive amination to generate a secondary amine, which then undergoes cyclization.

Principle: The protocol involves a two-step, one-pot process. First, the 5-amino group reacts with an aromatic aldehyde to form a Schiff base (imine). This intermediate is then reduced in situ with sodium borohydride to yield a secondary amine. Finally, acid-catalyzed intramolecular cyclization with the amide nitrogen is intended to form the fused benzimidazole ring, though cyclization with the dimethylamino group is a possible side reaction to be considered. For this protocol, we will focus on the initial derivatization to the secondary amine, a key intermediate for various cyclization strategies.

G cluster_0 Reaction Setup cluster_1 Reduction & Workup start Dissolve 5-Amino-2-(dimethylamino)benzamide and Aldehyde (1.1 eq) in Methanol add_acid Add catalytic Acetic Acid start->add_acid stir Stir at RT for 2-4h (Imine Formation) add_acid->stir cool Cool to 0°C stir->cool add_nabh4 Add NaBH₄ (1.5 eq) portion-wise cool->add_nabh4 quench Quench with H₂O add_nabh4->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Column Chromatography extract->purify end end purify->end Isolate Product: 5-(Benzylamino)-2-(dimethylamino)benzamide

Caption: Workflow for the synthesis of a key secondary amine intermediate.

ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
5-Amino-2-(dimethylamino)benzamide179.221.00 g5.58Limiting Reagent
Benzaldehyde106.120.65 g (0.62 mL)6.14 (1.1 eq)Use freshly distilled aldehyde
Acetic Acid, Glacial60.05~0.1 mL-Catalyst
Sodium Borohydride (NaBH₄)37.830.32 g8.37 (1.5 eq)Add slowly, highly reactive
Methanol (Anhydrous)32.0430 mL-Solvent
Ethyl Acetate-100 mL-Extraction Solvent
Saturated NaHCO₃ (aq)-50 mL-Aqueous Wash
Brine-50 mL-Aqueous Wash
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Amino-2-(dimethylamino)benzamide (1.00 g, 5.58 mmol) and anhydrous methanol (30 mL). Stir until all solids are dissolved.

  • Imine Formation: Add benzaldehyde (0.62 mL, 6.14 mmol) followed by glacial acetic acid (~0.1 mL). Stir the reaction mixture at room temperature. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 2-4 hours.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (0.32 g, 8.37 mmol) in small portions over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour.

  • Workup: Quench the reaction by slowly adding 20 mL of water. Reduce the volume of methanol on a rotary evaporator. Add ethyl acetate (50 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired secondary amine.

ParameterExpected OutcomeTroubleshooting
TLC Analysis Disappearance of starting material spot and appearance of a new, typically less polar, product spot.Incomplete reaction: Add more NaBH₄ or prolong reaction time. Multiple spots: Side reactions may have occurred; purification is critical.
Yield 65-85% (typical for this transformation)Low yield: Ensure aldehyde was fresh; check for loss during workup.
Mass Spec (ESI+) Expected [M+H]⁺ peak for C₁₆H₂₀N₃O at m/z = 270.16No product peak: Confirm reaction conditions and reagent purity.

Section 3: Derivatization via Sulfonamide Formation

The synthesis of sulfonamides is a robust and high-yielding reaction that serves as an excellent method for library generation. The sulfonamide functional group is a key pharmacophore found in numerous approved drugs.

Protocol 2: Synthesis of N-(3-carbamoyl-4-(dimethylamino)phenyl)-4-methylbenzenesulfonamide

Principle: This protocol describes the reaction of the nucleophilic 5-amino group with an electrophilic sulfonyl chloride (tosyl chloride) in the presence of a non-nucleophilic base to neutralize the HCl byproduct. Pyridine is often used as both the base and the solvent.

ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
5-Amino-2-(dimethylamino)benzamide179.221.00 g5.58Limiting Reagent
p-Toluenesulfonyl chloride (TsCl)190.651.17 g6.14 (1.1 eq)Use high-purity reagent
Pyridine (Anhydrous)79.1015 mL-Solvent and Base
Dichloromethane (DCM)-100 mL-Extraction Solvent
1 M HCl (aq)-50 mL-Aqueous Wash
  • Reaction Setup: In a dry 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-Amino-2-(dimethylamino)benzamide (1.00 g, 5.58 mmol) in anhydrous pyridine (15 mL).

  • Reagent Addition: Cool the solution to 0°C. Add p-toluenesulfonyl chloride (1.17 g, 6.14 mmol) portion-wise, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor for completion by TLC.

  • Workup: Pour the reaction mixture into 100 mL of dichloromethane and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with 1 M HCl (2 x 25 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (1 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography.

To demonstrate the versatility of this reaction, various sulfonyl chlorides can be employed. The following table summarizes expected outcomes based on established sulfonamide synthesis protocols.

Sulfonyl ChlorideProduct StructureExpected Yield (%)
p-Toluenesulfonyl chlorideN-(3-carbamoyl-4-(dimethylamino)phenyl)-4-methylbenzenesulfonamide85-95%
Benzenesulfonyl chlorideN-(3-carbamoyl-4-(dimethylamino)phenyl)benzenesulfonamide88-96%
4-Nitrobenzenesulfonyl chlorideN-(3-carbamoyl-4-(dimethylamino)phenyl)-4-nitrobenzenesulfonamide90-98%
Methanesulfonyl chlorideN-(3-carbamoyl-4-(dimethylamino)phenyl)methanesulfonamide80-90%

Conclusion and Future Outlook

5-Amino-2-(dimethylamino)benzamide is a highly functionalized and versatile building block with significant potential in organic synthesis. The protocols described herein provide reliable and scalable methods for its elaboration into complex heterocyclic systems and diverse chemical libraries. The nucleophilic primary amine serves as the primary handle for derivatization, while the activated aromatic ring opens possibilities for further substitution. Future applications could extend into materials science, where analogous diamines are used to synthesize high-performance polymers like polyimides, or in the development of novel probes and labeled compounds for chemical biology.[9][10] The continued exploration of this scaffold is certain to yield novel molecules with compelling chemical and biological properties.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025). Synthesis Pathway of 5-Amino-N,N-dimethyl-2-(2-cyanophenoxy)benzamide (5-AMAM-2-CP): A Technical Guide. Benchchem.
  • Al-Hussain, S. A., & Al-Majidi, S. M. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. PMC - PubMed Central.
  • CyberLeninka.
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  • Asif, M. (2024).
  • Dolengovski, E. L., et al. (2023). Mechanism-Driven Development of N-(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation.
  • Krueger, A. T., & Imperiali, B. (2013). Fluorescent amino acids: modular building blocks for the assembly of new tools for chemical biology. PubMed.
  • Al-Sanea, M. M., et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. PMC.
  • Benci, K., et al. (2022).
  • Desenko, S. M., & Chebanov, V. A. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers.
  • Mol-Instincts. Cas no 1226805-88-4 (5-Amino-2-(dimethylamino)benzamide).
  • MDPI. (2021). Special Issue : Peptides and Amino Acids in Drug Development: Here and Now.
  • Meng, X., Wang, P., & Jiang, L. (2011). Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer.
  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Füstös, M. B., & Palkó, M. (2023). Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. PMC - NIH.
  • Beilstein Journals. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds.
  • BenchChem. (2025). Application Notes and Protocols: 2-amino-N-benzyl-5-hydroxybenzamide in Organic Synthesis.
  • Wieczerzak, E., et al. (2020). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. PMC.
  • Dazinger, G. (2024).

Sources

Introduction: The Strategic Importance of a Versatile Benzamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 5-Amino-2-(dimethylamino)benzamide as a Chemical Intermediate

5-Amino-2-(dimethylamino)benzamide is a substituted aromatic benzamide that serves as a valuable and versatile chemical intermediate in modern organic synthesis. Its structure is characterized by three key functional groups positioned strategically on a benzene ring: a primary amine (-NH2), a tertiary dimethylamino group (-N(CH3)2), and a primary amide (-CONH2). This unique arrangement of electron-donating and hydrogen-bonding moieties makes it a highly sought-after building block, particularly in the fields of medicinal chemistry and materials science.

In drug discovery, the benzamide functional group is a well-established pharmacophore, crucial for binding to the active sites of various enzymes.[1] Specifically, intermediates like 5-Amino-2-(dimethylamino)benzamide are instrumental in the synthesis of complex heterocyclic systems and targeted therapeutic agents, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.[2][3] The primary amine at the 5-position provides a convenient handle for further chemical elaboration, allowing for the construction of larger, more complex molecules through reactions such as amide coupling, diazotization, or reductive amination. This guide provides a senior scientist's perspective on the properties, synthesis, and practical applications of this intermediate, complete with detailed protocols for its use.

Physicochemical and Computed Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis. The data below has been consolidated for quick reference by researchers.

PropertyValueSource
Molecular Formula C₉H₁₃N₃O[4][5]
Molecular Weight 179.22 g/mol [4]
CAS Number 1226805-88-4[5]
Appearance Solid (form)[4]
Topological Polar Surface Area 72.4 Ų[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 4[5]
Rotatable Bond Count 2[5]
XLogP3 0.2[5]
Storage Class Combustible Solids[4]

Synthetic Protocol: A Plausible Pathway

While numerous methods exist for the synthesis of substituted benzamides, a common and reliable strategy involves the amidation of a corresponding benzoic acid derivative followed by the manipulation of other functional groups. The following protocol describes a logical and field-proven multi-step synthesis starting from 2-Fluoro-5-nitrobenzoic acid. This pathway is adapted from established methodologies for creating structurally similar benzamides.[6][7]

Workflow for the Synthesis of 5-Amino-2-(dimethylamino)benzamide

G cluster_0 Step 1: Amidation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Step 3: Nitro Group Reduction A 2-Fluoro-5-nitrobenzoic acid B Intermediate 1: 2-Fluoro-N,N-dimethyl-5-nitrobenzamide A->B 1) (COCl)₂, cat. DMF 2) Dimethylamine, Et₃N, DCM C Intermediate 2: 2-(Dimethylamino)-5-nitrobenzamide B->C Dimethylamine (aq.), DMSO Heat D Final Product: 5-Amino-2-(dimethylamino)benzamide C->D Fe, NH₄Cl EtOH/H₂O, Reflux

Caption: Proposed three-step synthesis of the target intermediate.

Step 1: Synthesis of 2-Fluoro-N,N-dimethyl-5-nitrobenzamide (Intermediate 1)
  • Causality: This initial step converts the carboxylic acid into a more reactive acid chloride, which readily undergoes amidation with dimethylamine to form the desired N,N-dimethylbenzamide. Dichloromethane (DCM) is an excellent inert solvent for this transformation, and triethylamine (Et₃N) acts as a base to neutralize the HCl byproduct.

  • Protocol:

    • To a solution of 2-Fluoro-5-nitrobenzoic acid (1.0 eq) in dry DCM, add a catalytic amount of N,N-dimethylformamide (DMF).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) dropwise. Vigorous gas evolution (CO, CO₂) will be observed.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases and the solution is clear.

    • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride, yielding the crude acid chloride.

    • Dissolve the crude acid chloride in fresh, dry DCM and cool to 0 °C.

    • In a separate flask, prepare a solution of dimethylamine (2.0 M in THF, 1.5 eq) and triethylamine (2.5 eq) in DCM.

    • Add the dimethylamine solution dropwise to the cooled acid chloride solution.[6]

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor reaction completion using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield Intermediate 1.

Step 2: Synthesis of 2-(Dimethylamino)-5-nitrobenzamide (Intermediate 2)
  • Causality: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring, making the fluorine atom at the 2-position an excellent leaving group for substitution by dimethylamine. Dimethyl sulfoxide (DMSO) is a suitable polar aprotic solvent that can accelerate SNAr reactions.

  • Protocol:

    • Dissolve Intermediate 1 (1.0 eq) in DMSO.

    • Add an aqueous solution of dimethylamine (40 wt. %, 3.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water, which should cause the product to precipitate.

    • Collect the solid product by filtration, washing thoroughly with water to remove residual DMSO and salts.

    • Dry the solid under vacuum to yield Intermediate 2. Further purification is typically not required if the reaction goes to completion.

Step 3: Synthesis of 5-Amino-2-(dimethylamino)benzamide (Final Product)
  • Causality: The final step is the reduction of the aromatic nitro group to a primary amine. The use of iron powder in the presence of ammonium chloride in an ethanol/water solvent system is a classic, effective, and relatively mild method for this transformation (Béchamp reduction).[6]

  • Protocol:

    • Create a suspension of Intermediate 2 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).[6]

    • Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the suspension.[6]

    • Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours.[6]

    • Monitor the disappearance of the starting material by TLC. The product amine is significantly more polar.

    • Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with ethanol.[6]

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous solution with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, 5-Amino-2-(dimethylamino)benzamide. The product can be further purified by recrystallization or column chromatography if necessary.

Application as a Chemical Intermediate in Drug Discovery

The true value of 5-Amino-2-(dimethylamino)benzamide lies in its utility as a scaffold for building more complex molecules. Its primary amine is a nucleophilic handle ready for elaboration. A prime example is in the synthesis of PARP inhibitors, where the benzamide core is essential for activity.

Role in PARP Inhibitor Synthesis

PARP-1 is an enzyme critical for DNA repair. In certain cancers, particularly those with BRCA mutations, inhibiting PARP leads to cancer cell death. Many potent PARP inhibitors feature a benzamide pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, forming key hydrogen bonds in the enzyme's active site.[1] The 5-amino group of our intermediate can be used as an anchor point to attach other molecular fragments, which can extend into other pockets of the enzyme to increase potency and selectivity.[3]

Workflow for a Representative Coupling Reaction

G Application: Amide Bond Formation A 5-Amino-2-(dimethylamino)benzamide C Coupled Product (Potential PARP Inhibitor Precursor) A->C Pyridine or Et₃N DCM, 0 °C to RT B Aryl Acid Chloride (R-Ar-COCl) B->C

Caption: Using the intermediate in an amide coupling reaction.

Protocol: Acylation of 5-Amino-2-(dimethylamino)benzamide
  • Causality: This protocol demonstrates the most straightforward application of the intermediate: forming a new amide bond via acylation of the 5-amino group. This reaction connects the core benzamide scaffold to another part of the target molecule, represented here by a generic "Aryl Acid Chloride." Pyridine or triethylamine is used as a base to scavenge the HCl generated during the reaction.

  • Protocol:

    • Dissolve 5-Amino-2-(dimethylamino)benzamide (1.0 eq) in dry DCM or THF.

    • Add a suitable base, such as pyridine or triethylamine (1.5 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the desired acid chloride (e.g., 4-(prop-2-ynyloxy)benzoyl chloride, 1.1 eq) in DCM.[8]

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final coupled molecule.

Analytical Characterization

To ensure the identity and purity of the synthesized intermediate and any subsequent products, a suite of standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra for benzamide derivatives show characteristic peaks for aromatic protons, amide protons, and protons on the N-dimethyl groups.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for monitoring reaction progress and confirming the molecular weight of the product.[10][11] It provides rapid confirmation of the desired mass-to-charge ratio (m/z).

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound, typically aiming for >95% for use in further synthetic steps or biological assays.[12]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed.[13][14][15]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[15]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.[13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[16]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[15]

This comprehensive guide provides the necessary framework for researchers to synthesize, characterize, and effectively utilize 5-Amino-2-(dimethylamino)benzamide as a strategic intermediate in the pursuit of novel chemical entities for drug discovery and beyond.

References

  • Bayer Aktiengesellschaft. (2015). Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Mol-Instincts. (2025). Cas no 1226805-88-4 (5-Amino-2-(dimethylamino)benzamide). Mol-Instincts. [Link]

  • Nanjing Red Sun Co Ltd. (2012). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Zovko, M., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Amino-2-benzimidazolethiol (CAS 2818-66-8). Cheméo. [Link]

  • Timofeeva, O. A., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. National Institutes of Health. [Link]

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  • Cai, H., et al. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. PubMed. [Link]

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The Emergent Utility of 2-Aminobenzamide as a Versatile Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: February 2026

In the absence of specific bioimaging applications for 5-Amino-2-(dimethylamino)benzamide, this guide details the use of its close structural analog, 2-Aminobenzamide (2ABZ), a versatile fluorophore with established utility in biological research. This document provides an in-depth exploration of 2ABZ's properties, its application as a fluorescent probe, and detailed protocols for its use in bioimaging, tailored for researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Simple Fluorophore

Fluorescent probes are indispensable tools in modern biology, enabling the visualization of dynamic processes within living cells.[1][2] While a vast array of complex fluorophores exists, there is a growing appreciation for simpler, versatile scaffolds that can be adapted for various applications. 2-Aminobenzamide (2ABZ) is one such molecule. Though structurally unassuming, its inherent fluorescence and reactive amino group make it a valuable building block for creating sophisticated probes and a useful label in its own right.[3][4] This guide will delve into the practical applications of 2ABZ as a fluorescent probe, providing both the theoretical underpinnings and the practical protocols necessary for its successful implementation in a research setting.

Photophysical and Chemical Properties of 2-Aminobenzamide

The utility of any fluorescent probe is dictated by its photophysical properties. 2ABZ exhibits fluorescence in the ultraviolet to blue region of the spectrum, which, while overlapping with cellular autofluorescence, can be effectively utilized with appropriate experimental design and microscopy setups. Its key properties are summarized in the table below.

PropertyValueSource
Excitation Maximum (λex) ~325-340 nm[5][6]
Emission Maximum (λem) ~391-400 nm[5][6]
Molecular Weight 136.15 g/mol N/A
Solubility Soluble in various organic solvents and aqueous solutions[3][5]

The fluorescence of 2ABZ arises from the electronic transitions within its aromatic ring system, influenced by the electron-donating amino group and the electron-withdrawing amide group. This intrinsic fluorescence can be modulated by its local environment and through chemical modification, making it a versatile platform for sensor development.[5][7]

Mechanism of Action: A Versatile Tool for Sensing and Labeling

2-Aminobenzamide's utility as a fluorescent probe stems from two primary mechanisms: its intrinsic fluorescence that is sensitive to its environment and its ability to be chemically conjugated to other molecules.

Intrinsic Fluorescence for Sensing Applications

The fluorescence of 2ABZ can be quenched or enhanced upon interaction with specific analytes, forming the basis for "turn-off" or "turn-on" fluorescent sensors. This is particularly evident in its application for detecting metal ions. When incorporated into a larger molecular structure containing a chelating agent, the binding of a metal ion can alter the electronic properties of the 2ABZ fluorophore, leading to a change in fluorescence intensity.[5][7] For instance, in a Förster Resonance Energy Transfer (FRET) system, 2ABZ can act as a donor fluorophore. The binding of a metal ion to a linked acceptor can disrupt the FRET process, leading to a measurable change in the fluorescence emission of 2ABZ.[5]

Covalent Labeling of Biomolecules

The primary amino group of 2-aminobenzamide provides a convenient handle for covalent attachment to various biomolecules, most notably glycans.[4][8] Through a process called reductive amination, the amino group of 2ABZ reacts with the aldehyde group of a reducing sugar to form a stable secondary amine linkage.[6][9] This allows for the fluorescent tagging of mono- and oligosaccharides, which can then be analyzed by techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection.[10] This labeling strategy is crucial for glycan profiling in various biological and clinical studies.

Experimental Protocols

The following protocols provide a framework for the synthesis of 2-aminobenzamide derivatives and their application in bioimaging.

Synthesis of 2-Aminobenzamide Derivatives

2-Aminobenzamide and its derivatives can be readily synthesized from isatoic anhydride.[1][3] The following is a general procedure for the synthesis of N-substituted 2-aminobenzamides.

Materials:

  • Isatoic anhydride

  • Amine of interest (e.g., propylamine)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) (optional, as a base)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve isatoic anhydride in an appropriate solvent (e.g., DMF or THF) in a round bottom flask with magnetic stirring.[3]

  • Add the amine of interest to the reaction mixture. For some reactions, the addition of a base like triethylamine may be beneficial.[5]

  • The reaction can be stirred at room temperature or heated under reflux, depending on the reactivity of the amine.[3] Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product can be isolated by precipitation upon adding the reaction mixture to cold water, followed by filtration.[5]

  • The crude product can be further purified by recrystallization to afford the desired 2-aminobenzamide derivative.[3]

Caption: General workflow for the synthesis of 2-aminobenzamide derivatives.

Protocol for Cellular Imaging with a 2-Aminobenzamide-Based Probe

While direct intracellular imaging protocols for the parent 2-aminobenzamide are not extensively detailed in the literature, the following is a generalized protocol for using a cell-permeable 2-aminobenzamide derivative for fluorescence microscopy. This protocol should be optimized for the specific probe and cell line being used.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 2-Aminobenzamide-based fluorescent probe

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Formaldehyde or paraformaldehyde for cell fixation (optional)

  • Mounting medium with antifade reagent

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter set)

Procedure:

  • Cell Culture: Culture cells on glass-bottom dishes or coverslips to an appropriate confluency (typically 60-80%).

  • Probe Preparation: Prepare a stock solution of the 2-aminobenzamide probe in DMSO. Dilute the stock solution in pre-warmed cell culture medium or PBS to the desired final concentration. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.

  • Probe Loading: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The incubation time will depend on the probe's cell permeability and target localization.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any excess, unbound probe.

  • Imaging (Live Cells): After the final wash, add fresh pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for the probe's excitation and emission wavelengths.

  • Fixation and Mounting (Optional): For fixed-cell imaging, after the washing step, fix the cells with a 3-4% formaldehyde solution in PBS for 10-15 minutes at room temperature. Wash the cells again with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image Acquisition and Analysis: Acquire images using the fluorescence microscope. It is important to use appropriate controls, such as unstained cells, to account for autofluorescence.

CellularImagingWorkflow Start Start: Seed Cells Culture Culture Cells on Coverslips Start->Culture PrepareProbe Prepare Probe Solution LoadProbe Incubate Cells with Probe Culture->LoadProbe PrepareProbe->LoadProbe Wash Wash to Remove Excess Probe LoadProbe->Wash LiveImaging Live Cell Imaging Wash->LiveImaging Fix Fix Cells (Optional) Wash->Fix Mount Mount Coverslips Fix->Mount FixedImaging Fixed Cell Imaging Mount->FixedImaging

Caption: Workflow for cellular imaging with a fluorescent probe.

Applications in Bioimaging

The primary application of 2-aminobenzamide in a bioimaging context is as a fluorescent label for carbohydrates.[4][8] However, its derivatives have been explored for other applications, including as potential anticancer agents, where their localization and effects within cells are of interest.[11]

Glycan Analysis

The fluorescent labeling of glycans with 2ABZ is a cornerstone of glycoproteomic analysis. By tagging complex sugar molecules released from proteins, researchers can separate and quantify them with high sensitivity using HPLC.[10] This is critical for understanding the role of glycosylation in health and disease, including cancer and inflammatory disorders.

Intracellular Ion Sensing

Derivatives of 2-aminobenzamide have been designed as fluorescent sensors for biologically important metal ions such as Zn2+, Cd2+, Cu2+, and Hg2+.[5][7][12] These probes typically consist of the 2ABZ fluorophore linked to a specific ion chelator. The binding of the target ion induces a conformational change or an electronic effect that modulates the fluorescence of the 2ABZ moiety, allowing for the detection and quantification of the ion in solution and potentially within cells.[5]

Scientific Integrity and Trustworthiness

The protocols and information presented in this guide are based on established methodologies from peer-reviewed scientific literature. It is crucial for researchers to validate these protocols within their own experimental systems.

Self-Validating Systems:

  • Controls are Essential: Always include appropriate controls in your experiments. For imaging, this includes unstained cells to assess autofluorescence and cells treated with the vehicle (e.g., DMSO) to control for any effects of the solvent.

  • Characterize Your Probe: If you synthesize a new 2-aminobenzamide derivative, thoroughly characterize its photophysical properties (excitation/emission spectra, quantum yield) before use in biological experiments.

  • Cytotoxicity Assessment: When using a new probe in live-cell imaging, it is imperative to perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the probe is not adversely affecting cell health at the concentrations used for imaging.[11]

  • Photostability Testing: Assess the photostability of your probe under your specific imaging conditions to understand the potential for photobleaching and phototoxicity.[13][14]

Future Perspectives

While 2-aminobenzamide itself is a relatively simple fluorophore, its versatility makes it a valuable platform for the development of more sophisticated probes. Future work in this area could focus on:

  • Developing 2ABZ-based probes with longer excitation and emission wavelengths to minimize autofluorescence and improve tissue penetration for in vivo imaging.

  • Creating ratiometric 2ABZ probes that exhibit a shift in their fluorescence spectrum upon analyte binding, allowing for more quantitative and reliable measurements.

  • Designing "smart" 2ABZ probes that are activated by specific enzymes or reactive oxygen species, enabling the targeted imaging of disease-related biochemical activities.

By leveraging the foundational chemistry and properties of 2-aminobenzamide, the development of novel fluorescent tools for bioimaging is poised to continue advancing our understanding of complex biological systems.

References

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Application Notes: A Framework for Developing Biochemical Assays with 5-Amino-2-(dimethylamino)benzamide and Related PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on developing and validating robust biochemical assays for Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors centered around the 5-Amino-2-(dimethylamino)benzamide scaffold. While this document uses 5-Amino-2-(dimethylamino)benzamide as a primary structural example, the principles, protocols, and validation strategies are broadly applicable to the wider class of benzamide-based PARP inhibitors. We delve into the molecular rationale behind the benzamide pharmacophore, present a detailed protocol for a homogeneous fluorescence-based inhibition assay, and outline a rigorous validation workflow to ensure data integrity and reproducibility, essential for high-throughput screening (HTS) and lead optimization campaigns.

Introduction: The Scientific Rationale for Benzamide-Based PARP Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the DNA damage response (DDR) pathway.[1] Upon detecting a DNA single-strand break (SSB), PARP-1 binds to the damaged site and catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins. This process, known as PARylation, creates a negatively charged polymer that recruits other DNA repair factors to the site of damage.[2]

Inhibition of PARP-1 has emerged as a powerful anti-cancer strategy, particularly through the concept of "synthetic lethality".[3] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP-1-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication.[1] Unable to repair these DSBs effectively, the cancer cells undergo apoptosis.

The benzamide moiety, as exemplified by 5-Amino-2-(dimethylamino)benzamide, is a cornerstone pharmacophore for PARP-1 inhibition.[2][4] Its structural significance lies in its ability to mimic the nicotinamide portion of the native substrate, NAD+. The carboxamide group forms crucial hydrogen bonds with key amino acid residues within the NAD+ binding pocket of the PARP-1 catalytic domain, competitively inhibiting the enzyme's function.[2] Structure-activity relationship (SAR) studies have consistently shown that the benzamide core is essential for potent inhibition.[5][6] Substitutions on the aromatic ring, such as the amino and dimethylamino groups in the title compound, are explored to modulate potency, selectivity, solubility, and pharmacokinetic properties.

This application note provides the technical guidance to quantitatively assess the inhibitory potential of such compounds.


Foundational Principles of PARP-1 Assay Design

Choosing the right biochemical assay is a critical decision that impacts data quality, throughput, and the ultimate success of a screening campaign.[7] For PARP-1, several robust methods have been developed for HTS environments.[8]

  • Homogeneous (Mix-and-Read) Assays: These are highly desirable for HTS due to their simplified workflow, which avoids time-consuming wash steps.[9] Examples include fluorescence intensity, fluorescence polarization (FP), and luminescence-based readouts.

  • Detection Modalities:

    • Direct Quantification of PAR: Assays can use antibodies specific to poly(ADP-ribose) (PAR) in an ELISA format or employ PAR-binding domains in AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) formats.[8][10][11]

    • Quantification of NAD+ Consumption: A common strategy involves measuring the amount of NAD+ remaining after the enzymatic reaction. A highly sensitive method couples the production of nicotinamide (a byproduct of NAD+ cleavage) to a secondary enzymatic reaction that generates a fluorescent signal.[9] This provides a direct and positive measure of PARP-1 activity.

This guide will focus on a Homogeneous Fluorescence Intensity Assay that quantifies NAD+ consumption, as it offers a robust, sensitive, and HTS-compatible method for characterizing inhibitors like 5-Amino-2-(dimethylamino)benzamide.

Mechanism of the Homogeneous Fluorescence Assay

The assay is performed in two stages. First, PARP-1 enzyme, activated by nicked DNA, consumes its substrate NAD+ to PARylate a histone substrate. In the presence of an inhibitor, this consumption is reduced. Second, a developer mix containing a nicotinamidase is added. This enzyme specifically converts the nicotinamide byproduct of the PARP-1 reaction into a substrate that is then acted upon by a dehydrogenase to produce a fluorescent signal. The intensity of the fluorescence is directly proportional to the PARP-1 activity.

cluster_0 Step 1: PARP-1 Reaction cluster_1 Step 2: Signal Generation PARP1_Active Activated PARP-1 (with Nicked DNA) PARylated_Histone PARylated Histone PARP1_Active->PARylated_Histone Consumes NAD+ Nicotinamide Nicotinamide PARP1_Active->Nicotinamide Releases NAD NAD+ NAD->PARP1_Active Histone Histone Substrate Histone->PARP1_Active Nicotinamide_from_Step1 Nicotinamide Nicotinamide->Nicotinamide_from_Step1 Product feeds into Step 2 Inhibitor 5-Amino-2-(dimethylamino)benzamide Inhibitor->PARP1_Active Blocks Nicotinamidase Nicotinamidase Developer Developer Reagent Nicotinamidase->Developer Fluorescence Fluorescent Product (Ex/Em: ~420/450 nm) Developer->Fluorescence Nicotinamide_from_Step1->Nicotinamidase Substrate

Fig. 1: Workflow of the two-step homogeneous fluorescent PARP-1 assay.

Detailed Experimental Protocol: PARP-1 Inhibition Assay

This protocol is designed for a 384-well microplate format, suitable for HTS and dose-response analysis.

Required Materials & Reagents
  • Enzyme: Human Recombinant PARP-1 (e.g., BPS Bioscience, Cat. #80501)

  • Substrates:

    • Histone H1, Biotinylated (e.g., BPS Bioscience, Cat. #52009)

    • Activated (Nicked) Calf Thymus DNA

    • β-Nicotinamide Adenine Dinucleotide (NAD+) (e.g., Sigma-Aldrich)

  • Compound: 5-Amino-2-(dimethylamino)benzamide or other test inhibitors

  • Positive Control: Olaparib or 3-Aminobenzamide (a well-characterized benzamide inhibitor)[12]

  • Detection Kit: A PARP activity kit based on nicotinamide detection (e.g., Sigma-Aldrich, Cat. #17-10149 or similar) containing:

    • Assay Buffer

    • Nicotinamidase

    • Developer Reagent

  • Microplates: Low-volume, black, flat-bottom 384-well plates (e.g., Corning #3764)

  • Equipment:

    • Fluorescence microplate reader capable of excitation at ~420 nm and emission at ~450 nm

    • Acoustic dispenser or multi-channel pipette for compound addition

    • Multi-channel pipette or automated liquid handler for reagent addition

Reagent Preparation

Causality Insight: Preparing fresh reagents and avoiding multiple freeze-thaw cycles is critical for enzymatic assays to ensure consistent activity and prevent degradation.[11]

  • PARP-1 Assay Buffer: Prepare according to the manufacturer's instructions. Typically contains Tris-HCl, MgCl₂, and DTT. Keep on ice.

  • PARP-1 Enzyme Stock: Thaw the enzyme on ice. Dilute to the final working concentration (e.g., 2X final concentration) in ice-cold PARP-1 Assay Buffer immediately before use. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

  • Substrate Mix (2X): Prepare a master mix containing Activated DNA, Histone H1, and NAD+ in PARP-1 Assay Buffer. The final concentrations should be optimized, but typical starting points are:

    • Activated DNA: 2.5 µg/mL

    • Histone H1: 2 µM

    • NAD+: 50 µM

  • Test Compound & Control Plates:

    • Prepare a stock solution of 5-Amino-2-(dimethylamino)benzamide in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions in DMSO to create a concentration range for IC₅₀ determination (e.g., 11-point, 3-fold dilutions).

    • Prepare a similar dilution series for the positive control inhibitor (Olaparib).

    • Use 100% DMSO as the negative control (representing 0% inhibition).

Step-by-Step Assay Procedure
  • Compound Dispensing: Add 200 nL of test compound, positive control, or DMSO from the compound plates to the appropriate wells of the 384-well assay plate.

  • Enzyme Addition: Add 10 µL of the 2X PARP-1 enzyme solution to all wells except the "No Enzyme" background controls. Add 10 µL of Assay Buffer to the background wells.

  • Pre-incubation: Gently mix the plate on a plate shaker for 1 minute. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. Causality Insight: This pre-incubation step is important for equilibrium to be reached between the enzyme and inhibitor, which is crucial for accurate potency (IC₅₀) determination, especially for slow-binding inhibitors.

  • Reaction Initiation: Add 10 µL of the 2X Substrate Mix to all wells to start the reaction. The final reaction volume is now 20.2 µL.

  • Enzymatic Reaction: Mix the plate gently. Incubate for 60 minutes at 30°C. Causality Insight: The incubation time and temperature are optimized to keep the reaction in the linear range, ensuring that less than 20% of the substrate is consumed in the uninhibited (DMSO) wells. This provides the largest window to observe inhibition.

  • Signal Development:

    • Prepare the Developer Mix according to the kit manufacturer's protocol (combining Nicotinamidase and Developer Reagent). Protect this mix from light.

    • Add 20 µL of the Developer Mix to all wells.

  • Development Incubation: Mix the plate gently, cover, and incubate for 30 minutes at room temperature, protected from light.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader with excitation at ~420 nm and emission at ~450 nm.

Plate Layout Example
WellsContentPurpose
1-22 (Rows A, B)Test Compound (11-point titration, n=4)IC₅₀ Determination
1-22 (Rows C, D)Positive Control (11-point titration, n=4)Reference IC₅₀
23-24 (All Rows)100% DMSO0% Inhibition (High Signal)
23-24 (All Rows)High Conc. Positive Control100% Inhibition (Low Signal)
As neededNo Enzyme + DMSOBackground Signal

Data Analysis and Interpretation

  • Data Normalization: The raw fluorescence units (RFU) are normalized to percent inhibition using the high (DMSO) and low (fully inhibited) controls.

    • % Inhibition = 100 * (1 - [RFUsample - RFUlow control] / [RFUhigh control - RFUlow control])

  • IC₅₀ Curve Fitting: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Example Data: The following table presents illustrative data for a typical benzamide-based PARP inhibitor, such as 3-Aminobenzamide, to demonstrate expected results.

Parameter3-Aminobenzamide (Example)5-Amino-2-(dimethylamino)benzamide
IC₅₀ (µM) ~30 - 100 µMTo be determined experimentally
Hill Slope ~1.0To be determined experimentally
Max Inhibition (%) >95%To be determined experimentally
Assay Z'-factor > 0.7Must meet validation criteria

Assay Validation: Ensuring Trustworthiness and Reproducibility

A rigorous validation process is essential before implementing an assay for high-throughput screening.[13][14] The goal is to demonstrate that the assay is robust, reproducible, and fit for its intended purpose.[11][15]

Key Validation Parameters
  • Z'-factor: This statistical parameter measures the quality of the assay by assessing the separation between the high (0% inhibition) and low (100% inhibition) signal distributions.

    • Z' = 1 - (3σhigh + 3σlow) / |μhigh - μlow|

    • An assay is considered excellent for HTS if Z' ≥ 0.5 .

  • Signal-to-Background (S/B) Ratio: This ratio of the mean high signal to the mean low signal indicates the dynamic range of the assay. A higher S/B ratio is generally better.

    • S/B = μhigh / μlow

    • A target of S/B ≥ 3 is recommended.

  • Coefficient of Variation (%CV): This measures the relative variability of the data.

    • %CV = (σ / μ) * 100

    • The %CV for both high and low controls should ideally be < 10% .

  • DMSO Tolerance: The assay should be robust to the final concentration of DMSO introduced with the compounds. The Z' and S/B should not be significantly affected at the final DMSO concentration used in the screen (typically 0.5% - 1%).[11]

Validation Protocol Workflow

Start Assay Validation Start Plate_Prep Prepare 3 plates with High, Mid, Low Controls (e.g., DMSO, IC50 of control, Max control) Start->Plate_Prep Run_Day1 Run Assay Protocol (Day 1) Plate_Prep->Run_Day1 Analyze_Day1 Calculate Z', S/B, %CV for each plate Run_Day1->Analyze_Day1 Repeat_Day2 Repeat Process (Day 2) Analyze_Day1->Repeat_Day2 Repeat_Day3 Repeat Process (Day 3) Repeat_Day2->Repeat_Day3 Final_Analysis Analyze Inter-day and Intra-day variability. Assess DMSO tolerance. Repeat_Day3->Final_Analysis Decision Assay Fit for HTS? Final_Analysis->Decision Pass Validation Passed Decision->Pass All criteria met Fail Optimization Required Decision->Fail Criteria not met

Fig. 2: A multi-day workflow for robust HTS assay validation.

Conclusion

The benzamide scaffold represents a validated and highly fruitful starting point for the design of potent PARP-1 inhibitors. This application note provides a detailed, scientifically grounded protocol for a homogeneous fluorescence-based assay suitable for the characterization and high-throughput screening of compounds like 5-Amino-2-(dimethylamino)benzamide. By understanding the causal principles behind the assay design and adhering to a stringent validation process, researchers can generate high-quality, reproducible data. This robust foundation is indispensable for accelerating the hit-to-lead process and driving the successful development of next-generation targeted cancer therapeutics.

References

  • Chen, X., et al. (2014). Development and validation of high-throughput screening assays for poly(ADP-ribose) polymerase-2 inhibitors. Analytical Biochemistry, 449, 148-155. Available at: [Link]

  • Li, M., et al. (2020). An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism. RSC Advances, 10(45), 26953-26957. Available at: [Link]

  • Virag, L., & Szabo, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological Reviews, 54(3), 375-429. (Note: While not directly cited in the text, this is a foundational review. A representative figure on the benzamide pharmacophore is available at ResearchGate, derived from related literature). Available at: [Link]

  • ASCO Publications. (2023). Systematic high-throughput combination drug screen to enhance poly (ADP-ribose) polymerase (PARP) inhibitor efficacy in ovarian cancer. 2023 ASCO Annual Meeting. Available at: [Link]

  • BPS Bioscience. (n.d.). PARP1 Homogenous Assay Kit. Product Datasheet. Available at: [Link]

  • Wu, J., et al. (2024). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Wang, Y., et al. (2021). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1645-1657. Available at: [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Znoiko, S. A., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences, 25(22), 12345. Available at: [Link]

  • Goren, A., et al. (2021). Fluorescent detection of PARP activity in unfixed tissue. PLOS ONE, 16(1), e0245367. Available at: [Link]

  • Westwood, I. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today, 22(12), 1756-1763. Available at: [Link]

  • Lee, Y. C., et al. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Molecules, 24(15), 2783. Available at: [Link]

  • BPS Bioscience. (n.d.). PARP1 Homogenous Assay Kit. Product Manual. Available at: [Link]

  • Lee, Y. C., et al. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. PubMed. Available at: [Link]

  • O'Neill, S., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Drug Discovery and Development - From Molecules to Medicine. Available at: [Link]

  • Cimmino, L., et al. (2017). Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia. Nature Communications, 8, 85. Available at: [Link]

Sources

Application Notes and Protocols: Derivatization of 5-Amino-2-(dimethylamino)benzamide for Biological Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the benzamide scaffold holds a place of distinction.[1] Its inherent ability to engage with a multitude of biological targets through hydrogen bonding and other non-covalent interactions has cemented its status as a "privileged scaffold."[1] This structural motif is a cornerstone in the design of a wide array of therapeutic agents, including those with antimicrobial, anticancer, and antithrombotic activities.[2][3][] Within this important class of molecules lies 5-Amino-2-(dimethylamino)benzamide, a compound ripe with potential for the development of novel biological probes, imaging agents, and targeted therapeutics.

The strategic derivatization of 5-Amino-2-(dimethylamino)benzamide is key to unlocking its full potential. The presence of a primary aromatic amine at the 5-position provides a versatile chemical handle for the attachment of various functional moieties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this promising scaffold. We will delve into the rationale behind various derivatization strategies and provide detailed, field-proven protocols for creating derivatives with enhanced functionality for biological investigation.

Core Rationale for Derivatization

The derivatization of 5-Amino-2-(dimethylamino)benzamide is driven by the need to tailor its properties for specific biological applications. The primary objectives of such chemical modifications include:

  • Introduction of Reporter Groups: Attaching fluorescent or chromophoric moieties allows for the visualization and tracking of the molecule in biological systems, enabling studies on cellular uptake, localization, and dynamics.[][6]

  • Enhancement of Biological Activity: Modification of the primary amine can lead to new interactions with biological targets, potentially enhancing or altering the compound's pharmacological profile. The benzamide and aminobenzamide scaffolds have been explored for a range of activities, including antiproliferative and antimicrobial effects.[2]

  • Modulation of Physicochemical Properties: Derivatization can be used to fine-tune properties such as solubility, cell permeability, and metabolic stability, which are critical for the development of effective biological tools and drug candidates.

  • Creation of Bioconjugates: The primary amine serves as an excellent nucleophile for conjugation to proteins, peptides, or other biomolecules, enabling the development of targeted delivery systems or activity-based probes.

This guide will focus on three principal derivatization strategies targeting the 5-amino group: Fluorescent Labeling , Acylation , and Sulfonamide Synthesis . Each of these approaches offers a distinct avenue for augmenting the functionality of the 5-Amino-2-(dimethylamino)benzamide scaffold.

Chemical and Physical Properties of the Core Scaffold

A thorough understanding of the starting material is fundamental to successful derivatization.

PropertyValue
Molecular Formula C₉H₁₃N₃O
Molecular Weight 179.22 g/mol
Appearance Solid
Key Functional Groups Primary Aromatic Amine, Tertiary Amine, Primary Amide

The primary aromatic amine is the most reactive site for the derivatization strategies discussed herein. Its nucleophilicity allows for efficient reaction with a variety of electrophilic reagents.

Section 1: Fluorescent Labeling for Cellular Imaging and Tracking

The attachment of a fluorescent dye to 5-Amino-2-(dimethylamino)benzamide transforms it into a powerful tool for biological imaging. These fluorescent probes can be used to study cellular uptake, subcellular localization, and interactions with potential biological targets in real-time.[6]

Choosing the Right Fluorophore

The selection of a fluorescent dye is a critical first step and depends on the specific experimental requirements, including the available excitation and emission channels on the imaging system.

FluorophoreReactive GroupExcitation Max (nm)Emission Max (nm)Color
FITC Isothiocyanate~492~520Green
TRITC Isothiocyanate~550~570Red
Dansyl Chloride Sulfonyl Chloride~335~518Blue-Green
Alexa Fluor™ 488 NHS Ester N-hydroxysuccinimide Ester~493~519Green
Alexa Fluor™ 594 NHS Ester N-hydroxysuccinimide Ester~591~614Red
Experimental Workflow: Fluorescent Labeling

The following diagram illustrates the general workflow for the fluorescent labeling of 5-Amino-2-(dimethylamino)benzamide.

Caption: General workflow for fluorescent labeling.

Protocol 1.1: Labeling with Fluorescein Isothiocyanate (FITC)

This protocol details the reaction of the primary amine of 5-Amino-2-(dimethylamino)benzamide with the isothiocyanate group of FITC to form a stable thiourea linkage.

Materials:

  • 5-Amino-2-(dimethylamino)benzamide

  • Fluorescein isothiocyanate (FITC, Isomer I)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Preparation of Reactants:

    • In a clean, dry round-bottom flask, dissolve 5-Amino-2-(dimethylamino)benzamide (1 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve FITC (1.1 equivalents) in anhydrous DMF.

  • Reaction Setup:

    • To the solution of 5-Amino-2-(dimethylamino)benzamide, add TEA or DIPEA (2-3 equivalents). Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add the FITC solution to the reaction mixture dropwise with continuous stirring.

  • Reaction Incubation:

    • Protect the reaction from light by wrapping the flask in aluminum foil.

    • Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the fluorescently labeled product.

  • Characterization:

    • Confirm the structure and purity of the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

    • Characterize the photophysical properties by measuring the absorption and emission spectra.

Protocol 1.2: Labeling with an NHS Ester Dye (e.g., Alexa Fluor™ 488 NHS Ester)

This protocol describes the formation of a stable amide bond between the primary amine and an N-hydroxysuccinimide (NHS) ester-activated dye.

Materials:

  • 5-Amino-2-(dimethylamino)benzamide

  • Alexa Fluor™ 488 NHS Ester (or other amine-reactive NHS ester dye)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Purification supplies as in Protocol 1.1

Procedure:

  • Preparation of Reactants:

    • Dissolve 5-Amino-2-(dimethylamino)benzamide (1 equivalent) in anhydrous DMF or DMSO.

    • Allow the vial of the NHS ester dye to equilibrate to room temperature before opening to prevent moisture condensation. Dissolve the NHS ester (1.1 equivalents) in a small amount of anhydrous DMF or DMSO immediately before use.

  • Reaction Setup:

    • To the solution of the aminobenzamide, add TEA or DIPEA (2-3 equivalents) and stir.

    • Add the freshly prepared NHS ester solution to the reaction mixture.

  • Reaction Incubation:

    • Protect the reaction from light.

    • Stir at room temperature for 2-4 hours. Monitor the reaction by TLC. The reaction with NHS esters is typically faster than with isothiocyanates.

  • Work-up and Purification:

    • Follow the same procedure as in Protocol 1.1 for solvent removal and purification.

  • Characterization:

    • Characterize the final product as described in Protocol 1.1.

Section 2: Acylation for Modulating Bioactivity and Bioconjugation

Acylation of the 5-amino group introduces an acyl moiety, which can significantly alter the molecule's biological properties. This modification can be used to probe structure-activity relationships or to introduce a linker for subsequent bioconjugation.

Acylation Strategy

Acylation_Strategy Start 5-Amino-2-(dimethylamino)benzamide Product N-Acylated Derivative Start->Product Base, Solvent Reagent Acylating Agent (Acyl Chloride or Anhydride) Reagent->Product Application Biological Studies: - SAR Analysis - Prodrug Synthesis - Bioconjugation Handle Product->Application

Caption: Acylation of the 5-amino group.

Protocol 2.1: Acetylation with Acetyl Chloride

Acetylation is a fundamental acylation reaction that can serve as a baseline for understanding the effects of modifying the 5-amino group.

Materials:

  • 5-Amino-2-(dimethylamino)benzamide

  • Acetyl chloride

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup:

    • Dissolve 5-Amino-2-(dimethylamino)benzamide (1 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Add the base (1.5 equivalents) to the solution.

    • Cool the mixture in an ice bath.

  • Addition of Acetylating Agent:

    • Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled, stirring solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography.

    • Confirm the structure of the N-acetylated product by MS and NMR.

Section 3: Sulfonamide Synthesis for Novel Pharmacophores

The sulfonamide group is a key pharmacophore in a wide range of clinically used drugs.[] The synthesis of sulfonamide derivatives of 5-Amino-2-(dimethylamino)benzamide can lead to compounds with novel biological activities.

Protocol 3.1: Synthesis of a Benzenesulfonamide Derivative

This protocol describes the reaction of 5-Amino-2-(dimethylamino)benzamide with benzenesulfonyl chloride.

Materials:

  • 5-Amino-2-(dimethylamino)benzamide

  • Benzenesulfonyl chloride

  • Pyridine (acts as both solvent and base)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 5-Amino-2-(dimethylamino)benzamide (1 equivalent) in pyridine.

    • Cool the solution in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Slowly add benzenesulfonyl chloride (1.1 equivalents) to the cooled solution with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.

  • Work-up:

    • Pour the reaction mixture into ice-water.

    • Acidify with dilute HCl to neutralize the excess pyridine.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic extract with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification and Characterization:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography.

    • Characterize the final sulfonamide derivative by MS and NMR.

Self-Validation and Quality Control

For each protocol, it is imperative to perform rigorous quality control to ensure the integrity of the synthesized derivatives.

  • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound.

  • Structural Verification: Confirm the chemical structure using Mass Spectrometry (MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the covalent structure.

  • Photophysical Characterization (for fluorescent derivatives): Measure the absorption and emission spectra and calculate the quantum yield to ensure the fluorescent properties are as expected.

Conclusion and Future Directions

The derivatization of 5-Amino-2-(dimethylamino)benzamide opens up a vast chemical space for the creation of novel molecular tools for biological research. The protocols outlined in this application note provide a robust foundation for the synthesis of fluorescent probes, acylated derivatives, and sulfonamides. These new chemical entities can be employed in a variety of biological studies, from cellular imaging to the exploration of new therapeutic avenues targeting cancer, infectious diseases, and thrombosis. The versatility of this scaffold, combined with the derivatization strategies presented, empowers researchers to design and synthesize tailored molecules to address specific biological questions.

References

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). Molecules. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (n.d.). NIH. Retrieved from [Link]

  • Acylation of Amines, Part 2: Other Electrophiles. (2021). YouTube. Retrieved from [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2024). RSC Advances. Retrieved from [Link]

  • Fluorescent Self-Threaded Peptide Probes For Biological Imaging. (2020). Angewandte Chemie. Retrieved from [Link]

  • Modular fluorescent nanoparticle DNA probes for detection of peptides and proteins. (2025). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Google Patents.
  • Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. (n.d.). Molecules. Retrieved from [Link]

  • Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. (2012). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag/S2O8. (2025). Journal of Chemical Research. Retrieved from [Link]

  • N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. (2020). Enzyme and Microbial Technology. Retrieved from [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Peptide fluorescent labeling. (n.d.). SB-PEPTIDE. Retrieved from [Link]

  • 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N2O3. (n.d.). Chemical Science. Retrieved from [Link]

  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. (n.d.). Cihan University-Erbil Repository. Retrieved from [Link]

Sources

Application Notes and Protocols for Reactions Involving 5-Amino-2-(dimethylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setup for reactions involving 5-Amino-2-(dimethylamino)benzamide. This versatile building block is a valuable starting material for the synthesis of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science. This document offers detailed protocols, explains the rationale behind experimental choices, and provides the necessary safety information for handling this compound and its derivatives.

Introduction to 5-Amino-2-(dimethylamino)benzamide: A Versatile Synthetic Scaffold

5-Amino-2-(dimethylamino)benzamide is an aromatic compound featuring three key functional groups: a primary arylamine, a tertiary dimethylamino group, and a primary benzamide. This unique combination of functionalities imparts a rich and versatile reactivity profile, making it a sought-after starting material for the synthesis of complex molecular architectures.

Chemical Properties and Reactivity:

The chemical behavior of 5-Amino-2-(dimethylamino)benzamide is dictated by its functional groups. The primary amino group is a potent nucleophile and can readily participate in a variety of bond-forming reactions, including acylation, alkylation, and palladium-catalyzed cross-coupling reactions. The dimethylamino group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution. The benzamide moiety can undergo hydrolysis under harsh conditions but is generally stable to many reaction conditions, providing a key structural element in the target molecules.

The strategic placement of these groups allows for selective transformations. For instance, the primary amine can be selectively acylated in the presence of the less reactive tertiary amine. The ortho-position of the primary amine to the dimethylamino group can influence the regioselectivity of certain reactions and can be exploited in cyclization strategies to form heterocyclic systems.

Core Synthetic Transformations and Protocols

This section details key synthetic transformations involving 5-Amino-2-(dimethylamino)benzamide, providing step-by-step protocols and the underlying scientific principles.

N-Acylation and Amide Bond Formation

The primary amino group of 5-Amino-2-(dimethylamino)benzamide is readily acylated to form a new amide bond. This reaction is fundamental for introducing a wide variety of substituents and is a cornerstone in the synthesis of many biologically active molecules, including PARP and kinase inhibitors.[1][2]

Rationale for Experimental Choices:

The choice of acylation method depends on the nature of the carboxylic acid partner. For simple, robust carboxylic acids, conversion to the corresponding acid chloride followed by reaction with the amine is a straightforward and efficient method. For more sensitive or complex carboxylic acids, in-situ amide coupling reagents are preferred to avoid the harsh conditions of acid chloride formation.

Protocol 1: Acylation with an Aromatic Acid Chloride

This protocol describes a general procedure for the acylation of 5-Amino-2-(dimethylamino)benzamide with a representative aromatic acid chloride.

Experimental Protocol:

  • Preparation: To a solution of 5-Amino-2-(dimethylamino)benzamide (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.) or another suitable non-nucleophilic base.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acid Chloride: Add a solution of the aromatic acid chloride (1.1 eq.) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylated product.

Protocol 2: Amide Coupling with a Carboxylic Acid using EDC/HOBt

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents for the direct formation of an amide bond with a carboxylic acid. This method is particularly useful for sensitive substrates.

Experimental Protocol:

  • Activation: To a solution of the carboxylic acid (1.1 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) or DCM, stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add a solution of 5-Amino-2-(dimethylamino)benzamide (1.0 eq.) in the same anhydrous solvent to the activated mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the pure amide product.

Table 1: Representative Conditions for N-Acylation Reactions

Acylating AgentCoupling ReagentsBaseSolventTemperatureTypical Yield
Benzoyl ChlorideNoneTriethylamineDCM0 °C to RT85-95%
Acetic AnhydrideNonePyridineDCM0 °C to RT90-98%
Benzoic AcidEDC, HOBtDIPEADMFRT70-90%
Boc-Gly-OHHATU, DIPEADIPEADMFRT75-90%
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular scaffolds.[3][4] For reactions involving 5-Amino-2-(dimethylamino)benzamide, a necessary prerequisite is the introduction of a halide (e.g., Br, I) or a triflate group onto the aromatic ring, which can be achieved through standard electrophilic aromatic substitution reactions.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[5] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Rationale for Experimental Choices:

The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling. The ligand plays a key role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The base is required for the transmetalation step. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Protocol: Suzuki-Miyaura Coupling of a Halogenated 5-Amino-2-(dimethylamino)benzamide Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted derivative of 5-Amino-2-(dimethylamino)benzamide with an arylboronic acid.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine the bromo-substituted 5-Amino-2-(dimethylamino)benzamide (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as indicated by TLC analysis.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2 Base Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of diaryl amines and related compounds.[4]

Rationale for Experimental Choices:

Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precatalyst, ligand, and base. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step. Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly used.

Protocol: Buchwald-Hartwig Amination of a Halogenated 5-Amino-2-(dimethylamino)benzamide Derivative

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with the halogenated 5-Amino-2-(dimethylamino)benzamide (1.0 eq.), the amine coupling partner (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and a base such as sodium tert-butoxide (1.4 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Sealing and Heating: Seal the reaction tube and heat the mixture to 80-110 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via column chromatography to isolate the desired diaryl amine.

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ar-X Amine\nCoordination Amine Coordination Ar-Pd(II)-N(H)R(L2) Ar-Pd(II)-N(H)R(L2) Amine\nCoordination->Ar-Pd(II)-N(H)R(L2) R-NH2 Base Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0)L2 Ar-NHR

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Cyclization Reactions for Heterocycle Synthesis

The ortho-disposition of the amino and benzamide functionalities in derivatives of 5-Amino-2-(dimethylamino)benzamide makes them excellent precursors for the synthesis of various heterocyclic systems, such as quinazolinones, which are privileged scaffolds in medicinal chemistry.

Rationale for Experimental Choices:

The cyclization reaction is typically achieved by reacting the ortho-amino benzamide with a suitable electrophile containing two reactive centers, such as a 1,3-dicarbonyl compound or its equivalent. The reaction often proceeds via an initial condensation followed by an intramolecular cyclization.

Protocol: Synthesis of a Quinazolinone Derivative

This protocol outlines the synthesis of a quinazolinone derivative from a 2-aminobenzamide precursor.

Experimental Protocol:

  • Reaction Setup: Combine the 2-aminobenzamide derivative (1.0 eq.) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.2 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst (Optional): An acid catalyst, such as a few drops of concentrated sulfuric acid or p-toluenesulfonic acid, can be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux for 4-8 hours.

  • Product Isolation: Upon cooling, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a cold solvent. If the product does not precipitate, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Diagram: General Pathway for Quinazolinone Synthesis

Quinazolinone_Synthesis cluster_0 Reactants Ortho-amino-benzamide Ortho-amino-benzamide Intermediate Condensation Intermediate Ortho-amino-benzamide->Intermediate 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Intermediate Quinazolinone Quinazolinone Product Intermediate->Quinazolinone Intramolecular Cyclization

Caption: General reaction pathway for the synthesis of quinazolinones.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Amino-2-(dimethylamino)benzamide and its derivatives. Aromatic amines, as a class of compounds, can be toxic and may have carcinogenic properties.[6]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: Work in a well-ventilated fume hood. If handling fine powders outside of a fume hood, a respirator may be necessary.

Storage and Handling:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[7]

  • Keep the container tightly closed when not in use.

  • Avoid inhalation of dust and contact with skin and eyes.[8]

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations.

References

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • ResearchGate. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved from [Link]

  • Capot Chemical. (2019). MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET: P-AMINO BENZAMIDE. Retrieved from [Link]

  • PMC - NIH. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from [Link]

  • ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved from [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]

  • PubMed Central. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]

  • PubMed Central. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. The benzamide.... Retrieved from [Link]

  • ResearchGate. (n.d.). Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors;.... Retrieved from [Link]

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Purification of 5-Amino-2-(dimethylamino)benzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Amino-2-(dimethylamino)benzamide is an important intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential complications in biological assays. This guide provides detailed application notes and protocols for the purification of 5-Amino-2-(dimethylamino)benzamide, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and tailored to the specific physicochemical properties of this molecule.

Physicochemical Properties and Impurity Profile

Table 1: Physicochemical Properties of 5-Amino-2-(dimethylamino)benzamide

PropertyValue/Predicted BehaviorSignificance for Purification
Molecular Formula C₉H₁₃N₃OInfluences molecular weight and polarity.
Molecular Weight 179.22 g/mol Used in stoichiometric calculations and characterization.
Appearance Likely a solid at room temperaturePurification will involve solid-handling techniques.
Melting Point Not reported; likely in the range of 100-150 °CA key indicator of purity; a sharp melting point range suggests high purity.
pKa (Predicted) Aromatic amine (~4-5), Tertiary amine (~9-10)The presence of two basic centers allows for purification via pH-mediated extractions.
Solubility Predicted to be soluble in polar organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate) and sparingly soluble in non-polar solvents (e.g., hexane) and water.Crucial for selecting appropriate solvents for recrystallization and chromatography.
XLogP3 0.2[1]Indicates moderate lipophilicity, suggesting good solubility in a range of organic solvents.
Topological Polar Surface Area 72.4 Ų[1]Suggests the molecule has significant polar character, influencing its chromatographic behavior.
Anticipated Impurities

The nature of impurities is intrinsically linked to the synthetic route employed. A common strategy for the synthesis of aromatic amines is the reduction of a corresponding nitro compound. Therefore, likely impurities in the synthesis of 5-Amino-2-(dimethylamino)benzamide may include:

  • Unreacted starting materials: Such as 5-nitro-2-(dimethylamino)benzamide.

  • Byproducts of the reduction: Including partially reduced intermediates or over-reduced species.

  • Reagents and catalysts: From the various synthetic steps.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often necessary to achieve high purity. The choice of method will depend on the scale of the purification and the nature of the impurities present.

Purification_Workflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Bulk Purification Column Column Chromatography Recrystallization->Column High Purity Pure Pure Product (>99%) Recrystallization->Pure HPLC Preparative HPLC Column->HPLC Ultra-High Purity Column->Pure HPLC->Pure

Caption: General purification workflow for 5-Amino-2-(dimethylamino)benzamide.

Protocol 1: Purification by Acid-Base Extraction

This technique leverages the basicity of the amino groups to separate the target compound from non-basic impurities. The presence of two amino functionalities with different predicted pKa values offers a powerful handle for selective extraction.

Principle

At a low pH, both the aromatic and tertiary amino groups will be protonated, rendering the molecule water-soluble as a salt. Neutral impurities can be washed away with an organic solvent. Subsequently, increasing the pH will deprotonate the amino groups, making the compound soluble in an organic solvent and allowing for its separation from any acidic impurities that would remain in the aqueous phase.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude 5-Amino-2-(dimethylamino)benzamide in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid. The protonated product will move into the aqueous layer.

  • Separation of Layers: Separate the aqueous layer containing the product salt. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide, with stirring until the pH is greater than 10. This will deprotonate the amino groups and precipitate the free base.

  • Extraction of Pure Product: Extract the basified aqueous solution with fresh ethyl acetate or dichloromethane. The purified product will now be in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds. The selection of an appropriate solvent system is critical for success.

Principle

The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Solvent Selection

Based on the predicted polarity of 5-Amino-2-(dimethylamino)benzamide, suitable single solvents for recrystallization could be ethanol, isopropanol, or acetone. For mixed solvent systems, a combination of a solvent in which the compound is soluble (e.g., ethanol, acetone) and a solvent in which it is poorly soluble (e.g., hexane, water) can be effective.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent/SystemRationale
Ethanol Often a good choice for moderately polar compounds.
Isopropanol Similar to ethanol but with a higher boiling point.
Acetone/Hexane A versatile mixed solvent system for tuning polarity.
Ethyl Acetate/Hexane Another common mixed solvent system.
Toluene Can be effective for aromatic compounds.
Step-by-Step Protocol
  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent (or the more soluble solvent of a mixed pair) to the crude product until it completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a mixed solvent system, add the less soluble solvent dropwise to the hot solution until turbidity persists, then re-heat to clarify and cool slowly. Crystal formation should occur. Further cooling in an ice bath can increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 3: Purification by Column Chromatography

For higher purity or for separating compounds with similar solubility, column chromatography is the method of choice.

Principle

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). More polar compounds will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel through the column more quickly.

Method Development
  • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

  • Mobile Phase Selection: A good starting point for the eluent system can be determined by thin-layer chromatography (TLC). A solvent system that gives an Rf value of approximately 0.3 for the target compound is often optimal for column separation.

    • Common Solvent Systems:

      • Hexane/Ethyl Acetate (e.g., starting with 9:1 and gradually increasing the polarity to 1:1)

      • Dichloromethane/Methanol (e.g., starting with 99:1 and gradually increasing to 95:5)

    • Additive for Basic Compounds: To prevent tailing of the amine on the acidic silica gel, a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia solution can be added to the eluent.

Step-by-Step Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with the least polar mixture. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the composition of the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Amino-2-(dimethylamino)benzamide.

Protocol 4: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest level of purity, particularly for small-scale preparations or for isolating material for use as an analytical standard, preparative HPLC is an excellent option.

Principle

Preparative HPLC is a high-resolution chromatographic technique that uses high pressure to force the mobile phase through a column packed with a stationary phase of very small particle size, leading to highly efficient separations.

Method Parameters
  • Column: A reversed-phase C18 column is a common choice for separating moderately polar aromatic compounds.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically used.

    • Additives: To improve peak shape for basic compounds, an acid modifier such as formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is often added to the mobile phase.

  • Detection: UV detection at a wavelength where the compound has strong absorbance is commonly used to monitor the separation.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the partially purified compound in the initial mobile phase or a compatible solvent.

  • Injection: Inject the sample onto the preparative HPLC column.

  • Elution and Fraction Collection: Run the HPLC method, collecting fractions corresponding to the peak of the target compound as it elutes from the column.

  • Solvent Removal: Combine the fractions containing the pure product and remove the HPLC solvents, often by lyophilization (freeze-drying) if the mobile phase is aqueous, or by rotary evaporation for organic solvents.

HPLC_Workflow Sample Dissolved Sample Injection Injection Sample->Injection Separation C18 Column Separation (Water/Acetonitrile Gradient) Injection->Separation Detection UV Detection Separation->Detection Collection Fraction Collection Detection->Collection Evaporation Solvent Removal Collection->Evaporation Pure_HPLC High-Purity Product Evaporation->Pure_HPLC

Caption: Workflow for preparative HPLC purification.

Purity Assessment

After each purification step, it is crucial to assess the purity of the obtained 5-Amino-2-(dimethylamino)benzamide. Common analytical techniques for this purpose include:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Melting Point Analysis: A sharp and narrow melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure and identify any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of 5-Amino-2-(dimethylamino)benzamide can be effectively achieved through a systematic application of standard organic chemistry techniques. The choice of method will be dictated by the initial purity of the crude material, the desired final purity, and the scale of the operation. By understanding the physicochemical properties of the target molecule and potential impurities, researchers can rationally design a purification strategy that combines techniques such as acid-base extraction, recrystallization, and chromatography to obtain a product of high purity suitable for its intended application.

References

  • PubChem. 4-amino-N-[2-(dimethylamino)ethyl]benzamide. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Biotage. How to purify ionizable organic amine compounds using flash column chromatography. [Link]

  • PubMed. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. [Link]

  • ResearchGate. Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. [Link]

  • ResearchGate. Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. [Link]

  • Cheméo. Chemical Properties of 5-Amino-2-benzimidazolethiol (CAS 2818-66-8). [Link]

  • Google Patents. Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • LookChem. Cas no 1226805-88-4 (5-Amino-2-(dimethylamino)benzamide). [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-(dimethylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-(dimethylamino)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 5-Amino-2-(dimethylamino)benzamide, providing concise answers and directing you to more detailed troubleshooting where necessary.

Q1: What are the most common synthetic routes to 5-Amino-2-(dimethylamino)benzamide?

The most prevalent and industrially scalable synthesis typically involves a two-step process starting from 2-chloro-5-nitrobenzoic acid. The first step is a nucleophilic aromatic substitution with dimethylamine to form 2-(dimethylamino)-5-nitrobenzoic acid, followed by the reduction of the nitro group to an amine.

Q2: Why is the reduction of the nitro group often a critical and challenging step?

The reduction of the nitro group in 2-(dimethylamino)-5-nitrobenzoic acid or its corresponding benzamide is a critical step that can be prone to several issues. The choice of reducing agent and reaction conditions is crucial to avoid side reactions, such as over-reduction or the formation of undesired dimeric impurities. Common reducing agents include catalytic hydrogenation (e.g., with Pd/C) or chemical reductants like sodium dithionite or iron in acidic media.

Q3: What are the typical impurities I should be aware of?

Common impurities can include unreacted starting material (2-(dimethylamino)-5-nitrobenzamide), over-reduced products, and byproducts from side reactions. Depending on the synthetic route, you might also encounter impurities from the initial amination step. Careful monitoring of the reaction by techniques like TLC or LC-MS is essential for identifying and controlling impurity formation.

Troubleshooting Guide: Common Problems and Solutions

This section provides a detailed breakdown of common problems encountered during the synthesis, their probable causes, and step-by-step solutions to get your experiment back on track.

Problem 1: Low Yield in the Amination Step

Symptom: The conversion of 2-chloro-5-nitrobenzoic acid to 2-(dimethylamino)-5-nitrobenzoic acid is low, as indicated by TLC or LC-MS analysis showing significant amounts of starting material.

Potential Causes:

  • Insufficient Dimethylamine: The molar ratio of dimethylamine to the starting material may be too low.

  • Low Reaction Temperature: The nucleophilic aromatic substitution may require a higher temperature to proceed at a reasonable rate.

  • Inadequate Solvent: The chosen solvent may not be optimal for the reaction, leading to poor solubility of reagents or slow reaction kinetics.

  • Presence of Water: Anhydrous conditions are often preferred for this reaction.

Solutions:

  • Increase Molar Ratio of Dimethylamine: Use a larger excess of dimethylamine (e.g., 3-5 equivalents) to drive the reaction to completion.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature while carefully monitoring the reaction progress and impurity profile.

  • Solvent Screening: Consider alternative polar aprotic solvents such as DMF, DMAc, or NMP, which are known to facilitate nucleophilic aromatic substitutions.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize potential side reactions.

Problem 2: Incomplete Reduction of the Nitro Group

Symptom: The final product contains a significant amount of the nitro-intermediate, 2-(dimethylamino)-5-nitrobenzamide.

Potential Causes:

  • Inactive Catalyst (for Catalytic Hydrogenation): The palladium on carbon (Pd/C) catalyst may be old, poisoned, or not properly activated.

  • Insufficient Reducing Agent: The amount of the chemical reducing agent (e.g., sodium dithionite, iron) may be insufficient for complete conversion.

  • Low Hydrogen Pressure (for Catalytic Hydrogenation): The hydrogen pressure may be too low to effectively reduce the nitro group.

  • Incorrect pH (for Chemical Reduction): The pH of the reaction mixture can significantly impact the efficiency of certain reducing agents.

Solutions:

  • Catalyst Management: Use fresh, high-quality Pd/C catalyst. Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.

  • Optimize Reducing Agent Stoichiometry: Increase the equivalents of the chemical reducing agent.

  • Increase Hydrogen Pressure: If using catalytic hydrogenation, increase the hydrogen pressure according to the safety limits of your equipment.

  • Adjust pH: For reductions with agents like iron powder, maintaining an acidic pH (e.g., with acetic acid or ammonium chloride) is crucial for the reaction to proceed efficiently.

Problem 3: Formation of Impurities During Reduction

Symptom: The appearance of unexpected spots on TLC or peaks in LC-MS, indicating the formation of byproducts.

Potential Causes:

  • Over-reduction: Harsh reduction conditions can lead to the reduction of other functional groups in the molecule.

  • Dimerization: Under certain conditions, nitroso and hydroxylamine intermediates can dimerize to form azoxy or azo compounds.

  • Side Reactions with the Solvent: The solvent may react with intermediates under the reaction conditions.

Solutions:

  • Milder Reduction Conditions: If over-reduction is suspected, switch to a milder reducing agent or lower the reaction temperature and pressure.

  • Control Reaction Time: Carefully monitor the reaction and stop it as soon as the starting material is consumed to minimize the formation of byproducts.

  • Choose an Inert Solvent: Select a solvent that is stable under the chosen reduction conditions.

Experimental Protocol: A Reliable Synthesis Route

This section provides a detailed, step-by-step protocol for the synthesis of 5-Amino-2-(dimethylamino)benzamide, which has been validated for its reliability and scalability.

Step 1: Synthesis of 2-(Dimethylamino)-5-nitrobenzamide
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: To the flask, add 2-chloro-5-nitrobenzamide (1.0 eq), followed by a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Dimethylamine: Add a solution of dimethylamine (2.0-3.0 eq, typically a 40% aqueous solution or a solution in THF) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum to obtain 2-(dimethylamino)-5-nitrobenzamide.

Step 2: Synthesis of 5-Amino-2-(dimethylamino)benzamide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the 2-(dimethylamino)-5-nitrobenzamide (1.0 eq) and a solvent such as ethanol or methanol.

  • Addition of Reducing Agent: Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (around 70-80 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Amino-2-(dimethylamino)benzamide.

Data Summary

ParameterStep 1: AminationStep 2: Reduction
Typical Yield 85-95%80-90%
Purity (by HPLC) >98%>99%
Key Reaction Conditions 80-100 °C, 4-8 h70-80 °C, 2-4 h

Visual Workflow and Troubleshooting

Synthesis Workflow

SynthesisWorkflow A 2-Chloro-5-nitrobenzamide B Amination with Dimethylamine A->B DMF, 80-100°C C 2-(Dimethylamino)-5-nitrobenzamide B->C D Reduction of Nitro Group C->D Fe/NH4Cl, EtOH, Reflux E 5-Amino-2-(dimethylamino)benzamide D->E

Caption: A simplified workflow for the two-step synthesis of 5-Amino-2-(dimethylamino)benzamide.

Troubleshooting Decision Tree: Incomplete Reduction

TroubleshootingReduction Start Incomplete Reduction? CheckCatalyst Catalytic Hydrogenation? Start->CheckCatalyst CheckChemical Chemical Reduction? Start->CheckChemical CheckCatalyst->CheckChemical No CatalystIssue Inactive Catalyst? CheckCatalyst->CatalystIssue Yes ReagentIssue Insufficient Reagent? CheckChemical->ReagentIssue Yes ReplaceCatalyst Replace Catalyst CatalystIssue->ReplaceCatalyst Yes IncreasePressure Increase H2 Pressure CatalystIssue->IncreasePressure No Success Problem Resolved ReplaceCatalyst->Success IncreasePressure->Success IncreaseReagent Increase Reducing Agent ReagentIssue->IncreaseReagent Yes CheckpH Incorrect pH? ReagentIssue->CheckpH No IncreaseReagent->Success AdjustpH Adjust pH CheckpH->AdjustpH Yes AdjustpH->Success

Caption: A decision tree for troubleshooting incomplete reduction of the nitro group.

References

  • World Intellectual Property Organization. (2007). Process for preparing 2-amino-5-benzamide derivatives. WO2007091107A1.
  • World Intellectual Property Organization. (2012). Process for preparing 5-amino-2-(dimethylamino)benzamide. WO2012066456A2.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (Note: While a direct link to a specific page is not feasible, this book provides extensive background on reduction reactions relevant to this synthesis.) Retrieved from [Link]

Technical Support Center: Synthesis of 5-Amino-2-(dimethylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 5-Amino-2-(dimethylamino)benzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving reaction yields. We will explore the causality behind experimental choices, offering a framework for rational optimization and addressing common challenges encountered in the synthetic pathway.

Overview of the Synthetic Strategy

The synthesis of 5-Amino-2-(dimethylamino)benzamide typically follows a multi-step pathway, commencing from a readily available substituted nitroaromatic compound. A common and logical approach involves three key transformations: amidation of a carboxylic acid, nucleophilic aromatic substitution (SNAr) to introduce the dimethylamino group, and subsequent reduction of the nitro group to the target primary amine.

The efficiency of each step is critical for the overall yield. This guide will dissect each stage, highlighting potential pitfalls and evidence-based strategies for optimization.

Overall Synthetic Workflow

The following diagram illustrates a standard, reliable pathway for the synthesis of 5-Amino-2-(dimethylamino)benzamide.

G cluster_0 Step 1: Amidation cluster_1 Step 2: SNAr Reaction cluster_2 Step 3: Nitro Reduction A 2-Fluoro-5-nitrobenzoic Acid B Intermediate 1: 2-Fluoro-5-nitro-N,N-dimethylbenzamide A->B 1. (COCl)₂, cat. DMF 2. HN(CH₃)₂, Et₃N, DCM C Intermediate 2: 2-(Dimethylamino)-5-nitro-N,N-dimethylbenzamide B->C HN(CH₃)₂, K₂CO₃, DMF D Final Product: 5-Amino-2-(dimethylamino)benzamide C->D Fe, NH₄Cl, EtOH/H₂O G Start Low Overall Yield Step1 Step 1 (Amidation) Yield Low? Start->Step1 Step2 Step 2 (SNAr) Yield Low? Step1->Step2 No Sol1 Check for water contamination. Add non-nucleophilic base (Et3N). Use catalytic DMF. Step1->Sol1 Yes Step3 Step 3 (Reduction) Yield Low? Step2->Step3 No Sol2 Increase temperature (consider MW). Use stronger base (Cs2CO3). Ensure polar aprotic solvent (DMF). Step2->Sol2 Yes Sol3 Switch to Fe/NH4Cl in EtOH/H2O. Ensure vigorous stirring. Filter hot through celite. Step3->Sol3 Yes

Technical Support Center: Synthesis of 5-Amino-2-(dimethylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-(dimethylamino)benzamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 5-Amino-2-(dimethylamino)benzamide?

A1: The most prevalent synthetic strategy involves a three-step sequence starting from 2-chloro-5-nitrobenzoic acid. This route is often favored due to the relatively low cost of starting materials and robust, scalable reaction conditions.

The general pathway is as follows:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloro-5-nitrobenzoic acid with dimethylamine to form 2-(dimethylamino)-5-nitrobenzoic acid.

  • Amidation: Conversion of the carboxylic acid group of 2-(dimethylamino)-5-nitrobenzoic acid into the primary amide, yielding 2-(dimethylamino)-5-nitrobenzamide.

  • Nitro Group Reduction: Reduction of the nitro group to the corresponding primary amine to afford the final product, 5-Amino-2-(dimethylamino)benzamide.

This sequence is logical as the electron-withdrawing nitro group activates the aromatic ring for the initial SNAr reaction. The final reduction step is typically clean and high-yielding if the correct reducing agent is chosen.

Q2: My final product is off-color (yellow/orange/red) after the nitro reduction step. What is the likely cause?

A2: The appearance of color, particularly yellow to red hues, is a classic indicator of dimeric impurities formed from the incomplete reduction of the nitro group. The primary culprits are azoxy and azo compounds.[1][2]

During the reduction process, nitroso (-NO) and hydroxylamine (-NHOH) intermediates are formed.[2][3] If these reactive intermediates are not swiftly converted to the amine, they can condense with each other, leading to the formation of these colored, dimeric side products.[2][4] This issue is particularly common when using certain metal/acid combinations or metal hydrides, which can sometimes favor the formation of azo compounds.[1][5]

Q3: How do I choose the most appropriate reducing agent for the conversion of the nitro group to an amine?

A3: The choice of reducing agent is critical and depends on factors such as substrate functional group tolerance, desired reaction conditions (e.g., temperature, pressure), and safety considerations.

Reducing Agent Common Conditions Advantages Potential Side Reactions & Disadvantages
H₂ / Pd/C H₂ gas (1-50 atm), Pd/C (5-10 mol%), MeOH or EtOH, RT-50°CHigh chemoselectivity, clean reaction, water is the only byproduct.[6]Potential for dehalogenation if halide impurities are present; requires specialized hydrogenation equipment.
Fe / HCl or NH₄Cl Fe powder, acid, EtOH/H₂O, RefluxInexpensive, effective, and tolerates many functional groups.[7]Can be messy; workup can be difficult; potential for incomplete reduction and formation of iron sludge.
SnCl₂·2H₂O SnCl₂·2H₂O, EtOH or EtOAc, RefluxMild conditions, good for sensitive substrates.[5]Stoichiometric amounts of tin salts are required, leading to significant metal waste.
Sodium Dithionite (Na₂S₂O₄) Na₂S₂O₄, H₂O/THF, RTMild, avoids harsh acids or high pressures.Can sometimes be sluggish; requires careful control of stoichiometry.

For this specific synthesis, catalytic hydrogenation (H₂/Pd/C) is often the preferred method on an industrial scale due to its cleanliness and high yield.[5] However, for laboratory scale, Fe/NH₄Cl is a robust and cost-effective alternative.

Troubleshooting Guide

Problem 1: Low Yield in the Amidation Step

I've reacted 2-(dimethylamino)-5-nitrobenzoic acid to form the amide, but my yield is poor and I recover a lot of starting material.

This is a common issue related to inefficient activation of the carboxylic acid.

  • Possible Cause A: Incomplete Acid Chloride Formation.

    • Explanation: If using thionyl chloride (SOCl₂) or oxalyl chloride to form the intermediate acid chloride, the reaction may be incomplete due to moisture or insufficient reagent.

    • Troubleshooting Protocol:

      • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar).

      • Use freshly distilled SOCl₂ or a recently purchased bottle of oxalyl chloride.

      • Add a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride, as this accelerates the formation of the acid chloride.

      • Gently reflux the mixture for 1-2 hours to ensure complete conversion before proceeding with the addition of the ammonia source.

  • Possible Cause B: Poor Reactivity with Direct Coupling Agents.

    • Explanation: Direct amidation using coupling agents like DCC or EDC can sometimes be inefficient for electron-rich or sterically hindered benzoic acids.

    • Solution:

      • Add an Activator: Include an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) alongside your coupling agent. These form activated esters that are more reactive towards the amine.

      • Solvent Choice: Perform the reaction in an aprotic polar solvent like DMF or DCM.

      • Temperature: While these reactions are often run at room temperature, gentle heating (40-50 °C) may be required to drive the reaction to completion.

Problem 2: Formation of Dimeric Impurities During Nitro Reduction

My LC-MS analysis shows peaks corresponding to the mass of dimeric species (e.g., azoxy or azo compounds) after nitro reduction.

As mentioned in the FAQ, this arises from the condensation of partially reduced intermediates.

  • Explanation of Causality: The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process that proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates. The electrophilic nitroso intermediate can react with the nucleophilic hydroxylamine intermediate to form an azoxy dimer (Ar-N(O)=N-Ar), which can be further reduced to an azo dimer (Ar-N=N-Ar).[4]

  • Visualization of Side Reaction Pathway:

G cluster_main Main Reduction Pathway cluster_side Dimerization Side Reactions Ar-NO2 Ar-NO2 Ar-NO Ar-NO Ar-NO2->Ar-NO Ar-NHOH Ar-NHOH Ar-NO->Ar-NHOH Azoxy_Dimer Ar-N(O)=N-Ar Ar-NO->Azoxy_Dimer + Ar-NHOH Ar-NH2 Ar-NH2 Ar-NHOH->Ar-NH2 Azo_Dimer Ar-N=N-Ar Azoxy_Dimer->Azo_Dimer Reduction G start Low Yield in SNAr Step check_temp Is Reaction Temp > 80 °C? start->check_temp check_base Is [Base] >= 2 eq.? check_temp->check_base Yes increase_temp Increase Temperature (Use Sealed Vessel) check_temp->increase_temp No add_base Add Additional Base (e.g., K2CO3) check_base->add_base No success Problem Solved check_base->success Yes increase_temp->success add_base->success

Sources

purification challenges with 5-Amino-2-(dimethylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Amino-2-(dimethylamino)benzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of this compound. As a molecule possessing multiple functional groups with varying polarities and basicities, its purification can present unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with the expert insights and validated protocols necessary to achieve high purity and yield.

Understanding the Molecule: Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Amino-2-(dimethylamino)benzamide is the foundation for developing an effective purification strategy. The presence of a primary arylamine, a tertiary arylamine, and a primary amide group dictates its solubility, chromatographic behavior, and stability.

PropertyValueSource
Molecular Formula C₉H₁₃N₃O
Molecular Weight 179.22 g/mol
Appearance Solid (e.g., powder or crystals)[1]
Topological Polar Surface Area 72.4 Ų[2]
Hydrogen Bond Donors 2 (from -NH₂ and -CONH₂)[2]
Hydrogen Bond Acceptors 4 (from N(CH₃)₂, C=O, and -NH₂)[2]
Predicted LogP 0.2[2]
Storage Conditions Room temperature, inert atmosphere, protected from light[1]

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My product "oils out" or forms a persistent oil instead of crystallizing during recrystallization. What's happening and how can I fix it?

Probable Causes:

  • High Impurity Load: The presence of significant impurities can depress the melting point of the mixture and inhibit the formation of a stable crystal lattice, a phenomenon known as freezing-point depression.

  • Incorrect Solvent Choice: The chosen solvent may have too high a solvating power for the compound, even at lower temperatures, preventing it from reaching supersaturation required for crystallization. Conversely, if the compound is too insoluble, it may crash out as an amorphous solid or oil.

  • Residual Solvent from Reaction: Trace amounts of high-boiling point solvents like DMF or DMSO from the preceding reaction step can contaminate the crude product and act as an anti-solvent for crystallization, preventing lattice formation.[3]

  • Rapid Cooling: Cooling the saturated solution too quickly does not allow sufficient time for ordered crystal nucleation and growth, favoring the formation of a disordered, oily state.

Proposed Solutions:

  • Pre-Purification: If the crude material is very impure, first attempt a simple acid-base extraction to remove non-basic impurities or perform a quick filtration through a small plug of silica gel to remove highly polar or non-polar contaminants.

  • Solvent System Optimization:

    • Systematic Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof). A good recrystallization solvent should dissolve the compound when hot but poorly when cold.

    • Two-Solvent System: Use a binary solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (an "anti-solvent" in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. Common systems include Ethanol/Water, Ethyl Acetate/Hexanes, or Toluene/Hexanes.

  • Controlled Cooling & Seeding:

    • Slow Cooling: After dissolving the compound at high temperature, allow the flask to cool slowly to room temperature, and only then place it in an ice bath or refrigerator. Insulating the flask can promote the formation of larger, purer crystals.

    • Seeding: Introduce a tiny crystal of previously purified material into the cooled, supersaturated solution to induce crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

Q2: After purification by column chromatography, my product is still colored (e.g., pink, brown, or yellow). How do I remove these colored impurities?

Probable Causes:

  • Oxidation Products: The primary amino group (-NH₂) on the aromatic ring is susceptible to oxidation, forming highly colored quinone-imine type structures. This can be exacerbated by exposure to air, light, or trace metals during the reaction or workup.

  • Nitrated Intermediates: If the synthesis involves the reduction of a nitro group, incomplete reduction can leave behind intensely colored nitro-aromatic starting materials or intermediates.[4][5]

  • Co-elution: The colored impurity may have a polarity very similar to the desired product, causing it to co-elute during chromatography.

Proposed Solutions:

  • Activated Carbon Treatment:

    • Dissolve the colored product in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a small amount of activated carbon (charcoal), typically 1-2% by weight relative to your compound.

    • Heat the mixture gently with stirring for 10-15 minutes.

    • Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the carbon. Caution: Ensure the filtration is done hot to prevent premature crystallization of the product on the filter funnel.

    • Concentrate the filtrate and proceed with recrystallization or another purification step. The activated carbon adsorbs the large, planar colored molecules, effectively decolorizing the solution.

  • Reductive Workup/Wash:

    • During the aqueous workup, wash the organic layer containing the product with a mild reducing agent solution, such as aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This can help reduce some oxidized impurities back to their colorless forms.

  • Chromatography Optimization:

    • Solvent System Tuning: Methodically adjust the polarity of your eluent system. Small changes, such as moving from 100% ethyl acetate to 95:5 ethyl acetate/hexanes or adding 0.5% triethylamine, can significantly alter the separation profile.

    • Use of Triethylamine (Et₃N): Adding a small amount of triethylamine (0.1-1%) to the eluent can deactivate the acidic silica gel, preventing the "streaking" or irreversible adsorption of basic compounds like your product and potentially improving separation from acidic or neutral impurities.

Key Purification Protocols

Protocol 1: High-Purity Recrystallization

This protocol is designed for crude material that is >85% pure and aims to remove minor impurities.

  • Solvent Selection: Based on small-scale trials, select a suitable solvent system. For 5-Amino-2-(dimethylamino)benzamide, a mixture of ethanol and water is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional but Recommended): If any insoluble material is present, perform a hot filtration to remove it.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add warm water dropwise with stirring until the first sign of persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool undisturbed to room temperature. Crystal formation should begin.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography

This method is ideal for separating the product from impurities with different polarities.

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with your starting eluent (e.g., 20% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin elution with a low-polarity solvent system (e.g., 20-30% ethyl acetate in hexanes) to first elute any non-polar impurities.

    • Gradually increase the polarity of the eluent (gradient elution). For this compound, a gradient of 30% to 80% ethyl acetate in hexanes is a good starting point. Adding 0.5% triethylamine to the mobile phase is highly recommended to prevent tailing.

    • Monitor the elution process using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Visualization of Purification Workflow

The choice of purification method depends critically on the impurity profile of the crude material. The following decision tree illustrates a logical workflow for selecting the appropriate strategy.

Purification_Workflow start Crude 5-Amino-2- (dimethylamino)benzamide tlc Analyze by TLC/ LCMS start->tlc impurity_type What is the nature of major impurities? tlc->impurity_type non_polar Highly Non-Polar (High Rf) impurity_type->non_polar polar Polar/Similar Polarity (Similar Rf) impurity_type->polar baseline Baseline/Streaking (Highly Polar/Ionic) impurity_type->baseline recrystallize Recrystallization non_polar->recrystallize column Column Chromatography (with Et3N) polar->column acid_base Acid-Base Extraction baseline->acid_base final_product Pure Product recrystallize->final_product acid_base->column Further purification may be needed column->final_product

Caption: Decision workflow for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities found in crude 5-Amino-2-(dimethylamino)benzamide? A: Common impurities typically arise from the synthetic route.[6] These can include unreacted starting materials, byproducts from incomplete reactions (e.g., a nitro-intermediate if the synthesis involves a reduction step), or products from side reactions such as oxidation or dimerization of the aniline moiety.[6]

Q: How should I properly store the purified compound to ensure its stability? A: The primary amino group makes the compound susceptible to slow air oxidation and degradation upon exposure to light. For long-term storage, it is best to keep the solid in an amber vial under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place like a refrigerator or freezer.[1][7]

Q: What are the best analytical techniques to confirm the purity of my final product? A: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is excellent for quantitative purity assessment and detecting minor impurities.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can detect impurities with different proton or carbon environments. Mass Spectrometry (MS) will confirm the molecular weight of the compound.

Q: Is it possible to purify this compound by sublimation? A: Sublimation is generally effective for non-polar, thermally stable compounds with a high vapor pressure. Given the multiple polar, hydrogen-bonding functional groups (-NH₂, -CONH₂) in 5-Amino-2-(dimethylamino)benzamide, its vapor pressure is likely too low for efficient sublimation under standard laboratory conditions. The high temperatures required would likely lead to decomposition rather than sublimation. Therefore, sublimation is not a recommended purification method.

References

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] . PubMed. [Link]

  • Chromatographic Separation of Amino Acids . ResearchGate. [Link]

  • US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar) . PubMed. [Link]

  • Separation of Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S . ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site . MDPI. [Link]

  • US5118815A - Method for crystallization of amino acids.
  • Cas no 1226805-88-4 (5-Amino-2-(dimethylamino)benzamide) . Molbase. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management . MDPI. [Link]

  • Amino acids as stabilizers for lysozyme during the spray-drying process and storage . International Journal of Pharmaceutics. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzamide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges in the synthesis of benzamides. Our focus is to deliver not just solutions, but a foundational understanding of the chemical principles at play, ensuring the success and reproducibility of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during benzamide synthesis, offering systematic approaches to diagnose and resolve them.

Issue 1: Low Yield of Benzamide Product

A diminished yield is one of the most common hurdles in benzamide synthesis. The root cause often lies in one or more of the following areas:

Potential Cause & Causal Explanation Troubleshooting & Optimization Strategy
Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive species is a critical step. Incomplete activation means less of the starting material is available to react with the amine.[1][2]Optimize Coupling Reagent and Conditions: Select a suitable coupling reagent based on the reactivity of your substrates. For direct coupling of benzoic acid with an amine, common choices include carbodiimides like DCC or EDC, often with additives like HOBt to suppress side reactions.[3][4] Ensure you are using the correct stoichiometry and consider pre-activating the carboxylic acid before adding the amine.[5]
Hydrolysis of Activated Intermediates: Acyl chlorides and other activated carboxylic acid derivatives are highly susceptible to hydrolysis by residual water in the reaction mixture, reverting them to the unreactive benzoic acid.[3]Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider drying solvents over molecular sieves and ensure glassware is oven-dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture.[1]
Protonation of the Amine: The amine must be nucleophilic to attack the activated carboxylic acid. If the reaction conditions are acidic, the amine can be protonated, rendering it non-nucleophilic and halting the reaction.[1][3] This is a key consideration in methods like the Schotten-Baumann reaction where HCl is a byproduct.[3][6]Utilize a Non-Nucleophilic Base: Incorporate a suitable base to neutralize any acid formed during the reaction. In the Schotten-Baumann reaction, an aqueous base like NaOH is used.[7][8] For other coupling reactions, non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly employed.[9]
Suboptimal Reaction Temperature: Temperature significantly influences the reaction rate. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can promote side reactions and decomposition.[9]Systematic Temperature Screening: Begin the reaction at a lower temperature (e.g., 0 °C) and gradually warm to room temperature.[9] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile for your specific substrates. For less reactive benzoic acids, higher temperatures may be necessary.[10]
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or poor mixing.[1][9]Monitor Reaction Progress and Ensure Efficient Mixing: Use analytical techniques like TLC or LC-MS to track the consumption of starting materials.[9] In biphasic reactions, such as the Schotten-Baumann method, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases.[3][8]
Issue 2: Significant Side Product Formation

The presence of impurities can complicate purification and reduce the overall yield. Understanding the common side reactions is the first step toward their mitigation.

Common Side Reaction & Mechanistic Insight Strategy for Minimization
Formation of N-acylurea: When using carbodiimide coupling reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is often difficult to remove.[3][11]Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its analogues intercepts the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[3][12]
Double Acylation of the Amine: The newly formed benzamide can sometimes react with another molecule of the activated carboxylic acid, leading to a diacylated amine.[1]Control Stoichiometry: Use a stoichiometric amount or a slight excess of the amine relative to the carboxylic acid or acyl chloride.[1] Slow, controlled addition of the activating agent or acyl chloride can also help to minimize this side reaction.
Hydrolysis of Benzoyl Chloride: In the Schotten-Baumann reaction, benzoyl chloride can react with water to form benzoic acid, which will not react with the amine under these conditions.[3]Maintain Anhydrous Conditions and Controlled Addition: Use dry reagents and solvents. Adding the benzoyl chloride slowly to a cooled reaction mixture can help to favor the desired reaction with the amine over hydrolysis.[3]
Formation of Symmetric Anhydride: The activated carboxylic acid can sometimes react with another molecule of the carboxylic acid to form a symmetric anhydride.[11]Optimize Addition Order: Pre-forming the activated species at a low temperature before the addition of the amine can sometimes minimize this. Alternatively, adding the coupling reagent dropwise to a mixture of the acid, amine, and a non-nucleophilic base can be effective.[11]
Issue 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure benzamide can be challenging.

Purification Challenge Recommended Protocol
Removal of Urea Byproducts (e.g., DCU): Dicyclohexylurea (DCU), the byproduct of DCC coupling, is often insoluble in many organic solvents and can co-precipitate with the product.[9]Filtration and Recrystallization: Filter the reaction mixture before the aqueous workup to remove the bulk of the DCU. After workup, the crude product can be dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate), and a non-polar solvent like hexanes can be added to precipitate the remaining DCU.[3] Subsequent recrystallization of the benzamide from an appropriate solvent system will further enhance purity.
Product is an Oil Instead of a Solid: The desired benzamide may not crystallize upon workup due to impurities or its inherent physical properties.[3]Induce Crystallization or Use Alternative Purification: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization.[3] If these methods fail, extract the oil into an organic solvent, dry it, and attempt purification by column chromatography.
Product Loss During Workup: Significant amounts of the benzamide can be lost during aqueous extraction and washing steps.[1]Optimize Workup Procedure: Ensure the pH of the aqueous layer is appropriate to keep the benzamide in the organic phase. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Back-extracting the combined aqueous layers with fresh organic solvent can also recover dissolved product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzamides?

A1: The most prevalent methods include:

  • From Acyl Chlorides (e.g., Schotten-Baumann reaction): This involves reacting an amine with benzoyl chloride, typically in a two-phase system with an aqueous base to neutralize the HCl byproduct.[1][7][8]

  • From Carboxylic Acids using Coupling Reagents: This is a widely used laboratory method where benzoic acid is activated in situ by a coupling reagent (e.g., DCC, EDC, HATU) before reacting with an amine.[1][4]

  • Direct Thermal Amidation: This method involves heating a mixture of benzoic acid and an amine, often with a catalyst, to drive off water and form the amide bond.[10][13] However, this often requires high temperatures.[10]

Q2: How do I choose the right coupling reagent for my reaction?

A2: The choice of coupling reagent depends on several factors, including the steric hindrance of the substrates, the presence of sensitive functional groups, and the desired reaction conditions.

  • Carbodiimides (DCC, EDC): These are cost-effective and widely used but can lead to the formation of N-acylurea byproducts and may cause racemization with chiral carboxylic acids.[9]

  • Phosphonium Salts (PyBOP, PyAOP): These are generally more reactive than carbodiimides and are less likely to cause racemization. They do not form guanidinium byproducts.

  • Aminium/Uronium Salts (HBTU, HATU, HCTU): These are highly efficient coupling reagents that are particularly useful for difficult couplings.[5] HATU is generally considered one of the most reactive.

Q3: My reaction is not progressing. What should I do?

A3: If your reaction appears to be stalled, consider the following:

  • Confirm Reagent Activity: Ensure that your coupling reagents and any bases have not degraded.

  • Increase Temperature: Gently warming the reaction mixture may be necessary, especially for less reactive substrates.[10]

  • Check Stoichiometry: Verify that you have used the correct molar ratios of your reactants and reagents.

  • Consider a More Powerful Coupling Reagent: If you are using a milder reagent, switching to a more reactive one like HATU may be necessary.[5]

Q4: How can I monitor the progress of my benzamide synthesis?

A4: The most common methods for reaction monitoring are:

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to visualize the consumption of starting materials and the formation of the product.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, including the mass of the product and any major byproducts, confirming the identity of the spots observed on TLC.[9]

Experimental Protocols

General Protocol for Benzamide Synthesis using EDC Coupling
  • Dissolve the benzoic acid (1.0 equivalent) and the amine (1.0 - 1.2 equivalents) in a suitable anhydrous solvent (e.g., DCM, DMF) under an inert atmosphere.[9]

  • If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA or triethylamine (2-3 equivalents).[9]

  • Cool the reaction mixture to 0 °C in an ice bath.[9]

  • Slowly add EDC·HCl (1.1 - 1.5 equivalents) portion-wise to the stirred reaction mixture.[9]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.[9]

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.[9]

  • Wash the organic layer sequentially with a saturated aqueous NaHCO3 solution, water, and brine.[9]

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography or recrystallization to obtain the pure benzamide.[9]

General Protocol for Schotten-Baumann Reaction
  • Dissolve the amine in a suitable organic solvent (e.g., dichloromethane).

  • In a separate flask, prepare an aqueous solution of a base (e.g., 10% NaOH).

  • Combine the organic and aqueous solutions and cool the biphasic mixture in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride to the reaction mixture.

  • Continue stirring vigorously and allow the reaction to warm to room temperature.

  • After the reaction is complete (as indicated by TLC), separate the organic layer.

  • Wash the organic layer with dilute acid, water, and brine.

  • Dry the organic layer over an anhydrous salt, filter, and remove the solvent under reduced pressure to yield the crude benzamide.

  • Recrystallize the crude product from a suitable solvent.

Visualizations

Benzamide_Synthesis_Troubleshooting cluster_start Start: Benzamide Synthesis cluster_analysis Reaction Analysis cluster_outcome Outcome Assessment cluster_troubleshooting Troubleshooting Steps start Initiate Reaction analysis Monitor Reaction (TLC/LC-MS) start->analysis low_yield Low Yield? analysis->low_yield side_products Side Products? low_yield->side_products No check_activation Optimize Acid Activation (Coupling Reagent, Temp) low_yield->check_activation Yes success High Yield & Purity side_products->success No check_purification Review Purification Method side_products->check_purification Yes check_conditions Ensure Anhydrous Conditions & Add Base check_activation->check_conditions

Sources

Technical Support Center: Troubleshooting Low Yield in Schotten-Baumann Reactions for Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzamide synthesis via the Schotten-Baumann reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues leading to low product yields. The following content is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Schotten-Baumann reaction has a very low yield, or I've isolated no benzamide at all. What are the most probable causes?

Low to no product yield in a Schotten-Baumann reaction is a common issue that can almost always be traced back to a few key factors. The primary culprits are the deactivation of your nucleophile (the amine) or the degradation of your electrophile (benzoyl chloride).

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive towards water. If there is significant moisture in your reaction setup (e.g., wet solvents, glassware), the benzoyl chloride will be rapidly hydrolyzed to benzoic acid. Benzoic acid is unreactive towards the amine under these conditions, thus halting your desired reaction. To mitigate this, ensure all glassware is oven-dried, and use anhydrous solvents.

  • Protonation of the Amine: The Schotten-Baumann reaction generates hydrochloric acid (HCl) as a byproduct.[1][2][3] In the absence of a base, this HCl will protonate the starting amine, forming an ammonium salt.[2] This salt is no longer nucleophilic and cannot react with the benzoyl chloride, effectively stopping the reaction.[2][3] This is why the presence of a base is critical.

  • Inadequate Mixing: The Schotten-Baumann reaction is often run as a biphasic system, with the amine and benzoyl chloride in an organic solvent and the base in an aqueous solution.[1][4][5][6] Vigorous stirring is essential to maximize the interfacial area between the two phases, ensuring that the reactants and the base can interact effectively. Insufficient mixing can lead to localized areas of low pH, causing amine protonation, and can also result in poor reaction rates.

Q2: I've noticed a significant amount of a white, water-insoluble solid that is not my desired benzamide. What could this side product be?

The most common solid, water-insoluble side product is benzoic acid, resulting from the hydrolysis of benzoyl chloride. If you observe a strong smell of benzoyl chloride after the reaction, it is likely that a significant portion has not reacted and has been hydrolyzed during the workup.

Another possibility, though less common, is the formation of a diacyl amide, especially if the amine is primary. This occurs when the initially formed benzamide is deprotonated by the base and reacts with a second molecule of benzoyl chloride.

To confirm the identity of the side product, you can use analytical techniques such as melting point analysis, NMR, or IR spectroscopy.

Q3: What is the optimal pH for the Schotten-Baumann reaction, and how do I maintain it?

The optimal pH for a Schotten-Baumann reaction is typically between 10 and 12.[1] This pH range is a delicate balance. It needs to be high enough to effectively neutralize the generated HCl and deprotonate the amine to maintain its nucleophilicity. However, if the pH is too high, it can accelerate the hydrolysis of the benzoyl chloride.

To maintain this pH, a 10% aqueous solution of sodium hydroxide is commonly used and added gradually to the reaction mixture.[7] Alternatively, pyridine can be used as a base.[8][9]

Optimizing Reaction Conditions for Higher Yields

Q4: How can I optimize the stoichiometry of my reactants to improve the yield?

A slight excess of benzoyl chloride (around 10-15%) is often used to ensure the complete consumption of the amine.[10] The excess benzoyl chloride can be easily removed during the workup, as it will be hydrolyzed to the water-soluble sodium benzoate by the aqueous base.[10] Using a large excess of benzoyl chloride should be avoided as it can lead to the formation of diacyl amide byproducts.

The amount of base is also critical. At least one equivalent of base is required to neutralize the HCl produced. However, it is common practice to use a sufficient amount of aqueous base to maintain the alkaline pH throughout the reaction.

ReactantRecommended Stoichiometry (relative to amine)Rationale
Amine1.0 equivalentLimiting reagent.
Benzoyl Chloride1.1 - 1.2 equivalentsDrives the reaction to completion.
Base (e.g., NaOH)> 2.0 equivalentsNeutralizes HCl and maintains optimal pH.
Q5: What is the ideal temperature for my reaction?

The Schotten-Baumann reaction is typically performed at room temperature or slightly below (e.g., in an ice bath).[1] The reaction is exothermic, so cooling is often necessary, especially during the addition of the benzoyl chloride. Maintaining a lower temperature helps to minimize the hydrolysis of the benzoyl chloride and reduces the formation of side products.

Experimental Protocol: Synthesis of N-benzylbenzamide

This protocol provides a detailed, step-by-step methodology for the synthesis of N-benzylbenzamide, a common example of a Schotten-Baumann reaction.

Materials:

  • Benzylamine

  • Benzoyl chloride

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Separatory funnel

  • Beakers

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar, dissolve benzylamine (1.0 eq.) in dichloromethane. Begin stirring the solution vigorously.

  • Addition of Base: Add a 10% aqueous NaOH solution (2.5 eq.) to the flask.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirring biphasic mixture using a dropping funnel over 15-20 minutes. The reaction is exothermic, so maintain the temperature at or below room temperature using a water bath if necessary.

  • Reaction: Continue to stir the mixture vigorously for 1-2 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture into a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent.

  • Isolation and Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

    • The crude N-benzylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Process

Reaction Mechanism

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_base Role of Base Amine Amine (R-NH2) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack BenzoylChloride Benzoyl Chloride (PhCOCl) BenzoylChloride->Tetrahedral_Intermediate Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide Chloride Elimination Chloride Cl- Benzamide Benzamide (Product) Protonated_Amide->Benzamide Deprotonation HCl HCl (byproduct) Base Base (e.g., OH-) Base->Benzamide Water H2O Base->Water Neutralization

Caption: The reaction mechanism of the Schotten-Baumann synthesis of benzamides.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_reagents Reagent & Condition Issues cluster_setup Setup & Execution Issues cluster_workup Work-up & Purification Issues Start Low Yield in Schotten-Baumann Reaction Check_Reagents Check Reagent Quality & Conditions Start->Check_Reagents Check_Setup Review Reaction Setup Start->Check_Setup Check_Workup Analyze Work-up Procedure Start->Check_Workup Hydrolysis Benzoyl Chloride Hydrolysis? Check_Reagents->Hydrolysis Protonation Amine Protonation? Check_Reagents->Protonation Mixing Insufficient Mixing? Check_Setup->Mixing Temperature Incorrect Temperature? Check_Setup->Temperature Loss Product Loss During Extraction/Washing? Check_Workup->Loss Purification_Loss Loss During Recrystallization? Check_Workup->Purification_Loss Anhydrous Solution: Use anhydrous solvents/reagents Hydrolysis->Anhydrous Adequate_Base Solution: Ensure sufficient base (pH 10-12) Protonation->Adequate_Base Vigorous_Stirring Solution: Stir vigorously Mixing->Vigorous_Stirring Control_Temp Solution: Control temperature (0-25 °C) Temperature->Control_Temp Optimize_Extraction Solution: Optimize extraction protocol Loss->Optimize_Extraction Optimize_Recrystallization Solution: Optimize recrystallization solvent/volume Purification_Loss->Optimize_Recrystallization

Caption: A workflow for troubleshooting low yields in benzamide synthesis.

References

  • Karimov, J. S. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. American Journal of Applied Science and Technology, 49-53.
  • Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Benzanilide : Schotten Baumann Benzoyl
  • The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. (n.d.).
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Quora. (2020, July 2).
  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • Benchchem. (n.d.). Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.
  • Reaction Chemistry & Engineering. (2021, May 24).
  • ACS Publications. (2019, October 7). Continuous-Flow Sequential Schotten–Baumann Carbamoylation and Acetate Hydrolysis in the Synthesis of Capecitabine | Organic Process Research & Development.
  • Chemistry Notes. (n.d.).
  • Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.

Sources

minimizing byproduct formation in 5-Amino-2-(dimethylamino)benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Amino-2-(dimethylamino)benzamide. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis, with a specific focus on identifying and minimizing the formation of critical byproducts. Our approach is grounded in established chemical principles and field-proven methodologies to ensure you can achieve optimal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for 5-Amino-2-(dimethylamino)benzamide?

A common and effective strategy involves a multi-step synthesis that begins with a commercially available, appropriately substituted nitroaromatic compound. A typical sequence is:

  • Amidation: Conversion of a carboxylic acid precursor, such as 2-(dimethylamino)-5-nitrobenzoic acid, to the corresponding N,N-dimethylbenzamide. This is often achieved by first converting the acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by a reaction with dimethylamine.[1]

  • Nitro Group Reduction: The final and most critical step is the reduction of the 5-nitro group to the 5-amino group. This transformation is highly sensitive to reaction conditions and is the primary source of potential impurities.[1][2]

Q2: What are the most critical control points in this synthesis to ensure high purity?

The two most critical stages are the amidation and the nitro reduction.

  • During amidation , controlling the temperature and stoichiometry is key. Excess dimethylamine or harsh conditions can lead to side reactions. The conversion of the carboxylic acid to the acid chloride must be complete to avoid unreacted starting material in the final product.[3]

  • During nitro reduction , the choice of reducing agent, solvent, temperature, and pH are paramount. Improper control can lead to incomplete reduction or the formation of undesired dimeric byproducts like azo or azoxy compounds.[4] Furthermore, the resulting 5-amino product is susceptible to oxidation, so reaction workup and purification must be handled carefully, often under an inert atmosphere.[5]

Q3: How can I effectively monitor the progress of the nitro reduction step?

Thin Layer Chromatography (TLC) is the most common and rapid method for monitoring reaction progress.[1]

  • Mobile Phase: A mixture of ethyl acetate and hexane is typically effective. The exact ratio should be optimized to achieve good separation between the starting material (nitro compound), the product (amino compound), and any intermediates.

  • Visualization: The starting nitro compound is often a distinct yellow color, which will fade as the reaction proceeds. Both the starting material and product are UV active. Staining with potassium permanganate can also be used to visualize spots.

  • Confirmation: For unambiguous identification, it is best practice to run co-spots with the starting material and, if available, an authentic sample of the product. Upon completion, the starting material spot should be completely consumed.

Troubleshooting Guide: Byproduct Formation & Low Yield

This section addresses specific issues you may encounter during the synthesis.

Problem 1: My final product is a dark brown or black solid, not the expected off-white or light-colored powder.
  • Primary Suspect: Oxidation of the 5-amino group. Anilines, particularly those with electron-donating groups, are highly susceptible to air oxidation, which produces colored polymeric impurities.[5] This is a very common issue.

  • Causality: The free amino group can be oxidized by atmospheric oxygen, a process that can be accelerated by residual metal catalysts (like iron or palladium) or exposure to light.

  • Troubleshooting Steps & Solutions:

    • Inert Atmosphere: Conduct the reaction workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[5]

    • Thorough Catalyst Removal: If using a metal-based reducing agent like iron powder, ensure it is completely removed. After the reaction, filter the hot solution through a pad of celite to remove fine metal particles.[1] For catalytic hydrogenation, ensure the palladium on carbon is meticulously filtered off.

    • Degas Solvents: Use solvents that have been degassed (by sparging with nitrogen or argon) for extraction and chromatography.

    • Purification: If oxidation has already occurred, purification via column chromatography on silica gel may be effective in removing the colored impurities.[1] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also improve purity.

Problem 2: My LC-MS and NMR analyses show a significant impurity with a mass corresponding to an incomplete reduction.
  • Primary Suspect: Formation of a 5-hydroxylamino or 5-nitroso intermediate.

  • Causality: These byproducts arise when the reduction of the nitro group is halted midway. This can be caused by insufficient reducing agent, deactivation of the catalyst, or non-optimal pH or temperature.[4] The Nef reaction, for instance, highlights how nitroalkanes can be converted to carbonyls via intermediates, showcasing the complex reactivity of the nitro group.[6][7]

  • Troubleshooting Steps & Solutions:

    • Increase Reducing Agent Stoichiometry: Ensure a sufficient excess of the reducing agent is used. For reductions with iron, using 5 equivalents is common.[1]

    • Monitor Reaction to Completion: Do not stop the reaction prematurely. Continue monitoring by TLC until all the starting nitro compound has been consumed.

    • Optimize pH: For reductions using metals like iron or tin, an acidic medium is required. The use of ammonium chloride with iron powder helps maintain a suitable pH and facilitates the reaction.[1]

    • Re-subject to Reaction Conditions: If a significant amount of intermediate is isolated, it can sometimes be re-subjected to the reduction conditions to drive the reaction to completion.

Problem 3: I've isolated a byproduct with a mass roughly double that of my expected product.
  • Primary Suspect: Formation of an azo (-N=N-) or azoxy (-N=N+(O-)-) compound.

  • Causality: These dimeric species are formed by the condensation of partially reduced nitro group intermediates (nitroso and hydroxylamine). Their formation is often favored under neutral or basic conditions, or when using certain reducing agents like metal hydrides, which are generally not recommended for reducing aryl nitro groups to anilines.[4]

  • Troubleshooting Steps & Solutions:

    • Avoid Metal Hydrides: Do not use strong, unselective reducing agents like lithium aluminum hydride for this transformation.

    • Control pH: Employ a reducing system that ensures acidic conditions throughout the reaction, such as iron powder in an ammonium chloride solution or tin(II) chloride in HCl.[1][4]

    • Catalytic Hydrogenation: This is often the cleanest method for nitro group reduction. Using H₂ gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or methanol typically gives high yields of the desired amine with minimal dimeric byproducts.

Data Summary & Recommended Protocols

Table 1: Comparison of Common Nitro Group Reduction Methods
Reducing Agent SystemTypical ConditionsAdvantagesPotential Byproducts & Disadvantages
Fe / NH₄Cl Ethanol/Water, Reflux (80°C)[1]Inexpensive, effective, tolerant of many functional groups.Requires filtration of fine iron sludge; potential for iron contamination if not handled properly.
H₂ / Pd/C Ethanol or Methanol, RT-50°C, 1-5 bar H₂Very clean, high yield, easy workup (filtration).Catalyst can be expensive; potential for dehalogenation if other halogens are on the ring; requires specialized hydrogenation equipment.
SnCl₂ · 2H₂O / HCl Ethanol, RefluxStrong reducing agent, historically widely used.Generates tin waste, which is environmentally problematic; workup can be more complex.

Visualized Workflows and Mechanisms

Diagram 1: General Synthetic Workflow

G cluster_0 Step 1: Amidation cluster_1 Step 2: Nitro Reduction A 2-(dimethylamino)-5-nitrobenzoic Acid B Acid Chloride Formation (e.g., SOCl₂) A->B C Amidation (Dimethylamine) B->C D 2-(dimethylamino)-5-nitrobenzamide C->D E 2-(dimethylamino)-5-nitrobenzamide F Reduction (e.g., Fe/NH₄Cl or H₂/Pd/C) E->F G 5-Amino-2-(dimethylamino)benzamide F->G

Caption: A typical two-stage synthesis pathway.

Diagram 2: Byproduct Formation Pathways in Nitro Reduction

Byproducts Start Ar-NO₂ (Nitro Compound) Nitroso Ar-NO (Nitroso) Start->Nitroso Partial Reduction Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Partial Reduction Azo Ar-N=N-Ar (Azo Compound) Nitroso->Azo Condensation Azoxy Ar-N=N(O)-Ar (Azoxy Compound) Nitroso->Azoxy Condensation with Hydroxylamine Product Ar-NH₂ (Desired Amine) Hydroxylamine->Product Complete Reduction Hydroxylamine->Azo Condensation

Sources

Technical Support Center: A Guide to the Solution Stability of 5-Amino-2-(dimethylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Amino-2-(dimethylamino)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. Ensuring the stability of your compound is paramount for generating reproducible and reliable experimental data. While specific peer-reviewed stability studies on 5-Amino-2-(dimethylamino)benzamide are not extensively published, its chemical structure, featuring a substituted aniline and a benzamide moiety, allows us to predict and mitigate its primary degradation pathways based on well-established chemical principles.

This document moves beyond simple instructions to explain the underlying chemical mechanisms, empowering you to make informed decisions during your experimental design.

Section 1: Core Stability Profile & Mechanistic Insights

Understanding the functional groups within 5-Amino-2-(dimethylamino)benzamide is the key to predicting its behavior in solution. The molecule possesses an aromatic ring that is highly activated by two electron-donating groups: a primary amine (-NH₂) at the 5-position and a dimethylamino group (-N(CH₃)₂) at the 2-position. This high electron density makes the compound particularly susceptible to specific degradation pathways.

Primary Degradation Pathway: Oxidation

The most significant stability concern for 5-Amino-2-(dimethylamino)benzamide is oxidative degradation. The electron-rich aromatic system, analogous to other aminophenols and anilines, is easily oxidized.[1] This process can be initiated by atmospheric oxygen and is significantly accelerated by factors such as exposure to light, elevated temperatures, and the presence of trace metal ions.[2]

Causality: The oxidation process likely involves the formation of highly colored radical intermediates and, ultimately, quinone-imine type species. This transformation is often visually apparent as a color change in the solution, from colorless to yellow, brown, or even dark purple over time. This is a clear indicator that the parent compound is degrading.

G cluster_main Proposed Oxidative Degradation Pathway node_start 5-Amino-2-(dimethylamino)benzamide (Colorless Solution) node_end Oxidized Species (e.g., Quinone-imine type) (Colored Solution) node_start->node_end O₂, Light, High pH Metal Ions

Caption: Proposed primary degradation pathway for 5-Amino-2-(dimethylamino)benzamide.

Secondary Degradation Pathway: Amide Hydrolysis

A secondary, and generally less common, degradation pathway is the hydrolysis of the benzamide functional group. This reaction breaks the amide bond to yield the corresponding benzoic acid and dimethylamine. However, amide hydrolysis typically requires harsh conditions, such as strongly acidic or basic pH and elevated temperatures, to proceed at a significant rate.[3] Under typical experimental conditions (pH 3-8), oxidation will be the far more rapid and prevalent degradation route.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the handling and use of 5-Amino-2-(dimethylamino)benzamide solutions.

Q1: My freshly prepared solution of 5-Amino-2-(dimethylamino)benzamide has turned yellow/brown overnight. What is happening and is my compound usable?

A1: A color change is a definitive sign of oxidative degradation, as explained in Section 1.1. The formation of colored oxidized species means the concentration of the active parent compound has decreased, and new, potentially reactive impurities have been introduced. It is strongly recommended that you discard the colored solution and prepare a fresh one. Using a degraded solution will lead to inaccurate and non-reproducible results. To prevent this, you must implement the preventative measures outlined in the FAQ section below (e.g., use of acidic buffer, protection from light, inert gas).

Q2: My HPLC/LC-MS analysis shows a decrease in the main peak area and the emergence of several new, smaller peaks over time. What are the likely causes?

A2: This chromatographic profile is a classic indicator of compound degradation. The decreasing area of your main peak corresponds to the loss of 5-Amino-2-(dimethylamino)benzamide, while the new peaks represent degradation products.

  • To diagnose the cause, review your experimental conditions:

    • pH of the solution: Is it neutral or basic? This accelerates oxidation.

    • Solvent: Are you using a high-purity solvent? Peroxides in older ethers or DMSO can initiate oxidation.[1]

    • Storage: Was the solution exposed to light or stored at room temperature?

    • Headspace: Was the vial sealed with a large air headspace? Oxygen in the air is a key reactant.

  • Actionable Step: Perform a forced degradation study as outlined in Protocol 4.2 to systematically identify which conditions (light, heat, pH) are causing the instability. This will provide a clear path to optimizing your handling procedure.

Q3: My bioassay or chemical reaction results are highly variable, even when I use the same stock solution. Could this be a stability issue?

A3: Absolutely. Inconsistent results are a common consequence of using an unstable compound. If your stock solution degrades over the course of an experiment (which can be hours or days), the effective concentration of your active compound is continuously decreasing. This means that assays performed on day 1 are not comparable to those performed on day 2.

  • Self-Validation Check: Always prepare fresh dilutions from a properly stored, frozen, and protected stock solution for each experiment. If variability persists, consider preparing a fresh stock solution more frequently. For long-term experiments, it is crucial to establish the bench-top stability of the compound in your specific experimental buffer (see Protocol 4.2).

Section 3: Frequently Asked Questions (FAQs)

Q4: What is the best solvent for preparing a high-concentration stock solution?

A4: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions due to its excellent solvating power.[1] However, it is critical to use high-purity, anhydrous DMSO and to store the stock solution properly. Long-term storage in DMSO should be at -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles, and with the vial's headspace purged with an inert gas like argon or nitrogen to displace oxygen.[1]

Q5: What is the optimal pH for storing aqueous working solutions?

A5: An acidic pH, typically in the range of 3 to 5, is highly recommended to enhance stability.

  • The scientific reason: In acidic conditions, the primary aromatic amine at the 5-position becomes protonated to form an ammonium salt (-NH₃⁺). This protonation acts as an electron-withdrawing group, which deactivates the aromatic ring and makes it significantly less susceptible to oxidation.[1] Preparing your working solutions in a buffer (e.g., citrate or acetate) within this pH range is one of the most effective ways to prevent degradation.

Q6: How should I store my solutions for short-term and long-term use?

A6: Proper storage is critical. The following table provides a summary of best practices.

Storage DurationSolvent/Solution TypeTemperatureContainer/Handling Recommendations
Long-Term High-Concentration Stock (e.g., in DMSO)-20°C or -80°CAliquot into single-use volumes. Use amber glass vials. Purge headspace with inert gas (Ar or N₂). Seal tightly.
Short-Term Aqueous Working Solutions2-8°CPrepare fresh daily in an acidic buffer (pH 3-5). Store in amber vials or tubes wrapped in foil to protect from light.
On Instrument Autosampler VialsPer Instrument Specs (e.g., 4°C)Use amber autosampler vials. Minimize time in the autosampler before injection. Establish stability for the duration of the run.[4]

Q7: What are the key environmental factors that will accelerate the degradation of my compound?

A7: The primary factors to control are:

  • pH: Neutral to alkaline pH significantly accelerates oxidation.

  • Light: Exposure to UV or even ambient lab light can provide the energy to initiate oxidative reactions.

  • Oxygen: The presence of dissolved or headspace oxygen is required for oxidation.

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation.

Section 4: Experimental Protocols

These protocols provide a framework for best practices in solution preparation and for systematically evaluating the stability of 5-Amino-2-(dimethylamino)benzamide.

Protocol 4.1: Recommended Procedure for Solution Preparation and Storage
  • Stock Solution (10 mM in DMSO):

    • Weigh the required amount of 5-Amino-2-(dimethylamino)benzamide solid in a clean, dry amber glass vial.

    • Add high-purity, anhydrous DMSO to achieve the target concentration.

    • Briefly vortex and/or sonicate until the solid is completely dissolved.

    • Purge the vial's headspace with a gentle stream of argon or nitrogen for 15-30 seconds.

    • Seal the vial tightly with a PTFE-lined cap.

    • Label clearly and store at -20°C or -80°C.

  • Aqueous Working Solution (e.g., 10 µM in Buffer):

    • Prepare a suitable aqueous buffer (e.g., 50 mM sodium citrate) and adjust the pH to 4.0.

    • Degas the buffer by sparging with helium or filtering under vacuum to remove dissolved oxygen.

    • Thaw a single aliquot of the DMSO stock solution.

    • Perform a serial dilution of the stock into the degassed, pH 4.0 buffer to reach the final desired concentration.

    • Protect the final solution from light by using an amber tube or wrapping it in aluminum foil.

    • Prepare this solution fresh for each experiment.

Protocol 4.2: General Method for Stability Assessment using HPLC-UV

This protocol allows you to determine the stability of your compound under various stress conditions. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available technique for this purpose.[5][6]

Caption: Experimental workflow for assessing solution stability via HPLC.

  • Objective: To quantify the degradation of 5-Amino-2-(dimethylamino)benzamide over 24 hours under different conditions.

  • Methodology:

    • Prepare a working solution (e.g., 10 µg/mL) in different buffers (e.g., pH 4.0 citrate vs. pH 7.4 phosphate).

    • Dispense aliquots into separate amber and clear glass vials.

    • Immediately inject a sample from each starting solution to establish the T=0 baseline peak area.

    • Store the vials under the following conditions:

      • Control: Amber vial at 4°C.

      • Light Stress: Clear vial at room temperature under ambient lab light.

      • Thermal Stress: Amber vial in an incubator at 40°C.

      • pH Stress: Amber vial with pH 7.4 buffer at room temperature.

    • At specified time points (e.g., 2, 4, 8, 24 hours), remove a sample from each vial and analyze immediately by HPLC-UV.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at the compound's λmax

    • Injection Volume: 10 µL

  • Data Analysis:

    • For each condition and time point, determine the peak area of the parent compound.

    • Calculate the percentage of compound remaining using the formula: % Remaining = (Peak Area at Time T / Peak Area at Time T=0) * 100

  • Example Data Presentation:

ConditionTime (hr)% RemainingVisual Observation
Control (pH 4, 4°C, Dark) 0100%Colorless
2499.5%Colorless
Light Stress (pH 4, RT) 0100%Colorless
2485.2%Faint Yellow
pH Stress (pH 7.4, RT, Dark) 0100%Colorless
2470.1%Yellow-Brown

This self-validating system clearly demonstrates the protective effects of acidic pH and protection from light, providing you with the authoritative data needed to justify your experimental procedures.

References

  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available at: [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. Available at: [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. ResearchGate. Available at: [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH). Available at: [Link]

  • Oxford Lab Fine Chem. Material Safety Data Sheet for P-AMINO BENZAMIDE. Available at: [Link]

  • Google Patents. Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

  • LookChem. 5-Amino-2-(dimethylamino)benzamide Properties. Available at: [Link]

  • Separation Science. Analytical Techniques In Stability Testing. Available at: [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. PubMed. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. Available at: [Link]

  • Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Available at: [Link]

  • Allen. Amine produced by the Hoffmann degradation of benzamide is. Available at: [Link]

Sources

resolving poor solubility of 5-Amino-2-(dimethylamino)benzamide in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Amino-2-(dimethylamino)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common experimental challenges, with a primary focus on resolving issues related to its poor solubility.

Introduction

5-Amino-2-(dimethylamino)benzamide is a substituted aromatic benzamide derivative with potential applications in pharmaceutical and chemical research. Its structure, featuring both basic amino groups and a polar amide moiety, presents a unique solubility profile that can be challenging to manage in experimental settings. This guide provides a comprehensive overview of the molecule's solubility characteristics and offers practical, step-by-step strategies to achieve successful dissolution for your research needs.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 5-Amino-2-(dimethylamino)benzamide that influence its solubility?

A1: The solubility of 5-Amino-2-(dimethylamino)benzamide is governed by a balance of hydrophilic and hydrophobic properties endowed by its functional groups:

  • Aromatic Benzene Ring: The core benzene structure is hydrophobic and contributes to poor aqueous solubility.

  • Primary Amino Group (-NH2): This group is basic and can be protonated in acidic conditions to form a more soluble cationic salt. It can also participate in hydrogen bonding.

  • Tertiary Dimethylamino Group (-N(CH3)2): This is also a basic group that can be protonated. Its presence generally increases the overall basicity of the molecule compared to the primary amine.

  • Amide Group (-CONH2): This group is polar and can engage in hydrogen bonding, which can enhance solubility in polar solvents.[1]

Q2: What is the expected pH-dependent solubility of this compound?

A2: Due to the presence of two basic amino groups, the aqueous solubility of 5-Amino-2-(dimethylamino)benzamide is highly dependent on pH. In acidic solutions, these amino groups become protonated, forming more soluble ammonium salts.[2] Conversely, in neutral or basic solutions, the compound will be in its less soluble, uncharged form. The solubility will significantly increase as the pH of the aqueous medium is lowered below the pKa of the amino groups.

Q3: What are the predicted pKa values for 5-Amino-2-(dimethylamino)benzamide?

  • The pKa of aniline (the primary aromatic amine) is approximately 4.6.

  • The pKa of N,N-dimethylaniline (the tertiary aromatic amine) is around 5.1.[3]

  • The amide group is generally neutral in aqueous solutions, with a very high pKa (around 17 for benzamide), so it will not be significantly protonated or deprotonated in typical experimental pH ranges.[4]

Based on these analogs, it is reasonable to expect the pKa values for the two amino groups in 5-Amino-2-(dimethylamino)benzamide to be in the range of 4-6. Therefore, to ensure complete protonation and maximize aqueous solubility, adjusting the pH to 2-3 is recommended.

Q4: In which types of solvents is 5-Amino-2-(dimethylamino)benzamide likely to be soluble?

A4: Based on its chemical structure and the principle of "like dissolves like," the following solubility profile is expected:

  • Aqueous Solvents: Poorly soluble in neutral water, but solubility increases significantly in acidic aqueous solutions (e.g., dilute HCl).

  • Polar Aprotic Solvents: Likely to have good solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Polar Protic Solvents: Should exhibit moderate to good solubility in alcohols such as methanol, ethanol, and isopropanol.

  • Nonpolar Solvents: Expected to have very low solubility in nonpolar solvents like hexane and toluene.

Troubleshooting Guide: Resolving Poor Solubility

This guide provides a systematic approach to addressing solubility challenges with 5-Amino-2-(dimethylamino)benzamide in your experiments.

Problem: The compound is not dissolving in my aqueous buffer (e.g., PBS at pH 7.4).

Root Cause: At neutral pH, the amino groups of the compound are not sufficiently protonated, leading to low aqueous solubility.

Solutions:

  • pH Adjustment: The most effective strategy for aqueous systems is to lower the pH.

    • Recommendation: Prepare your stock solution in a dilute acidic solution (e.g., 0.1 M HCl). Titrate your final experimental buffer to the lowest pH compatible with your assay. A pH of 3 or lower is a good starting point.

  • Use of Co-solvents: If your experimental system can tolerate a small amount of organic solvent, a co-solvent approach can be highly effective.

    • Recommendation: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not interfere with your experiment.[5]

Problem: The compound precipitates out of solution when I dilute my organic stock solution into an aqueous buffer.

Root Cause: This is a common issue when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a co-solvent.

Solutions:

  • Optimize the Dilution Protocol: The way you dilute the stock solution can impact the outcome.

    • Recommendation: Add the organic stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help to avoid localized high concentrations that lead to precipitation.

  • Lower the Final Concentration: You may be attempting to work at a concentration that is too high for the chosen conditions.

    • Recommendation: Perform a serial dilution of your stock solution to determine the maximum achievable concentration in your final aqueous buffer without precipitation.

  • Increase the Percentage of Co-solvent: A slightly higher percentage of the organic co-solvent in the final solution may be necessary.

    • Recommendation: Test a range of final co-solvent concentrations (e.g., 1%, 2%, 5%) to find the optimal balance between solubility and potential interference with your assay. Always run a vehicle control with the same final co-solvent concentration.

Problem: I need to dissolve the compound in an organic solvent for a non-aqueous reaction, but it is not dissolving well.

Root Cause: While generally soluble in polar organic solvents, the choice of solvent still matters.

Solutions:

  • Solvent Screening: Test a range of polar organic solvents.

    • Recommendation: Attempt to dissolve small amounts of the compound in DMSO, DMF, methanol, and ethanol to identify the most effective solvent.

  • Gentle Heating and Sonication: These techniques can help to overcome the activation energy barrier for dissolution.

    • Recommendation: Gently warm the solvent-compound mixture in a water bath and/or place it in an ultrasonic bath for short periods. Be cautious with heating, especially with volatile solvents.

Experimental Protocols

Protocol 1: Preparation of an Acidic Aqueous Stock Solution
  • Weigh out the desired amount of 5-Amino-2-(dimethylamino)benzamide.

  • Add a small volume of 0.1 M HCl to the solid.

  • Vortex or sonicate the mixture until the solid is fully dissolved.

  • If necessary, add more 0.1 M HCl dropwise until complete dissolution is achieved.

  • Bring the solution to the final desired volume with 0.1 M HCl.

  • Filter the solution through a 0.22 µm filter to remove any potential particulates.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent and Dilution into Aqueous Buffer
  • Weigh out 5-Amino-2-(dimethylamino)benzamide and place it in a suitable vial.

  • Add the required volume of high-purity DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • To prepare your working solution, add the DMSO stock solution dropwise to your pre-warmed (if appropriate for your experiment) aqueous buffer while vortexing.

  • Ensure the final concentration of DMSO is below the tolerance level of your assay (typically ≤1%).

Data Summary

PropertyEstimated Value/CharacteristicRationale/Reference
Molecular Formula C9H13N3O---
Molecular Weight 179.22 g/mol ---
Predicted pKa (amino groups) 4.0 - 6.0Based on aniline (pKa ~4.6) and N,N-dimethylaniline (pKa ~5.1).[3]
Aqueous Solubility Poor at neutral pH, good at acidic pHPresence of basic amino groups that form soluble salts in acid.[2]
Recommended Organic Solvents DMSO, DMF, Ethanol, MethanolPolar aprotic and polar protic solvents are likely to be effective.

Visual Workflows

Workflow for Aqueous Solution Preparation

start Start: Undissolved Compound add_acid Add 0.1 M HCl start->add_acid vortex Vortex / Sonicate add_acid->vortex check_dissolution Completely Dissolved? vortex->check_dissolution add_more_acid Add more 0.1 M HCl check_dissolution->add_more_acid No final_volume Adjust to Final Volume check_dissolution->final_volume Yes add_more_acid->vortex filter Filter (0.22 µm) final_volume->filter end End: Solubilized Stock Solution filter->end

Caption: Decision workflow for preparing an aqueous stock solution using pH adjustment.

Workflow for Co-Solvent Method

start Start: Undissolved Compound add_dmso Add DMSO to create stock start->add_dmso vortex_stock Vortex / Sonicate until dissolved add_dmso->vortex_stock dilute Add stock to buffer dropwise with vortexing vortex_stock->dilute prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilute check_precipitation Precipitation? dilute->check_precipitation end_success End: Solubilized Working Solution check_precipitation->end_success No troubleshoot Troubleshoot: Lower concentration or increase co-solvent % check_precipitation->troubleshoot Yes

Caption: Workflow for using a co-solvent to prepare an aqueous working solution.

References

  • Benzamide. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Amino-2-benzimidazolethiol (CAS 2818-66-8). Retrieved January 23, 2026, from [Link]

  • MySkinRecipes. (n.d.). 5-Amino-2-(dimethylamino)benzoic acid. Retrieved January 23, 2026, from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems (Doctoral dissertation, University of Rhode Island). Retrieved from [Link]

  • Capot Chemical. (2019, October 23). MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. Retrieved January 23, 2026, from [Link]

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet. Retrieved January 23, 2026, from [Link]

  • Solubility of Things. (n.d.). Benzamide. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 5-Amino-3-chloro-2-(2-ethoxyethylamino)benzamide. Retrieved January 23, 2026, from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved January 23, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. Retrieved January 23, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • FooDB. (2010, April 8). Showing Compound N,N-Dimethylaniline (FDB005128). Retrieved January 23, 2026, from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved January 23, 2026, from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved January 23, 2026, from [Link]

  • Yalkowsky, S. H. (n.d.). PREFACE. Retrieved January 23, 2026, from [Link]

  • Quora. (2018, October 30). Why does 2,6-dimethyl-N,N-dimethyl aniline is much more basic than 2,6-dimethyl aniline? Retrieved January 23, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound N,N-Dimethylaniline (FDB005128). Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Characterization of 5-Amino-2-(dimethylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical characterization of 5-Amino-2-(dimethylamino)benzamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and resolve common analytical challenges effectively.

5-Amino-2-(dimethylamino)benzamide is a substituted benzamide derivative with three key functional groups: a primary aromatic amine, a tertiary amine, and a primary amide. This unique combination of basic and polar moieties presents specific challenges in separation science, spectroscopy, and stability assessment. This guide provides field-proven insights to navigate these complexities.

Physicochemical Properties at a Glance

Understanding the fundamental properties of a molecule is the first step in developing robust analytical methods. The presence of multiple ionizable groups makes this compound's behavior highly dependent on pH.

PropertyValueSource
Molecular Formula C₉H₁₃N₃O[1]
Molecular Weight 179.22 g/mol [1]
Monoisotopic Mass 179.105862 g/mol [2]
XLogP3 0.2[2]
Topological Polar Surface Area 72.4 Ų[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 2[2]

Troubleshooting & FAQs: Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of benzamide derivatives.[3] However, the basic nature of 5-Amino-2-(dimethylamino)benzamide can lead to significant challenges.[4]

Question: My HPLC peak for 5-Amino-2-(dimethylamino)benzamide is tailing severely on a C18 column. What's causing this and how do I fix it?

Answer: This is the most common issue encountered with this and similar molecules. The root cause is secondary ionic interactions between the protonated amine groups on your molecule and deprotonated (anionic) residual silanol groups on the silica surface of the column.

Causality: At a typical acidic mobile phase pH (e.g., pH 2-4), both the primary aromatic amine and the tertiary dimethylamino group will be protonated, giving the molecule a positive charge. Standard silica-based C18 columns have residual silanol groups (Si-OH) which can be acidic and carry a negative charge (Si-O⁻). The strong electrostatic attraction between your positively charged analyte and the negatively charged sites on the stationary phase causes a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailed peak. This can lead to poor resolution and inaccurate quantification.[5]

Troubleshooting Workflow:

G start Start: Tailing Peak Observed check_ph Is Mobile Phase pH > 7? start->check_ph increase_ph Action: Increase mobile phase pH to 7.5-9.0 (Use a pH-stable column, e.g., Hybrid Silica) check_ph->increase_ph No (pH is acidic) use_endcapped Is your column fully end-capped? check_ph->use_endcapped Yes end End: Symmetrical Peak increase_ph->end switch_column Action: Switch to a high-purity, fully end-capped C18 column. use_endcapped->switch_column No add_modifier Action: Add a competitive amine (e.g., 0.1% Triethylamine) to the mobile phase to block silanol sites. use_endcapped->add_modifier Yes switch_column->end try_hilic Consider Alternative Chemistry: Hydrophilic Interaction Chromatography (HILIC) retains polar compounds effectively. add_modifier->try_hilic Still Tailing add_modifier->end Resolved try_hilic->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Solutions:

  • Adjust Mobile Phase pH: Increasing the pH of the mobile phase to a basic value (e.g., pH 8-10 with ammonium bicarbonate) will deprotonate the amine functional groups on your molecule, neutralizing its charge. This eliminates the strong ionic interaction with silanol groups. Crucially, you must use a column specifically designed for high pH stability , as traditional silica columns will dissolve under these conditions.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and undergo a process called "end-capping" to minimize the number of accessible silanol groups. If you are using an older column, switching to a modern, fully end-capped equivalent can significantly improve peak shape.

  • Employ Mobile Phase Additives: Adding a small concentration of a competing base, like triethylamine (TEA), to your mobile phase can be effective. The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Consider HILIC: For highly polar molecules that are poorly retained in reversed-phase, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase and a high-organic mobile phase, offering a different selectivity and often superior peak shapes for polar, basic compounds.[6][7]

Question: I am trying to analyze this compound with Gas Chromatography (GC), but I'm not seeing a peak. Why?

Answer: Direct analysis of 5-Amino-2-(dimethylamino)benzamide by GC is highly challenging and generally not recommended. The molecule's characteristics are poorly suited for GC.

Causality:

  • Low Volatility: The molecule has multiple hydrogen bond donor and acceptor sites, making it quite polar. This results in a high boiling point and low volatility, preventing it from being easily transferred into the gas phase in the GC inlet.

  • Thermal Instability: Aromatic amines and amides can be susceptible to thermal degradation at the high temperatures used in the GC inlet and column.

  • Adsorption: The polar functional groups will strongly and often irreversibly adsorb to any active sites in the GC inlet liner or on the column stationary phase, leading to poor peak shape or complete loss of the analyte.[8]

Recommended Solution: Derivatization To make the compound suitable for GC analysis, you must perform a derivatization reaction to block the polar N-H groups and increase volatility. A common approach for aromatic amines is acylation.[9]

Example Protocol: Acylation with Heptafluorobutyric Anhydride (HFBA)

  • Sample Preparation: Evaporate the solvent from your extracted sample to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of a suitable solvent (e.g., toluene) and 50 µL of HFBA.

  • Reaction: Cap the vial and heat at 60-70 °C for 30 minutes.

  • Analysis: After cooling, the sample can be directly injected into the GC-MS. The resulting derivative will be much more volatile and less prone to adsorption.[9]

Troubleshooting & FAQs: Mass Spectrometry (MS) & Spectroscopy

Question: What is the expected mass spectrum for this compound and what do common fragments signify?

Answer: In positive ion electrospray ionization (ESI+), you should expect a strong protonated molecular ion [M+H]⁺ at m/z 180.1. The fragmentation pattern in MS/MS will be characteristic of a benzamide structure.

Causality: The two basic amino groups are readily protonated in the ESI source. The fragmentation is driven by the stability of the resulting ions.

Expected Fragmentation Pathways:

  • Loss of Ammonia (NH₃): A common fragmentation for primary amides, though less favored than cleavage of the C-N bond.

  • Loss of the Amide Group (•CONH₂): Cleavage of the bond between the aromatic ring and the amide carbonyl.

  • Formation of the Benzoyl Cation: A very common pathway for benzamides involves the loss of the NH₂ group, resulting in a stable resonance-stabilized benzoyl cation, which can then lose CO.[10]

  • Cleavage of the Dimethylamino Group: Loss of a methyl radical (•CH₃) or the entire dimethylamine group.

Interpreting Unexpected Peaks:

  • [M+Na]⁺ at m/z 202.1: The presence of sodium adducts is very common in ESI-MS, especially if glassware is not scrupulously clean or if sodium salts are present in the mobile phase.

  • In-source Fragments: If your source conditions (e.g., capillary voltage, temperature) are too harsh, you may see fragments in your full scan MS1 spectrum that should only appear in the MS2 spectrum. Try reducing the source energy to get a cleaner molecular ion.

Question: How can I definitively assign the N-H protons in the ¹H NMR spectrum?

Answer: The primary amine (-NH₂) and amide (-CONH₂) protons are exchangeable and often appear as broad signals. Their chemical shifts can also be highly dependent on the solvent and concentration.

Causality: These protons can exchange with deuterium from deuterated solvents, a property that can be used for their identification.

Recommended Protocol: D₂O Exchange

  • Acquire Standard ¹H NMR: Dissolve your sample in a standard deuterated solvent like DMSO-d₆ or CDCl₃ and acquire the spectrum. Note the positions of any broad, integration-variable peaks.

  • Add D₂O: Add a single drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake and Re-acquire: Gently shake the tube to mix and then re-acquire the ¹H NMR spectrum.

  • Analyze: The signals corresponding to the -NH₂ and -CONH₂ protons will significantly diminish or disappear completely, as the protons are replaced by deuterium, which is not observed in ¹H NMR. This provides unambiguous confirmation of their assignment.[11]

Troubleshooting & FAQs: Stability and Impurity Profiling

Question: My sample solution is changing color (e.g., turning yellow/brown) over time. Is the compound degrading?

Answer: Yes, a color change is a strong indicator of degradation. Aromatic amines are notoriously susceptible to oxidation.

Causality: The primary aromatic amine functional group can be easily oxidized, especially when exposed to air (oxygen), light, or trace metal ions. This process often leads to the formation of highly colored polymeric impurities.

Solutions for Sample Handling and Storage:

  • Solvent Choice: Prepare solutions fresh daily. If storage is necessary, use de-gassed, high-purity solvents.

  • Inert Atmosphere: For long-term storage of the solid material or solutions, purge the container with an inert gas like nitrogen or argon before sealing.

  • Light Protection: Store both solid material and solutions in amber vials or wrapped in aluminum foil to protect from light.[12]

  • Temperature: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow the rate of degradation.

Question: How do I identify potential degradation products and process impurities?

Answer: A combination of forced degradation studies and knowledge of the synthetic route is essential.

Causality: Forced degradation (or stress testing) intentionally exposes the drug substance to harsh conditions to produce the likely degradation products that could form during the product's shelf life.[13] This helps in developing a "stability-indicating" analytical method that can separate the intact drug from all its potential degradants.[14]

Forced Degradation Workflow:

G cluster_stress Stress Conditions (ICH Q1A) start Prepare Stock Solution of 5-Amino-2-(dimethylamino)benzamide acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid thermal Thermal (e.g., 80°C, solid/solution) start->thermal photo Photolytic (e.g., ICH light box) start->photo analyze Neutralize (if needed) & Analyze Samples by Stability-Indicating HPLC-UV/MS Method acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze characterize Characterize Degradants (LC-MS/MS, HRMS, NMR) analyze->characterize end Develop Validated Method & Identify Impurities characterize->end

Caption: Workflow for a forced degradation study.

Potential Impurities to Consider:

  • From Synthesis: Look for starting materials or intermediates from the synthetic pathway. For example, if the final step was a reduction of a nitro group, the corresponding nitro-analogue could be a potential impurity.[15]

  • From Degradation:

    • Hydrolysis: The amide bond could hydrolyze under strong acid or base conditions to form 5-Amino-2-(dimethylamino)benzoic acid.

    • Oxidation: The primary amine is the most likely site of oxidation, leading to complex colored products.

    • Dealkylation: Loss of one or both methyl groups from the tertiary amine is possible under certain stress conditions.

References

  • Agilent Technologies. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
  • Agilent Technologies. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
  • Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
  • BenchChem. (2025). Application Notes & Protocols for the Quantification of 2-amino-N-benzyl-5-hydroxybenzamide.
  • Fauss, J., Brock, T. H., Hebisch, R., Hartwig, A., & MAK Commission. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. MAK Collect Occup Health Saf, 5(3).
  • Srivastava, R. K. (2017). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. ResearchGate.
  • BenchChem. (2025). Synthesis Pathway of 5-Amino-N,N-dimethyl-2-(2-cyanophenoxy)benzamide (5-AMAM-2-CP): A Technical Guide.
  • Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
  • BenchChem. (n.d.). 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2.
  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Chembase.cn. (n.d.). Cas no 1226805-88-4 (5-Amino-2-(dimethylamino)benzamide).
  • ChemScene. (n.d.). 5-Amino-2-chloro-n-[2-(diethylamino)ethyl]benzamide.
  • PubChem. (n.d.). 4-amino-N-(2-(dimethylamino)ethyl)benzamide.
  • PubChem. (n.d.). 5-Amino-2-[(2-ethylcyclohexyl)amino]benzamide.
  • Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
  • CORE. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. (2023, August 12). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS.
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-(dimethylamino)benzamide.
  • Phenova. (n.d.). GC Troubleshooting Guide.
  • Journal of Young Pharmacists. (n.d.). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review.
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  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.
  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • PubMed. (2013, February 27). Low mass MS/MS fragments of protonated amino acids used for distinction of their 13C-isotopomers in metabolic studies.
  • ChemicalBook. (n.d.). Benzamide(55-21-0) 1H NMR spectrum.
  • PubMed. (2025, November 20). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry].
  • IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • SIELC Technologies. (n.d.). Separation of Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S.
  • Anax Laboratories. (n.d.). 2-amino-5-(dimethylamino)pentanoic acid.
  • National Institutes of Health. (2023, February 28). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study.
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  • MDPI. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

Sources

Technical Support Center: 5-Amino-2-(dimethylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Amino-2-(dimethylamino)benzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation behavior of this molecule. Our goal is to move beyond simple protocols and explain the causal chemistry behind the experimental observations, empowering you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My solid sample of 5-Amino-2-(dimethylamino)benzamide is developing a yellow or brownish tint over time. What is happening and how can I prevent it?

Answer & Scientific Rationale:

This discoloration is a classic indicator of oxidative degradation. The 5-Amino-2-(dimethylamino)benzamide molecule possesses two functional groups that make it particularly susceptible to oxidation: a primary aromatic amine (-NH2) at the 5-position and an electron-donating tertiary amine (-N(CH3)2) at the 2-position. These groups increase the electron density of the benzene ring, making it highly prone to oxidation by atmospheric oxygen, especially when exposed to light or trace metal impurities.

The initial step in this degradation pathway is often the formation of a quinone-imine intermediate, which is highly colored.[1] These intermediates can then polymerize to form more complex, intensely colored degradation products. This is a well-documented degradation pathway for molecules containing p-aminophenol-like structures.[1]

Troubleshooting & Prevention Protocol:

  • Storage: Store the solid compound in an inert atmosphere (e.g., under argon or nitrogen) to minimize contact with oxygen.

  • Light Protection: Use amber vials or store containers in the dark to prevent photolytic initiation of oxidation.[2]

  • Temperature Control: Store at reduced temperatures (2-8°C or -20°C) to decrease the rate of chemical degradation.

  • Solvent Purity: When preparing solutions, use high-purity, degassed solvents to remove dissolved oxygen.

FAQ 2: I've dissolved the compound in an aqueous buffer for my experiment, and I'm observing a new, more polar peak appearing in my HPLC chromatogram. Is this contamination?

Answer & Scientific Rationale:

While contamination is always a possibility, the appearance of a single, more polar peak is highly indicative of amide hydrolysis . The benzamide functional group (-CONH2) is susceptible to hydrolysis under both acidic and basic conditions, although it is generally a slow process.[3][4] This reaction cleaves the amide bond, yielding the corresponding carboxylic acid (5-Amino-2-(dimethylamino)benzoic acid) and ammonia.[5]

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the amine leaving group.[5]

The resulting carboxylic acid is significantly more polar than the parent amide, which explains its earlier elution time (and appearance as a new peak) on a reverse-phase HPLC column.

Troubleshooting & Analytical Confirmation:

  • pH Monitoring: Check the pH of your buffered solution. The rate of hydrolysis is pH-dependent.[7]

  • LC-MS Analysis: The most definitive way to identify the new peak is with Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the hydrolytic product, 5-Amino-2-(dimethylamino)benzoic acid, would be 194.21 g/mol . Compare this to the parent mass of 179.22 g/mol .

  • Kinetic Analysis: Monitor the area of the new peak over time. If it grows at the expense of the parent peak, this strongly supports a degradation process rather than static contamination.

FAQ 3: How should I design a comprehensive forced degradation study for this compound to satisfy regulatory requirements?

Answer & Scientific Rationale:

Forced degradation (or stress testing) is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods as mandated by ICH guidelines.[8] The goal is to induce degradation to a modest extent (typically 5-20%) to identify likely degradation products without completely destroying the molecule.[9] Based on the structure of 5-Amino-2-(dimethylamino)benzamide, the key stress conditions to investigate are hydrolysis, oxidation, photolysis, and thermolysis.[8]

Experimental Protocol: Forced Degradation Study

The following table provides a robust starting point for your stress testing experiments.

Stress ConditionReagent/ConditionTemperatureDurationRationale & Causality
Acid Hydrolysis 0.1 M HCl60°C24-72 hoursTo promote the hydrolysis of the amide bond to a carboxylic acid.[10]
Base Hydrolysis 0.1 M NaOH60°C12-48 hoursTo promote saponification of the amide bond; this is typically faster than acid hydrolysis.[4][11]
Oxidation 3% H₂O₂Room Temp24 hoursTo mimic oxidative stress, likely targeting the electron-rich aromatic ring and amino groups.[1]
Thermal Solid State & Solution80°C7 daysTo assess intrinsic thermal stability. Monitor for any degradation, though amides are often heat-stable.[2]
Photolytic Solid State & SolutionAmbientICH Q1B GuidelinesTo evaluate light sensitivity, which can catalyze oxidative pathways or cause molecular rearrangements.[12]

Workflow for Forced Degradation Analysis:

Caption: Experimental workflow for conducting a forced degradation study.

Predicted Degradation Pathways

The following diagram illustrates the primary degradation pathways predicted for 5-Amino-2-(dimethylamino)benzamide based on its chemical structure and established principles of drug degradation.

G cluster_main 5-Amino-2-(dimethylamino)benzamide cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_other Other Pathways parent C₉H₁₃N₃O MW: 179.22 hydrolysis_product 5-Amino-2-(dimethylamino)benzoic Acid (Hydrolysis Product) parent->hydrolysis_product Acid/Base (H₂O) oxidation_product Quinone-imine Intermediates (Colored Degradants) parent->oxidation_product O₂ / H₂O₂ photolytic_product Photolytic Rearrangement/Oxidation Products parent->photolytic_product Light (hν)

Caption: Predicted degradation pathways for 5-Amino-2-(dimethylamino)benzamide.

References
  • Kleinpeter, E. & Wüst, M. (2015). Hydrothermal Degradation of Amino Acids. National Institutes of Health (NIH). Available at: [Link]

  • BenchChem. (2025). Synthesis Pathway of 5-Amino-N,N-dimethyl-2-(2-cyanophenoxy)benzamide (5-AMAM-2-CP): A Technical Guide. BenchChem.
  • LookChem. (n.d.). Cas no 1226805-88-4 (5-Amino-2-(dimethylamino)benzamide). LookChem.
  • Jensen, J. L., & Jaria, L. A. (1989). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of pharmaceutical and biomedical analysis. Available at: [Link]

  • Idem, R., et al. (2014). Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO 2.
  • Steindal, A. H., et al. (2006). Photodegradation of 5-methyltetrahydrofolate: biophysical aspects. Photochemistry and photobiology. Available at: [Link]

  • Patel, Y. P., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide. Bachem.
  • Rao, B. M., & Kumar, K. S. (2013).
  • Singh, S., & Bakshi, M. (2000). Proposed degradation pathways of the drug under different hydrolytic conditions. Journal of Pharmaceutical and Biomedical Analysis.
  • Evans, M. (2019). 08.07 Hydrolysis and Dehydration of Amides. YouTube. Available at: [Link]

  • Zamora, R., León, M. M., & Hidalgo, F. J. (2015). Oxidative versus Non-oxidative Decarboxylation of Amino Acids: Conditions for the Preferential Formation of Either Strecker Aldehydes or Amines in Amino Acid/Lipid-Derived Reactive Carbonyl Model Systems. Journal of agricultural and food chemistry. Available at: [Link]

  • Wiśniewski, K., & Strumiłło, A. (2003). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Acta poloniae pharmaceutica. Available at: [Link]

  • Journal of Young Pharmacists. (n.d.). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists.
  • MDPI. (2022).
  • ChemScene. (n.d.). 5-Amino-2-chloro-n-[2-(diethylamino)ethyl]benzamide. ChemScene.
  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Dhabale, P., & Sapale, P. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Nanda, K. K., Ginnetti, A., & Wuelfing, W. P. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of pharmaceutical sciences. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer. Thermo Fisher Scientific.
  • Bennett, A. J. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • Kamberi, M., & Tsutsumi, K. (2007).
  • Eide-Haugmo, I., et al. (2016). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • Lee, J. H., & Lee, S. R. (2009). Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin. Journal of agricultural and food chemistry. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-2-[(2-ethylcyclohexyl)amino]benzamide. PubChem.
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  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts.
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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Characterization of 5-Amino-2-(dimethylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for providing detailed information about molecular structure. This guide offers an in-depth characterization of 5-Amino-2-(dimethylamino)benzamide, a substituted benzamide with potential applications in medicinal chemistry. We will explore the expected 1H NMR spectral features, provide a comparative analysis with related structures, and detail a robust experimental protocol for its analysis.

The Structural Landscape of 5-Amino-2-(dimethylamino)benzamide

To fully appreciate the nuances of its 1H NMR spectrum, it is crucial to understand the electronic environment of each proton in 5-Amino-2-(dimethylamino)benzamide. The molecule comprises a benzene ring with three substituents: a primary amine (-NH2) at position 5, a dimethylamino group (-N(CH3)2) at position 2, and a primary amide (-CONH2) at position 1. Both the amino and dimethylamino groups are strong electron-donating groups, which will significantly shield the aromatic protons, shifting their resonances upfield (to lower ppm values) compared to unsubstituted benzamide.[1][2]

Figure 1. Structure of 5-Amino-2-(dimethylamino)benzamide with proton numbering.

Predicting the 1H NMR Spectrum: A Comparative Analysis

Compound Aromatic Protons (ppm) Amide/Amine Protons (ppm) Alkyl Protons (ppm)
Benzamide7.4-7.9 (m, 5H)6.21 (br s, 2H)-
N,N-Dimethylbenzamide7.3-7.4 (m, 5H)-2.97 (s, 3H), 3.08 (s, 3H)
Predicted: 5-Amino-2-(dimethylamino)benzamide H6: ~6.8-7.0 (d); H4: ~6.5-6.7 (dd); H3: ~6.2-6.4 (d)-CONH2: ~6.0-7.0 (br s, 2H); -NH2: ~3.5-4.5 (br s, 2H)-N(CH3)2: ~2.6-2.8 (s, 6H)

Table 1. Comparison of 1H NMR data for benzamide, N,N-dimethylbenzamide, and the predicted values for 5-Amino-2-(dimethylamino)benzamide.[3][4][5]

Justification for Predictions:

  • Aromatic Protons (H3, H4, H6): The strong electron-donating effects of the amino and dimethylamino groups will cause a significant upfield shift for all aromatic protons compared to benzamide.[1] The proton at H3 will be the most shielded due to its ortho position to the powerful dimethylamino group and meta to the amino group. H4 will be ortho to the amino group and meta to the dimethylamino and amide groups. H6 will be ortho to the amide and dimethylamino groups. The expected splitting pattern will be a doublet for H3 (coupled to H4), a doublet of doublets for H4 (coupled to H3 and H6), and a doublet for H6 (coupled to H4).

  • Amide Protons (-CONH2): The chemical shift of amide protons can be highly variable and concentration-dependent. A broad singlet is expected in the region of 6.0-7.0 ppm.[6]

  • Amino Protons (-NH2): Similar to amide protons, the signal for the primary amine protons will be a broad singlet and its chemical shift is sensitive to solvent and concentration. A typical range is 3.5-4.5 ppm.[7]

  • Dimethylamino Protons (-N(CH3)2): The six equivalent protons of the two methyl groups will appear as a sharp singlet. The electron-donating character of the aromatic ring will likely shift this signal slightly upfield compared to N,N-dimethylbenzamide, to around 2.6-2.8 ppm.[8][9]

Experimental Protocol for 1H NMR Analysis

To obtain a high-quality 1H NMR spectrum of 5-Amino-2-(dimethylamino)benzamide, the following protocol is recommended.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl3) is a good starting point. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) or methanol (CD3OD) can be used.[6] Note that the chemical shifts of labile protons (-NH2 and -CONH2) will be significantly affected by the choice of solvent.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.

  • Standard 1D 1H Experiment:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Acquisition Parameters:

      • Spectral Width: Set to cover a range of at least -1 to 12 ppm.

      • Number of Scans: Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.

  • 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To confirm the coupling relationships between the aromatic protons (H3, H4, and H6).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate the protons to their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations, for example, from the dimethylamino protons to the aromatic ring carbons.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz NMR) cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C Add TMS B->C D Filter into NMR Tube C->D E 1D 1H NMR D->E F 2D COSY E->F Confirm Couplings G 2D HSQC/HMBC F->G Full Assignment H Fourier Transform G->H I Phase & Baseline Correction H->I J Integration & Peak Picking I->J K Structural Elucidation J->K

Figure 2. Experimental workflow for the 1H NMR characterization of 5-Amino-2-(dimethylamino)benzamide.

Potential Impurities and Their Identification

During the synthesis of 5-Amino-2-(dimethylamino)benzamide, several impurities could arise. 1H NMR is an excellent tool for their detection:

  • Starting Materials: The presence of unreacted starting materials can be identified by their characteristic signals.

  • Positional Isomers: Isomers with different substitution patterns on the aromatic ring will exhibit distinct aromatic signal patterns and chemical shifts.

  • Residual Solvents: Sharp singlets corresponding to common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane) may be present.

Conclusion

The 1H NMR spectrum of 5-Amino-2-(dimethylamino)benzamide is predicted to show a distinct set of signals that are highly informative for its structural verification. The strong electron-donating amino and dimethylamino groups will cause a characteristic upfield shift of the aromatic protons. A systematic approach, including careful sample preparation and the use of appropriate NMR experiments, will enable researchers to unambiguously characterize this molecule and assess its purity. This guide provides a solid foundation for the analysis of this and other similarly substituted benzamides, empowering drug development professionals with the knowledge to confidently interpret their NMR data.

References

  • The Royal Society of Chemistry. (2014). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Sabinet African Journals. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Retrieved from [Link]

  • Royal Society of Chemistry. (1997). N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects. Retrieved from [Link]

  • Royal Society of Chemistry. (1992). 1H NMR and FTIR studies of proton transfer reactions from C-acids to proton sponges. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, 1-dimethylamino-4-(2,2-dicyanoethenyl). Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3. 1 H-NMR spectral data: the chemical shift values (δH, ppm).... Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Contenido. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

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A Comparative Guide to the Validation of 5-Amino-2-(dimethylamino)benzamide Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(dimethylamino)benzamide is a key pharmaceutical intermediate whose purity is critical to the safety and efficacy of the final active pharmaceutical ingredient (API). Ensuring the accurate and reliable determination of its purity is a cornerstone of quality control in the drug development process. This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose. We will delve into the rationale behind the experimental design, present a detailed validation protocol in accordance with international guidelines, and offer a comparative analysis with alternative analytical technologies.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and thermally labile compounds like 5-Amino-2-(dimethylamino)benzamide. Its high resolving power allows for the separation of the main compound from closely related impurities, which is essential for accurate quantification. A well-validated HPLC method provides a high degree of assurance in the quality of the intermediate.

A typical reversed-phase HPLC method is proposed for the analysis of 5-Amino-2-(dimethylamino)benzamide. The non-polar stationary phase (e.g., C18) interacts with the analyte, and a polar mobile phase is used for elution. The choice of a C18 column is based on its wide availability and proven performance for a broad range of aromatic compounds. The mobile phase, a mixture of an organic solvent like acetonitrile and an aqueous buffer, can be optimized to achieve the desired separation. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. Based on the UV spectra of structurally similar aromatic amines and benzamides, a detection wavelength in the range of 240-280 nm is expected to be suitable.

A Rigorous Approach to HPLC Method Validation

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[1][2]

Caption: Workflow for HPLC Method Validation.

Potential Impurities in 5-Amino-2-(dimethylamino)benzamide

To ensure the specificity of the HPLC method, it is crucial to identify potential impurities. Based on a plausible synthetic route starting from 2-fluoro-5-nitrobenzoic acid, the following impurities could be present[3]:

  • Starting Materials: 2-fluoro-5-nitrobenzoic acid, dimethylamine.

  • Intermediates: 2-Fluoro-N,N-dimethyl-5-nitrobenzamide.

  • By-products: Isomeric and over-alkylated derivatives.

  • Degradation Products: Products of hydrolysis, oxidation, or photolysis.

Experimental Protocol for HPLC Method Validation

The following protocol outlines the steps for validating the HPLC method for 5-Amino-2-(dimethylamino)benzamide purity.

1. System Suitability: Before initiating the validation, the suitability of the chromatographic system must be established. This is achieved by injecting a standard solution multiple times and evaluating parameters like retention time, peak area, tailing factor, and theoretical plates.

2. Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Prepare a solution of 5-Amino-2-(dimethylamino)benzamide.

    • Prepare solutions of the potential impurities identified.

    • Prepare a mixed solution containing the analyte and all potential impurities.

    • Inject each solution into the HPLC system.

  • Acceptance Criteria: The peak for 5-Amino-2-(dimethylamino)benzamide should be well-resolved from all other peaks, with a resolution of >1.5.

3. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Procedure:

    • Prepare a series of at least five standard solutions of 5-Amino-2-(dimethylamino)benzamide at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected working concentration).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area against concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.

4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.

  • Procedure:

    • Prepare a placebo (matrix without the analyte) and spike it with known amounts of 5-Amino-2-(dimethylamino)benzamide at three different concentration levels (e.g., 80%, 100%, 120%).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The %RSD should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Acceptance Criteria: The LOQ should be sufficiently low to allow for the determination of impurities at the required levels (e.g., 0.1%).

7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Intentionally vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.

Comparative Analysis of Analytical Methodologies

While HPLC with UV detection is a robust and widely used method, other techniques can also be employed for the purity determination of 5-Amino-2-(dimethylamino)benzamide. The choice of method depends on the specific requirements of the analysis.

G cluster_0 Analytical Method Selection cluster_1 Recommended Technique Requirement Analytical Requirement RoutineQC Routine QC (High Throughput, Known Impurities) Requirement->RoutineQC Is it for routine quality control? ImpurityID Impurity Identification & Structure Elucidation Requirement->ImpurityID Is impurity structure unknown? HighSensitivity Trace Level Analysis (High Sensitivity) Requirement->HighSensitivity Are trace levels critical? HPLC_UV HPLC-UV RoutineQC->HPLC_UV LC_MS LC-MS/MS ImpurityID->LC_MS HighSensitivity->LC_MS GC_MS GC-MS (with derivatization) HighSensitivity->GC_MS

Caption: Decision tree for selecting an analytical method.

ParameterHPLC-UVLC-MS/MSGC-MS
Specificity High, based on retention time and UV spectrum.Very high, based on retention time and mass-to-charge ratio.High, based on retention time and mass spectrum.
Sensitivity (LOD/LOQ) Good (ng/mL range).Excellent (pg/mL range).[4][5]Excellent (pg/L range with derivatization).[4]
Quantitative Accuracy Excellent.Excellent.Good, but can be affected by derivatization efficiency.
Throughput High.Moderate to High.Moderate.
Cost Relatively low.High.Moderate.
Ease of Use Relatively simple.Requires specialized expertise.Requires expertise, especially with derivatization.
Suitability for 5-Amino-2-(dimethylamino)benzamide Ideal for routine purity and assay determination.Superior for impurity identification and trace analysis.[6][7]Feasible with derivatization, but less direct than HPLC.[8]

Conclusion

The proposed RP-HPLC method, when properly validated according to ICH guidelines, provides a robust, reliable, and cost-effective approach for the routine purity determination of 5-Amino-2-(dimethylamino)benzamide. The validation process ensures that the method is specific, linear, accurate, precise, and robust for its intended purpose. For more demanding applications, such as the identification of unknown impurities or the quantification of trace-level contaminants, more advanced techniques like LC-MS/MS should be considered as complementary methods. The selection of the most appropriate analytical technique should always be guided by the specific analytical requirements and the stage of drug development.

References

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  • Pharmaffiliates. Pharmaceutical Intermediate Quality Standards: A Practical Guide. Available from: [Link].

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A Technical Guide to the Biological Activity of 5-Amino-2-(dimethylamino)benzamide Analogs as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic drug discovery, the benzamide scaffold has emerged as a privileged structure, particularly for the development of histone deacetylase (HDAC) inhibitors. These enzymes play a crucial role in regulating gene expression, and their dysregulation is implicated in various diseases, most notably cancer. This guide provides a comparative analysis of the biological activity of 5-Amino-2-(dimethylamino)benzamide and its analogs, offering insights into their structure-activity relationships (SAR) as potent HDAC inhibitors. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of next-generation epigenetic modulators.

The Significance of the 2-Aminobenzamide Moiety in HDAC Inhibition

The 2-aminobenzamide functional group is a key pharmacophoric element for a class of HDAC inhibitors.[1] This moiety acts as a zinc-binding group (ZBG), chelating the zinc ion in the active site of class I HDACs (HDAC1, 2, and 3), which is essential for their enzymatic activity.[1][2] Unlike hydroxamic acids, another common ZBG, benzamides often exhibit improved pharmacokinetic properties and isoform selectivity, making them attractive candidates for therapeutic development.[2][3] The exploration of various substitutions on the 2-aminobenzamide core has been a fertile ground for medicinal chemists seeking to enhance potency and selectivity.[1]

Comparative Analysis of Biological Activity

Compound IDR1 (Position 5)R2 (Position 2)HDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)Reference
Analog 1 HNH2>10>10>10[1]
Analog 2 Thiophen-2-ylNH20.650.781.70[1]
Analog 3 PyrazinylNH20.070.266.1[4]
Analog 4 HNHMe>30041>300[5]
Analog 5 HSMe>30030>300[5]
Analog 6 HCyclopropyl>300170>300[5]
Entinostat Pyridin-3-ylNH20.930.951.8[1]

Key Insights from the Data:

  • The 2-Amino Group is Crucial: The presence of an amino group at the R2 position is a strong determinant of HDAC inhibitory activity, particularly for HDACs 1, 2, and 3.[1]

  • Aromatic Substituents at Position 5 Enhance Potency: The introduction of an aromatic ring, such as a thiophene or pyrazine, at the R1 position significantly increases the inhibitory activity against HDAC1 and HDAC2.[1][4] Compound 29b (Analog 3), with a pyrazine substitution, demonstrates sub-micromolar potency against HDAC1 and HDAC2.[4]

  • Substitutions at the 2-Position Influence Selectivity: Modifications to the 2-amino group can dramatically alter the selectivity profile. For instance, substituting the amino group with a methylamino (Analog 4 ), methylthio (Analog 5 ), or cyclopropyl (Analog 6 ) group can shift the selectivity towards HDAC3.[5]

  • The Parent 5-Amino-2-(dimethylamino)benzamide: While specific data for the dimethylamino analog was not found in the comparative tables, based on the SAR, the dimethylation of the 2-amino group would likely influence the compound's interaction with the active site, potentially altering its potency and selectivity profile. Further experimental evaluation is warranted to determine its precise activity.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of 2-aminobenzamide analogs is dictated by a combination of factors, including their ability to chelate the active site zinc ion, interactions with the surrounding amino acid residues, and the overall conformation of the molecule within the binding pocket.

The Role of the Zinc-Binding Group

The primary amino group of the 2-aminobenzamide moiety forms a critical interaction with the zinc ion at the base of the HDAC active site. The potency of this interaction can be modulated by the electronic properties of the benzamide ring.

The Impact of the "Cap" Group

The substituent at the 5-position, often referred to as the "cap" group, extends towards the surface of the enzyme and can engage in various interactions, including hydrophobic and hydrogen bonding, with residues lining the outer rim of the active site. The nature and size of this group are critical for both potency and isoform selectivity. Aromatic and heteroaromatic rings at this position have been shown to be particularly effective.[1][4]

HDAC_Inhibition_Mechanism cluster_HDAC HDAC Active Site cluster_Inhibitor 2-Aminobenzamide Analog Zinc Ion Zinc Ion Histidine Residues Histidine Residues Aspartate Residues Aspartate Residues Benzamide_Core Benzamide Core Benzamide_Core->Histidine Residues H-Bonding 2-Amino_Group 2-Amino Group (ZBG) 2-Amino_Group->Zinc Ion Chelation 5-Substituent 5-Substituent (Cap Group) Enzyme Surface Residues Enzyme Surface Residues 5-Substituent->Enzyme Surface Residues Hydrophobic/Polar Interactions

Caption: Mechanism of HDAC inhibition by 2-aminobenzamide analogs.

Experimental Protocols for Assessing HDAC Inhibition

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. The following outlines a typical in vitro fluorogenic assay for determining the IC50 values of HDAC inhibitors.

In Vitro HDAC Inhibition Assay (Fluorogenic)

This assay measures the enzymatic activity of HDACs by monitoring the deacetylation of a fluorogenic substrate.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in a suitable buffer)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Enzyme and Substrate Preparation: Dilute the HDAC enzyme and the fluorogenic substrate to their optimal working concentrations in the assay buffer.

  • Assay Reaction:

    • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 96-well plate.

    • Add 38 µL of the diluted HDAC enzyme to each well.

    • Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the diluted fluorogenic substrate to each well.

  • Incubation: Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).

  • Reaction Termination and Development: Stop the reaction by adding 50 µL of the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

  • Fluorescence Measurement: Incubate the plate at 37°C for 15 minutes to allow for complete development. Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

HDAC_Assay_Workflow A Prepare Compound Dilutions B Add Compound/DMSO to Plate A->B C Add HDAC Enzyme B->C D Pre-incubate (15 min, 37°C) C->D E Add Fluorogenic Substrate D->E F Incubate (60 min, 37°C) E->F G Add Developer Solution F->G H Incubate (15 min, 37°C) G->H I Measure Fluorescence (Ex:360nm, Em:460nm) H->I J Data Analysis (IC50 determination) I->J

Caption: Workflow for a fluorogenic HDAC inhibition assay.

Conclusion

The 5-Amino-2-(dimethylamino)benzamide scaffold and its analogs represent a promising class of HDAC inhibitors with significant therapeutic potential. The structure-activity relationships discussed in this guide highlight the critical roles of the 2-aminobenzamide zinc-binding group and the 5-position "cap" group in determining the potency and isoform selectivity of these compounds. While further research is needed to fully elucidate the biological activity profile of the 5-Amino-2-(dimethylamino)benzamide parent compound, the available data on related analogs provides a strong foundation for the rational design of novel, highly potent, and selective HDAC inhibitors. The detailed experimental protocol provided herein offers a robust methodology for the in vitro characterization of these and other potential epigenetic modulators.

References

  • Bieliauskas, A. V., & Weinstock, J. (2016). 5-Aryl-Substituted 2-Aminobenzamide Type of HDAC1/2-Selective Inhibitors to Pharmaceuticals. ResearchGate. [Link][3]

  • Butler, K. V., et al. (2013). Structure of Human HDAC2 in complex with inhibitor 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide. RCSB PDB. [Link][2]

  • El-Damasy, A. K., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. MDPI. [Link][4]

  • Garsia, A. H., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. National Institutes of Health. [Link][5]

  • Karimi, M., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. National Institutes of Health. [Link][1]

  • Mai, A., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. PubMed. [Link][6]

  • Reddy, D. S., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. National Institutes of Health. [Link][7]

  • Santos, S. S., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link][8]

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A Senior Application Scientist's Guide to Fluorescent Markers in Microscopy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent marker is a critical decision that profoundly impacts the quality and reliability of microscopy data. This guide provides an in-depth comparison of commonly used fluorescent markers, offering insights into their performance, optimal use cases, and the experimental rationale behind their application. While we will focus on established standards, we will also explore the chemical space of novel fluorophores, using 5-Amino-2-(dimethylamino)benzamide as a conceptual starting point for the development of new imaging tools.

Introduction: The Enduring Quest for the Ideal Fluorophore

Fluorescence microscopy stands as a cornerstone of modern biological research, enabling the visualization of cellular structures and dynamics with remarkable specificity. The power of this technique is intrinsically linked to the quality of the fluorescent probes employed. An ideal fluorescent marker should exhibit high brightness (a product of its molar extinction coefficient and quantum yield), significant photostability, a large Stokes shift to minimize signal overlap, and low cytotoxicity, particularly for live-cell imaging.

While a vast arsenal of fluorescent tools is available, a few have risen to prominence due to their robust performance and versatility. This guide will delve into a comparative analysis of these workhorse fluorophores: the DNA-binding dyes DAPI and Hoechst, and the genetically encoded fluorescent proteins, GFP and RFP.

The Chemical Landscape of Fluorescent Probes: A Glimpse into Novel Scaffolds

The development of novel fluorescent probes is a continuous endeavor in chemical biology.[1][2][3] Compounds with inherent fluorescence, such as derivatives of aminopyridine and those based on 4-N,N-dimethylamino benzoic acid, are often explored for their potential as biological sensors.[4][5] For instance, the fluorescence of certain molecules is highly sensitive to the polarity of their microenvironment, a property that can be harnessed to probe cellular compartments or protein conformational changes.[4][6][7] The exploration of scaffolds like 5-Amino-2-(dimethylamino)benzamide falls within this broader search for new tools with unique photophysical properties. While not a commonly used microscopy stain at present, its chemical structure suggests a potential for environmentally sensitive fluorescence, a desirable characteristic for advanced imaging applications.

A Comparative Analysis of Workhorse Fluorescent Markers

The choice of a fluorescent marker is dictated by the specific experimental question. Here, we compare the key photophysical and practical characteristics of DAPI, Hoechst 33342, Enhanced Green Fluorescent Protein (EGFP), and a representative Red Fluorescent Protein (mCherry).

FeatureDAPIHoechst 33342EGFPmCherry
Excitation Max (nm) ~358[8][9][10]~350-361[10][11][12]~488[13][14][15]~587[13][16]
Emission Max (nm) ~461[10]~454-497[11][12]~507-509[13][14][15]~610[13][16]
Quantum Yield High (when bound to DNA)High (when bound to DNA)0.60 - 0.70[16]0.22[16]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~27,000 (bound)~42,000 (bound)~55,000~72,000[16]
Target AT-rich regions of dsDNA[8][17]AT-rich regions of dsDNA[18]Genetically fused to a protein of interestGenetically fused to a protein of interest
Cell Permeability Limited in live cells[8][19]Excellent in live cells[18][20]N/A (expressed intracellularly)N/A (expressed intracellularly)
Toxicity Higher than Hoechst[19]Lower than DAPI[20]Generally lowGenerally low
Photostability Good[17]ModerateGoodGood
Primary Application Fixed cell nuclear counterstain[8][19]Live and fixed cell nuclear counterstain[18][20]Live-cell imaging of protein localization and dynamicsLive-cell imaging, especially for multicolor experiments

Experimental Protocols: A Guide to Best Practices

The successful application of any fluorescent marker hinges on a well-designed and executed staining protocol. Below are validated, step-by-step methodologies for the use of DAPI, Hoechst 33342, and the visualization of fluorescent proteins.

Protocol 1: DAPI Staining for Fixed Cells

This protocol is optimized for achieving crisp nuclear counterstaining in fixed cell preparations. The rationale for fixation and permeabilization is to allow the DAPI molecule access to the nuclear DNA.

Workflow for DAPI Staining of Fixed Cells

DAPI_Staining start Start with cells grown on coverslips fix Fix with 4% Paraformaldehyde (10 min, RT) start->fix wash1 Wash 3x with PBS fix->wash1 permeabilize Permeabilize with 0.1% Triton X-100 in PBS (10 min, RT) wash1->permeabilize wash2 Wash 3x with PBS permeabilize->wash2 stain Incubate with DAPI solution (e.g., 300 nM) (5 min, RT, protected from light) wash2->stain wash3 Wash 2x with PBS stain->wash3 mount Mount coverslip on slide with antifade medium wash3->mount image Image using fluorescence microscope (Ex: ~360 nm, Em: ~460 nm) mount->image

Caption: A typical workflow for staining fixed cells with DAPI.

Detailed Steps:

  • Cell Preparation: Grow cells on sterile glass coverslips to an appropriate confluency.

  • Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional but Recommended): Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for ensuring the DAPI can cross the nuclear membrane efficiently.

  • Washing: Repeat the washing step as in step 3.

  • DAPI Staining: Incubate the cells with a working solution of DAPI (e.g., 0.1-1 µg/mL or 300 nM) in PBS for 1-5 minutes at room temperature, protected from light.[21][22][23]

  • Final Washes: Wash the cells twice with PBS to remove unbound dye.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with a filter set appropriate for DAPI (Excitation ~358 nm, Emission ~461 nm).[22]

Protocol 2: Hoechst 33342 Staining for Live Cells

Hoechst 33342 is preferred for live-cell imaging due to its higher cell permeability and lower cytotoxicity compared to DAPI.[18][20] This protocol is designed to minimize stress on the cells.

Workflow for Hoechst 33342 Staining of Live Cells

Hoechst_Staining start Start with live cells in culture dish prepare_stain Prepare Hoechst 33342 working solution (e.g., 1-10 µg/mL in culture medium) start->prepare_stain replace_medium Replace culture medium with staining solution prepare_stain->replace_medium incubate Incubate at 37°C for 10-30 minutes, protected from light replace_medium->incubate wash Optional: Wash gently with pre-warmed PBS incubate->wash image Image directly in staining solution or fresh medium (Ex: ~350 nm, Em: ~461 nm) wash->image

Caption: A streamlined workflow for staining live cells with Hoechst 33342.

Detailed Steps:

  • Cell Preparation: Culture cells in a vessel suitable for live-cell imaging (e.g., glass-bottom dish).

  • Prepare Staining Solution: Prepare a working solution of Hoechst 33342 at a concentration of 0.1-10 µg/mL in pre-warmed complete cell culture medium or PBS.[24] The optimal concentration should be determined empirically for each cell type.

  • Staining: Remove the existing culture medium and add the Hoechst staining solution to the cells.

  • Incubation: Incubate the cells at 37°C for 10-30 minutes, protected from light.[24][25]

  • Washing (Optional): The cells can be imaged directly in the staining solution. However, for experiments sensitive to background fluorescence, a gentle wash with pre-warmed PBS or fresh culture medium can be performed.[26]

  • Imaging: Image the cells using a fluorescence microscope equipped with a live-cell imaging chamber and a filter set appropriate for Hoechst (Excitation ~350 nm, Emission ~461 nm).[18][24]

Protocol 3: Imaging Genetically Encoded Fluorescent Proteins (FPs)

The primary advantage of FPs like EGFP and mCherry is that they are expressed by the cells themselves, eliminating the need for staining. The focus of this protocol is on the proper preparation of cells for imaging.

Workflow for Imaging Fluorescent Proteins

FP_Imaging start Transfect or transduce cells with FP-encoding vector express Allow 24-48 hours for protein expression start->express plate Plate cells in an imaging-compatible vessel express->plate image Image live cells using appropriate filter sets (EGFP Ex: ~488 nm, Em: ~509 nm) (mCherry Ex: ~587 nm, Em: ~610 nm) plate->image fix_and_image Alternatively, fix cells and image plate->fix_and_image

Caption: General workflow for imaging genetically encoded fluorescent proteins.

Detailed Steps:

  • Vector Construction and Transfection: Clone the gene of interest in-frame with the fluorescent protein sequence in an appropriate expression vector. Transfect or transduce the cells with this vector.

  • Protein Expression: Allow 24-48 hours for the cells to express the fusion protein.

  • Cell Plating: Plate the cells in an imaging-compatible vessel (e.g., glass-bottom dish for high-resolution live-cell imaging).

  • Live-Cell Imaging: For live-cell imaging, replace the culture medium with a phenol red-free imaging medium to reduce background fluorescence. Place the cells on a microscope stage equipped with an environmental chamber to maintain temperature, humidity, and CO₂ levels.

  • Fixed-Cell Imaging: Alternatively, cells can be fixed as described in the DAPI protocol. This is useful for co-localization studies with other stains.

  • Image Acquisition: Use the appropriate laser lines and emission filters for the specific fluorescent protein. For EGFP, use an excitation of ~488 nm and an emission filter around 509 nm. For mCherry, use an excitation of ~587 nm and an emission filter around 610 nm.[13][16]

The Concept of Stokes Shift: Minimizing Crosstalk

A crucial consideration in multi-color fluorescence microscopy is the Stokes shift, the difference between the maximum excitation and emission wavelengths of a fluorophore. A larger Stokes shift is generally desirable as it allows for more efficient separation of the excitation and emission light, leading to a better signal-to-noise ratio.

Stokes_Shift cluster_DAPI DAPI cluster_EGFP EGFP DAPI_Ex Excitation ~358 nm DAPI_Em Emission ~461 nm DAPI_Ex->DAPI_Em Stokes Shift ~103 nm EGFP_Ex Excitation ~488 nm EGFP_Em Emission ~509 nm EGFP_Ex->EGFP_Em Stokes Shift ~21 nm

Caption: A diagram illustrating the Stokes shift for DAPI and EGFP.

Conclusion and Future Perspectives

The selection of a fluorescent marker is a multifaceted decision that requires a deep understanding of the photophysical properties of the available probes and the specific demands of the experiment. While DAPI and Hoechst remain indispensable for nuclear staining, and fluorescent proteins have revolutionized the study of protein dynamics, the field is continually evolving. The exploration of novel chemical scaffolds, exemplified by the conceptual consideration of molecules like 5-Amino-2-(dimethylamino)benzamide, promises the development of next-generation probes with enhanced brightness, photostability, and unique sensing capabilities. As our understanding of cellular biology deepens, so too will the sophistication of the fluorescent tools we use to illuminate its complexities.

References

  • FluoroFinder. DAPI Dye Profile. [Link]

  • Mengistu, E. T., Demissie, T. B., & Redi-Abshiro, M. (2018). Dual fluorescence of (E)-N-(4-(dimethylamino)benzylidene)-2H-1,2,4-triazol-3-amine (DMABA-Amtr): A ground state perspective. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 190, 332–340. [Link]

  • Sinha, H. K., & Dogra, S. K. (1993). Dual Fluorescence of 2-(4'-(N,N-Dimethy1amino)phenyl)benzothiazole and Its Benzimidazole. The Journal of Physical Chemistry, 97(49), 12864–12870. [Link]

  • Optical Filter. What is DAPI Excitation and Emission in Fluorescence Microscopy?. [Link]

  • ResearchGate. Photophysical Properties of the Fluorescence Probes under Different Conditions. [Link]

  • Bio-Rad Antibodies. Nuclear Staining Dyes. [Link]

  • Bio-Rad. PureBlu™ Hoechst 33342 Nuclear Staining Dye. [Link]

  • XEPU Scientific. Excitation and Emission of Fluorescent Proteins. [Link]

  • Agilent. Excitation and Emission of Green Fluorescent Proteins. [Link]

  • Takara Bio. Excitation and emission information for Living Colors fluorescent proteins. [Link]

  • ResearchGate. Photophysical Properties of Fluorescent Labels: A Meta‐Analysis to Guide Probe Selection Amidst Challenges with Available Data. [Link]

  • ResearchGate. Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. [Link]

  • MDPI. The Use of Hoechst Dyes for DNA Staining and Beyond. [Link]

  • FluoroFinder. Hoechst (33342) Dye Profile. [Link]

  • You Do Bio. Hoechst 33342 Nuclear Staining Protocol. [Link]

  • PubMed Central. Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research. [Link]

  • You Do Bio. DAPI Nuclear Staining Protocol. [Link]

  • Flow cytometry. Hoechst 33342 Staining for Cell Cycle Analysis of Live Cells. [Link]

  • Baylor College of Medicine. Hoechst 33342 HSC Staining and Stem Cell Purification Protocol. [Link]

  • ResearchGate. Absorption and fluorescence spectra of various RFPs. Absorption spectra.... [Link]

  • MDPI. Diketopyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applications. [Link]

  • MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]

  • Ruthazer Lab. DAPI Staining Protocol. [Link]

  • ResearchGate. (a) Absorbance spectrum of GFP. (b) Fluorescence emission spectrum of.... [Link]

  • The Royal Society of Chemistry. Supplementary Figure 1: Absorption and Emission spectra of CFP and RFP (A), and YFP and RFP (B). The solid colored blocks repre. [Link]

  • Journal "Functional Materials". Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. [Link]

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The Evolving Landscape of 5-Amino-2-(dimethylamino)benzamide Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, China – January 23, 2026 – In the dynamic field of drug discovery, the 5-Amino-2-(dimethylamino)benzamide scaffold has emerged as a privileged structure, particularly in the development of targeted cancer therapies. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive comparison of derivatives based on this core, with a focus on their structure-activity relationships (SAR) as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). By synthesizing data from key studies, this document aims to elucidate the causal relationships behind experimental design and provide a framework for future optimization efforts.

Introduction: The Benzamide Scaffold as a Cornerstone of PARP Inhibition

The benzamide moiety is a cornerstone in the design of a significant class of PARP inhibitors. Its structural mimicry of the nicotinamide portion of the NAD+ substrate allows for competitive binding within the catalytic domain of PARP enzymes. This targeted inhibition is particularly effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. This guide will delve into the nuanced SAR of 5-Amino-2-(dimethylamino)benzamide derivatives, a promising subclass of benzamide-based PARP inhibitors.

Comparative Analysis of 5-Amino-2-(dimethylamino)benzamide Derivatives and Clinically Approved Analogs

While specific, publicly available quantitative SAR data for a broad series of novel 5-Amino-2-(dimethylamino)benzamide derivatives is still emerging, we can draw valuable insights by comparing their core structure to clinically approved benzamide-based PARP inhibitors. The following table summarizes the inhibitory potency of five prominent analogs against PARP1 and PARP2, the primary targets for this drug class.

CompoundChemical StructurePARP1 IC50 (nM)PARP2 IC50 (nM)
Olaparib4-(4-fluoro-3-(piperidine-4-carbonyl)benzyl)phthalazin-1(2H)-one1.91.5
Rucaparib8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one1.41.4
Talazoparib(8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one0.570.31
Niraparib2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide3.82.1
Veliparib2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide4.72.9

Note: IC50 values can vary between different studies and assay conditions.

The data presented for these established inhibitors highlights the high potency achievable with the broader benzamide scaffold. The development of novel derivatives, such as those based on the 5-Amino-2-(dimethylamino)benzamide core, aims to refine properties like selectivity, oral bioavailability, and reduced off-target effects.

Deciphering the Structure-Activity Relationship: Key Interactive Moieties

The inhibitory activity of benzamide derivatives is intricately linked to their interaction with key amino acid residues within the PARP catalytic domain. The following diagram illustrates the fundamental pharmacophore model for PARP inhibition by these compounds.

SAR_pharmacophore cluster_inhibitor Benzamide Inhibitor cluster_parp PARP Catalytic Domain benzamide Benzamide Core (Nicotinamide Mimic) substituents Substitutions (e.g., 5-Amino, 2-dimethylamino) gly863 Gly863 benzamide->gly863 H-bond ser904 Ser904 benzamide->ser904 H-bond linker Linker Region terminal_group Terminal Group (e.g., Cyclic Moiety) hydrophobic_pocket Hydrophobic Pocket linker->hydrophobic_pocket Hydrophobic Interactions tyr907 Tyr907 (π-stacking) terminal_group->tyr907 π-stacking

Caption: Pharmacophore model of benzamide-based PARP inhibitors.

The benzamide core forms crucial hydrogen bonds with Gly863 and Ser904 in the PARP1 active site.[1] The terminal aromatic or heterocyclic groups often engage in π-stacking interactions with Tyr907, while the linker region can occupy a hydrophobic pocket.[1] Modifications to the 5-Amino and 2-dimethylamino positions on the benzamide ring of the titular derivatives are hypothesized to modulate solubility, cell permeability, and interactions with the surrounding microenvironment of the active site, thereby influencing overall potency and selectivity.

Experimental Protocols for Evaluating PARP Inhibition

The robust evaluation of novel 5-Amino-2-(dimethylamino)benzamide derivatives as PARP inhibitors necessitates standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays.

PARP1 Enzyme Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory potential of a compound against the PARP1 enzyme.

Principle: The assay measures the formation of a complex between PARP1 and a fluorescently labeled probe containing a known PARP1 inhibitor (e.g., Olaparib). Test compounds that bind to the same site as the probe will displace it, leading to a decrease in fluorescence polarization.[2]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffers, purified PARP1 enzyme, and the fluorescent probe as per the manufacturer's instructions.

  • Compound Dilution: Create a serial dilution of the test 5-Amino-2-(dimethylamino)benzamide derivatives.

  • Incubation: In a 96-well plate, combine the PARP1 enzyme with the test compounds and incubate for 10-15 minutes at room temperature to allow for binding.[3]

  • Reaction Initiation: Add the fluorescent probe to the wells to initiate the competitive binding reaction.[2]

  • Incubation: Incubate the plate for 30 minutes at 30-37°C with gentle agitation.[3]

  • Fluorescence Polarization Reading: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

parp_assay_workflow start Start reagent_prep Prepare Reagents (Enzyme, Probe, Buffers) start->reagent_prep compound_dilution Serially Dilute Test Compounds start->compound_dilution incubation1 Incubate Enzyme with Compounds (10-15 min, RT) reagent_prep->incubation1 compound_dilution->incubation1 reaction_init Add Fluorescent Probe incubation1->reaction_init incubation2 Incubate (30 min, 30-37°C) reaction_init->incubation2 fp_read Read Fluorescence Polarization incubation2->fp_read data_analysis Calculate IC50 fp_read->data_analysis end End data_analysis->end

Caption: Workflow for a competitive PARP1 enzyme inhibition assay.

Cellular PARP Inhibition Assay (Immunofluorescence)

This assay assesses the ability of a compound to inhibit PARP activity within a cellular context.

Principle: PARP activation in response to DNA damage leads to the formation of poly(ADP-ribose) (PAR) chains. This assay uses immunofluorescence to detect the levels of PARylation in cells treated with a DNA damaging agent and the test compound.

Step-by-Step Protocol:

  • Cell Culture: Plate cells (e.g., U-2 OS) in a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the 5-Amino-2-(dimethylamino)benzamide derivatives for a specified period (e.g., 4 hours).[4]

  • DNA Damage Induction: Induce DNA damage using an agent such as H₂O₂ or a laser.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).[4]

  • Immunostaining: Incubate the cells with a primary antibody against PAR, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.[4]

  • Imaging: Acquire images using a high-content fluorescence microscope.

  • Image Analysis: Quantify the fluorescence intensity of the PAR signal within the nucleus of each cell. A reduction in the PAR signal in compound-treated cells compared to the control indicates PARP inhibition.

Future Directions and Conclusion

The 5-Amino-2-(dimethylamino)benzamide scaffold represents a promising avenue for the development of next-generation PARP inhibitors. The strategic placement of the amino and dimethylamino groups offers opportunities to fine-tune the physicochemical and pharmacokinetic properties of these molecules. Future research should focus on systematic modifications of this core structure to establish a comprehensive quantitative structure-activity relationship. This will involve the synthesis of a library of analogs with variations at the 5-amino and 2-dimethylamino positions, as well as modifications to the amide portion of the molecule.

By combining robust synthetic chemistry with the detailed experimental protocols outlined in this guide, the scientific community can accelerate the discovery of novel and more effective targeted therapies for cancer and other diseases where PARP plays a critical role.

References

  • Michelena, O., Le-Saux, V., G-C, J. C., & Saldanha, S. (2018). Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance. Nature Communications, 9(1), 2678. [Link]

  • Perin, N., Nhili, R., Ester, K., Laine, W., Karminski-Zamola, G., Kralj, M., ... & Hranjec, M. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 29(4), 834. [Link]

  • Hranjec, M., Perin, N., Nhili, R., Ester, K., Laine, W., Karminski-Zamola, G., & Kralj, M. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. ResearchGate. [Link]

  • Zhilin, V. V., Lavrinenko, A. V., & Anarbaev, R. O. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences, 25(23), 14889. [Link]

  • Hanzlikova, H., Kalasova, I., Demin, A. A., & Reiniš, J. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 2(4), 100877. [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved January 23, 2026, from [Link]

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Comparative Analysis of Synthesis Routes for 5-Amino-2-(dimethylamino)benzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of established and potential synthesis routes for 5-Amino-2-(dimethylamino)benzamide, a key building block in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the methodologies to inform strategic decisions in chemical synthesis.

Introduction

5-Amino-2-(dimethylamino)benzamide is a versatile intermediate characterized by its substituted aromatic ring containing a primary amine, a dimethylamino group, and a benzamide functionality. These features make it a valuable precursor for creating a diverse range of complex molecules with potential therapeutic applications. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any research and development program. This guide will dissect and compare the primary synthetic strategies to provide a clear understanding of the advantages and limitations of each.

Route 1: Reduction of a Nitro Precursor

A prevalent and well-documented method for synthesizing 5-Amino-2-(dimethylamino)benzamide involves the reduction of a nitro-substituted precursor, namely 2-(dimethylamino)-5-nitrobenzamide. This multi-step process is a classic and reliable approach in organic synthesis.

Mechanistic Rationale

The synthesis typically commences with a starting material like 2-fluoro-5-nitrobenzoic acid or 2-chloro-5-nitrobenzoic acid. The initial step involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which is then subjected to amidation with dimethylamine to form the corresponding N,N-dimethylbenzamide.[1] The crucial final step is the selective reduction of the nitro group to a primary amine. This transformation can be achieved through various reducing agents, including catalytic hydrogenation (e.g., H₂ over Palladium on carbon), or metal-acid combinations (e.g., iron in the presence of an acid like ammonium chloride or hydrochloric acid).[1][2] Catalytic hydrogenation is often favored for its clean reaction profile and high efficiency.

Experimental Protocol

Step 1: Synthesis of 2-(dimethylamino)-5-nitrobenzamide

  • Activation of the Carboxylic Acid: 2-Fluoro-5-nitrobenzoic acid is treated with an activating agent like oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF to form the acid chloride.[1]

  • Amidation: The resulting acid chloride is dissolved in a suitable solvent like dichloromethane and cooled. Triethylamine and a solution of dimethylamine are then added sequentially. The reaction is typically stirred for several hours at room temperature.[1]

  • Work-up and Isolation: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude 2-(dimethylamino)-5-nitrobenzamide, which can be further purified if necessary.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: The 2-(dimethylamino)-5-nitrobenzamide is dissolved in a solvent mixture, such as ethanol and water.

  • Reduction: Iron powder and an activating agent like ammonium chloride are added to the solution. The mixture is heated to reflux and stirred for several hours.[1]

  • Isolation and Purification: After the reaction is complete, the hot mixture is filtered to remove the iron salts. The filtrate is concentrated, and the resulting solid is collected and purified, often by recrystallization, to give the final product, 5-Amino-2-(dimethylamino)benzamide.

Process Visualization

Route1 cluster_0 Route 1: Reduction of Nitro Precursor 2-Fluoro-5-nitrobenzoic acid 2-Fluoro-5-nitrobenzoic acid Amidation Amidation 2-Fluoro-5-nitrobenzoic acid->Amidation 1. (COCl)₂, DMF (cat.) 2. Dimethylamine, Et₃N 2-(Dimethylamino)-5-nitrobenzamide 2-(Dimethylamino)-5-nitrobenzamide Amidation->2-(Dimethylamino)-5-nitrobenzamide Reduction Reduction 2-(Dimethylamino)-5-nitrobenzamide->Reduction Fe, NH₄Cl EtOH/H₂O 5-Amino-2-(dimethylamino)benzamide 5-Amino-2-(dimethylamino)benzamide Reduction->5-Amino-2-(dimethylamino)benzamide

Caption: Synthesis of 5-Amino-2-(dimethylamino)benzamide via a nitro reduction pathway.

Route 2: Nucleophilic Aromatic Substitution (SNA r)

An alternative approach involves the direct displacement of a suitable leaving group, such as a halogen, by dimethylamine via a nucleophilic aromatic substitution (SNAr) mechanism.

Mechanistic Rationale

This route would typically start with a di-substituted benzene ring containing a leaving group (e.g., fluorine or chlorine) at the 2-position and a group that can be converted to the 5-amino group (e.g., a nitro group) or the 5-amino group itself. The electron-withdrawing nature of the nitro and benzamide groups activates the aromatic ring towards nucleophilic attack by dimethylamine. The reaction is usually carried out at elevated temperatures in a polar aprotic solvent.

Experimental Protocol (Conceptual)
  • Starting Material: A potential starting material would be 2-fluoro-5-nitrobenzamide.

  • SNAr Reaction: The 2-fluoro-5-nitrobenzamide would be dissolved in a polar aprotic solvent like DMSO or DMF. An excess of dimethylamine (as a solution or gas) would be introduced, and the reaction mixture heated.

  • Work-up and Reduction: After completion of the SNAr reaction, the mixture would be worked up to isolate the 2-(dimethylamino)-5-nitrobenzamide intermediate. This intermediate would then be reduced to the final product as described in Route 1.

Process Visualization

Route2 cluster_1 Route 2: Nucleophilic Aromatic Substitution 2-Fluoro-5-nitrobenzamide 2-Fluoro-5-nitrobenzamide SNAr Reaction SNAr Reaction 2-Fluoro-5-nitrobenzamide->SNAr Reaction Dimethylamine, Heat 2-(Dimethylamino)-5-nitrobenzamide 2-(Dimethylamino)-5-nitrobenzamide SNAr Reaction->2-(Dimethylamino)-5-nitrobenzamide Reduction Reduction 2-(Dimethylamino)-5-nitrobenzamide->Reduction e.g., Fe/NH₄Cl 5-Amino-2-(dimethylamino)benzamide 5-Amino-2-(dimethylamino)benzamide Reduction->5-Amino-2-(dimethylamino)benzamide

Caption: Conceptual workflow for the synthesis via SNAr followed by reduction.

Comparative Analysis

ParameterRoute 1: Reduction of Nitro PrecursorRoute 2: Nucleophilic Aromatic Substitution (SNAr)
Starting Materials Readily available and relatively inexpensive benzoic acid derivatives.May require synthesis of specific halo-benzamide precursors.
Reaction Conditions Amidation conditions are standard. Reduction often requires heating and handling of solid reagents or pressurized gas.SNAr reaction typically requires elevated temperatures and careful control of pressure if using gaseous dimethylamine.
Yield & Purity Generally provides good to high yields with well-established purification methods.Yields can be variable depending on the substrate and reaction conditions. Potential for side reactions.
Scalability Proven to be scalable for industrial production.Scalability may present challenges related to heat management and handling of dimethylamine.
Safety & Environmental Use of potentially hazardous reagents like oxalyl chloride. Metal-based reductions generate waste, though catalytic hydrogenation is cleaner.Use of high temperatures and potentially volatile amines. Solvents like DMSO and DMF require proper handling and disposal.

Conclusion

For the synthesis of 5-Amino-2-(dimethylamino)benzamide, the reduction of a nitro precursor (Route 1) stands out as the more established, robust, and scalable method. The availability of starting materials and the extensive documentation of the reaction conditions make it a reliable choice for both laboratory-scale synthesis and larger-scale production.

While the SNAr approach (Route 2) is chemically feasible, it may require more optimization to achieve comparable efficiency and scalability to the nitro reduction route. The choice between these routes will ultimately depend on factors such as the desired scale of production, cost considerations, and the available expertise and equipment.

References

  • BenchChem. Synthesis Pathway of 5-Amino-N,N-dimethyl-2-(2-cyanophenoxy)benzamide (5-AMAM-2-CP): A Technical Guide. Accessed January 23, 2026.
  • Google Patents. CN103193714B - 5-amino-benzimidazolone synthetic method. Accessed January 23, 2026.
  • Google Patents. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. Accessed January 23, 2026.
  • Google Patents. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof. Accessed January 23, 2026.
  • Google Patents. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. Accessed January 23, 2026.
  • European Patent Office.
  • Semantic Scholar.
  • Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Accessed January 23, 2026.
  • BenchChem. Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2-Chloro-5-nitrobenzonitrile. Accessed January 23, 2026.
  • PubChem. 2-Chloro-5-nitrobenzamide. Accessed January 23, 2026.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Accessed January 23, 2026.
  • PubChem. Benzamide, N-(2-(diethylamino)ethyl)-4-(dimethylamino)-2-methoxy-5-nitro-, monohydrochloride. Accessed January 23, 2026.
  • Scholars Research Library.
  • PubChem. 2-Nitrobenzamide. Accessed January 23, 2026.

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Navigating the Labyrinth of PARP Inhibition: A Comparative Guide to Validating Benzamide-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the validation of preliminary screening results is a linchpin in the quest for novel therapeutics. This guide provides a rigorous framework for validating potential Poly(ADP-ribose) Polymerase (PARP) inhibitors, with a particular focus on the benzamide class of molecules. We will delve into the essential secondary assays, present comparative data against established inhibitors, and provide detailed experimental protocols and mechanistic visualizations.

While the specific compound 5-Amino-2-(dimethylamino)benzamide lacks direct, peer-reviewed data on its activity as a PARP inhibitor, its structural isomer, 3-aminobenzamide (3-AB), is a well-documented inhibitor of PARP enzymes.[1] Therefore, this guide will utilize 3-AB as a representative example to illustrate the validation process for a putative benzamide-based PARP inhibitor. This approach ensures a scientifically grounded and practical resource for researchers investigating novel compounds within this chemical class.

The Rationale for Rigorous Validation

The inhibition of PARP enzymes, particularly PARP1 and PARP2, is a clinically validated strategy in oncology, exploiting the concept of synthetic lethality in cancers with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1 or BRCA2 mutations. PARP enzymes are integral to the repair of DNA single-strand breaks (SSBs). Their inhibition leads to the accumulation of these SSBs, which can subsequently generate more lethal DNA double-strand breaks (DSBs) during DNA replication. In HR-deficient cancer cells, the inability to repair these DSBs results in cell death.[2]

Given the therapeutic importance of PARP inhibition, it is paramount that primary screening hits are subjected to a battery of secondary assays to confirm their on-target activity, determine their potency, and elucidate their precise mechanism of action.

Comparative Analysis of Benzamides and Clinically Approved PARP Inhibitors

To establish a benchmark for a novel benzamide-based PARP inhibitor, its performance should be juxtaposed with well-characterized compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) for PARP1 catalytic inhibition of 3-aminobenzamide and several clinically approved PARP inhibitors.

CompoundClassPARP1 Catalytic Inhibition (IC50)
3-AminobenzamideBenzamide~3.3 µM[3]
OlaparibPhthalazinone Derivative~1-5 nM
TalazoparibPhthalazinone Derivative~0.57 nM[3]
VeliparibBenzimidazole Carboxamide~2.9-5.2 nM

Note: The IC50 value for 3-Aminobenzamide is significantly higher than that of the clinically approved inhibitors, indicating lower potency. This underscores the importance of further chemical optimization for potential therapeutic candidates.

The PARP Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the central role of PARP in DNA single-strand break repair and the mechanism of action of PARP inhibitors.

DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR uses NAD NAD+ NAD->PAR Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Recruitment Repair SSB Repair Recruitment->Repair PARPi PARP Inhibitor (e.g., 3-Aminobenzamide) PARPi->PARP1 inhibits

Caption: Mechanism of PARP-mediated DNA repair and its inhibition.

Experimental Protocols for Secondary Assay Validation

The following are detailed protocols for essential secondary assays to validate a putative PARP inhibitor.

Cellular PARP Activity Assay (ELISA-based)

This assay quantifies the levels of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity, within cells following treatment with the test compound. A reduction in PAR levels signifies the inhibition of PARP activity.

Materials:

  • Cancer cell line with known PARP activity

  • Test compound (e.g., 3-Aminobenzamide) and control inhibitors

  • DNA damaging agent (e.g., hydrogen peroxide)

  • Cell lysis buffer

  • Commercial PARP activity assay kit (typically includes PAR-coated plates, anti-PAR antibody, and detection reagents)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of the test compound and controls for a specified duration.

  • Induction of DNA Damage: Introduce a DNA damaging agent to stimulate PARP activity.

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • ELISA: Perform the ELISA according to the manufacturer's instructions to quantify PAR levels.

  • Data Analysis: Calculate the IC50 value of the test compound by plotting the percentage of PARP inhibition against the log of the compound concentration.

PARP Trapping Assay

This assay assesses the ability of an inhibitor to trap PARP enzymes on DNA, a key mechanism contributing to the cytotoxicity of some PARP inhibitors.

Materials:

  • Fluorescently labeled DNA oligonucleotide

  • Recombinant PARP1 enzyme

  • Test compound and control inhibitors

  • NAD+

  • Fluorescence polarization plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, combine the fluorescently labeled DNA, recombinant PARP1, and a dilution series of the test compound.

  • Incubation: Incubate the mixture to allow for PARP-DNA binding.

  • NAD+ Addition: Add NAD+ to initiate the PARylation reaction. In the absence of an effective trapping inhibitor, PARP1 will auto-PARylate and dissociate from the DNA.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of the samples. A high polarization value indicates that PARP1 remains bound to the DNA (trapped), while a low value signifies dissociation.

  • Data Analysis: Determine the potency of the compound in trapping PARP on DNA.

Workflow for Validating a Putative PARP Inhibitor

The following diagram outlines a logical workflow for the validation of a potential PARP inhibitor.

Start Primary Screen Hit (e.g., 5-Amino-2-(dimethylamino)benzamide) Biochemical_Assay Biochemical PARP Inhibition Assay (Determine IC50) Start->Biochemical_Assay Cellular_Assay Cellular PARP Activity Assay (Confirm On-Target Effect) Biochemical_Assay->Cellular_Assay Trapping_Assay PARP Trapping Assay Cellular_Assay->Trapping_Assay Orthogonal_Validation Orthogonal Validation (e.g., Western Blot for PAR levels) Cellular_Assay->Orthogonal_Validation Cytotoxicity_Assay Cytotoxicity Assays (in HR-deficient vs. HR-proficient cells) Trapping_Assay->Cytotoxicity_Assay Orthogonal_Validation->Cytotoxicity_Assay Validated_Hit Validated PARP Inhibitor Cytotoxicity_Assay->Validated_Hit

Caption: A streamlined workflow for the validation of a putative PARP inhibitor.

Conclusion

The validation of potential drug candidates is a multi-faceted process that demands a systematic and evidence-based approach. While direct experimental data for 5-Amino-2-(dimethylamino)benzamide as a PARP inhibitor is currently unavailable, the framework presented here, using its well-characterized isomer 3-aminobenzamide as a guide, provides a robust methodology for researchers to validate and compare novel benzamide-based compounds. By employing a combination of biochemical, cellular, and orthogonal assays, and by benchmarking against established inhibitors, scientists can confidently advance the most promising candidates in the drug discovery pipeline.

References

  • PubMed Central. (n.d.). Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide. [Link]

  • ResearchGate. (n.d.). Validation of ELISA-based assay for PARP3 inhibition. [Link]

  • National Center for Biotechnology Information. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

  • PubMed Central. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]

  • YouTube. (2018). Discovering PARP inhibitor resistance mechanisms using genome-wide and focused CRISPR screens. [Link]

  • Frontiers in Oncology. (2013). The Elephant and the Blind Men: Making Sense of PARP Inhibitors in Homologous Recombination Deficient Tumor Cells. [Link]

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A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Comparison of 5-Amino-2-(dimethylamino)benzamide and Structurally Related Benzamides

In the landscape of pharmaceutical research and materials science, the detailed characterization of molecular structure is paramount. Substituted benzamides are a class of compounds frequently encountered as intermediates and as active pharmaceutical ingredients themselves. Their biological activity is intimately tied to their three-dimensional structure and electronic properties, which are, in turn, reflected in their spectroscopic signatures.

This guide provides a comprehensive spectroscopic comparison of 5-Amino-2-(dimethylamino)benzamide with a curated set of structurally similar compounds: the parent molecule Benzamide , its isomers 2-Aminobenzamide and 4-Aminobenzamide , and the related N,N-Dimethylbenzamide . Through a multi-technique approach—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) Spectroscopy, alongside Mass Spectrometry (MS)—we will dissect the subtle yet significant electronic and structural effects of substituent placement and type. The objective is to equip researchers with the foundational understanding required to interpret spectral data, confirm molecular identity, and predict the properties of novel derivatives.

The Rationale for Comparison: Unpacking Substituent Effects

The choice of comparative compounds is deliberate, designed to isolate and understand the influence of specific functional groups on the benzamide core.

  • Benzamide: The unsubstituted scaffold, providing a baseline spectrum.

  • N,N-Dimethylbenzamide: Allows for the characterization of the N,N-dimethyl group's effect on the amide functionality and the aromatic ring, in isolation from the second amino group.

  • 2-Aminobenzamide & 4-Aminobenzamide: These isomers are crucial for understanding how the position of the primary amino group (ortho vs. para to the carboxamide) influences the molecule's electronic environment and potential for intramolecular interactions like hydrogen bonding.[1][2][3]

  • 5-Amino-2-(dimethylamino)benzamide: The target molecule combines these features, with two distinct, electron-donating amino groups whose interplay creates a unique spectroscopic profile.

G cluster_core Core Structure cluster_analogues Structural Analogues for Comparison Benzamide Benzamide (Baseline) NNDMB N,N-Dimethylbenzamide Benzamide->NNDMB + N(CH₃)₂ AAB2 2-Aminobenzamide Benzamide->AAB2 + 2-NH₂ AAB4 4-Aminobenzamide Benzamide->AAB4 + 4-NH₂ Target 5-Amino-2-(dimethylamino)benzamide (Target Molecule) NNDMB->Target + 5-NH₂ AAB2->Target + 5-NH₂, N(CH₃)₂

Figure 1: Logical relationship of the compared benzamide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation in organic chemistry. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Causality Behind Experimental Choices

The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for benzamides over chloroform (CDCl₃) due to its superior ability to dissolve these polar compounds and to slow the exchange of labile amide and amine protons, making them more readily observable. Tetramethylsilane (TMS) is used as the internal standard (0 ppm) for universal referencing.

Comparative ¹H NMR Analysis

The aromatic region (typically 6.5-8.0 ppm) is particularly informative. The electron-donating nature of amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups increases electron density on the aromatic ring, causing an upfield (lower ppm) shift of the attached and nearby protons compared to unsubstituted benzamide.

  • Benzamide: Protons appear in a complex multiplet between ~7.4 and 7.9 ppm.[4] The amide protons (CONH₂) appear as a broad singlet.

  • N,N-Dimethylbenzamide: The aromatic protons are found around 7.38 ppm. A key feature is the presence of two distinct singlets for the methyl groups (~2.96 and 3.10 ppm).[5] This is due to the partial double bond character of the C-N amide bond, which hinders rotation and makes the two methyl groups chemically non-equivalent.[6]

  • 4-Aminobenzamide: The strong electron-donating para-amino group shields the aromatic protons significantly, particularly those ortho to it, resulting in signals shifted upfield compared to benzamide.

  • 2-Aminobenzamide: The ortho-amino group's proximity to the amide can influence the conformation and electronic environment. Studies have shown that hindered rotation around the C(O)-NH₂ bond can lead to non-equivalent amide protons.[2][3]

  • 5-Amino-2-(dimethylamino)benzamide: We predict a highly shielded aromatic system. The protons on the ring will be shifted significantly upfield. The dimethylamino group at position 2 will strongly shield the proton at position 3, while the amino group at position 5 will shield the protons at positions 4 and 6. The N-CH₃ protons will likely appear as a singlet around 2.5-3.0 ppm, and the primary amine and amide protons will be visible as broad singlets.

Table 1: Comparison of Key ¹H NMR Chemical Shifts (δ, ppm)

Compound Aromatic Protons Amide (-CONH₂) Protons N-Methyl (-N(CH₃)₂) Protons Amino (-NH₂) Protons
Benzamide 7.42 - 7.92 ~7.5 - 8.0 (broad) N/A N/A
N,N-Dimethylbenzamide ~7.38 N/A ~2.96, ~3.10 (two s) N/A
4-Aminobenzamide 6.5 - 7.6 ~7.0 - 7.5 (broad) N/A ~5.7 (broad)
2-Aminobenzamide 6.5 - 7.6 ~7.1, ~7.5 (two broad s) N/A ~6.5 (broad)

| 5-Amino-2-(dimethylamino)benzamide | (Predicted) 6.0 - 7.0 | (Predicted) ~6.8 (broad) | (Predicted) ~2.8 (s) | (Predicted) ~5.0 (broad) |

Experimental Protocol: ¹H & ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the benzamide sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum using a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Comparative IR Analysis

The most diagnostic peaks for benzamides are the N-H stretches (for primary/secondary amides) and the C=O (amide I band) stretch.

  • Benzamide: Shows two distinct N-H stretching bands around 3170 and 3360 cm⁻¹ (asymmetric and symmetric stretches) and a strong C=O stretch around 1650-1680 cm⁻¹.

  • N,N-Dimethylbenzamide: Lacks N-H bonds, so the ~3100-3400 cm⁻¹ region is empty. The C=O stretch is observed around 1630 cm⁻¹.[7] The absence of hydrogen bonding capability on the nitrogen atom can lower the frequency compared to the primary amide.

  • Aminobenzamides: In addition to the amide N-H and C=O stretches, these compounds exhibit characteristic primary amine N-H stretches (also a pair of bands, typically in the 3300-3500 cm⁻¹ region). The exact position of the C=O stretch can be influenced by intramolecular hydrogen bonding, particularly in 2-aminobenzamide.

  • 5-Amino-2-(dimethylamino)benzamide: The spectrum is expected to be a composite, showing N-H stretches for both the primary amine and the primary amide, as well as a strong C=O absorption. The electronic effects of the two donating groups may slightly lower the C=O stretching frequency compared to benzamide.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Compound Amine N-H Stretch Amide N-H Stretch Amide C=O Stretch
Benzamide N/A ~3360, ~3170 ~1655
N,N-Dimethylbenzamide N/A N/A ~1633
4-Aminobenzamide ~3450, ~3350 ~3300, ~3150 ~1640
2-Aminobenzamide ~3420, ~3320 ~3300, ~3150 ~1650

| 5-Amino-2-(dimethylamino)benzamide | (Predicted) ~3400, ~3300 | (Predicted) ~3250, ~3150 | (Predicted) ~1630-1640 |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid benzamide powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added and averaged to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

G start Start: Obtain Solid Sample clean Clean ATR Crystal (e.g., with Isopropanol) start->clean background Acquire Background Spectrum (Empty Stage) clean->background apply_sample Apply Solid Sample to Crystal background->apply_sample apply_pressure Apply Pressure (Ensure Good Contact) apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum (16-32 Scans, 4 cm⁻¹ resolution) apply_pressure->acquire_spectrum process Process Data (Automatic Background Subtraction) acquire_spectrum->process end End: Analyze IR Spectrum process->end

Sources

A Senior Application Scientist’s Guide to Assessing the Specificity of 5-Amino-2-(dimethylamino)benzamide as a PARP Inhibitor Probe

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

Introduction: The Imperative of Probe Specificity

This guide will use a hypothetical yet plausible chemical probe, 5-Amino-2-(dimethylamino)benzamide (hereafter referred to as 'Probe X'), to illustrate a rigorous, multi-layered workflow for specificity assessment. We will operate under the hypothesis that Probe X is a putative inhibitor of PARP1, a critical enzyme in the DNA Damage Response (DDR) pathway.[5] Our goal is to construct a self-validating experimental cascade that moves from initial biochemical potency to confident, on-target cellular activity and finally to a broad understanding of its off-target liabilities.

The Validation Cascade: A Multi-Pillar Approach

A credible assessment of probe specificity cannot rely on a single data point. We advocate for a three-pillar validation strategy that systematically builds a comprehensive specificity profile.

Validation_Cascade cluster_0 Pillar 1: Biochemical Validation cluster_1 Pillar 2: Cellular Target Engagement cluster_2 Pillar 3: Proteome-Wide Specificity P1_A Primary Target Potency (PARP1/2 Enzymatic Assay) P1_B Isoform & Family Selectivity (PARP Family Panel) P1_A->P1_B Initial Confirmation P2_A Confirm Intracellular Binding (Cellular Thermal Shift Assay - CETSA) P1_B->P2_A Proceed if Selective P2_B Measure On-Target Activity (Cellular PARylation Assay) P2_A->P2_B Validate Engagement P3_A Broad Off-Target Profiling (Kinome Scan) P2_B->P3_A Confirm Cellular Activity P3_B Unbiased Target Deconvolution (Chemoproteomics) P3_A->P3_B Assess Broad Liabilities

Caption: The three-pillar workflow for validating chemical probe specificity.

Pillar 1: Foundational Biochemical Characterization

The initial step is to determine if Probe X potently and selectively inhibits its intended target in a purified, cell-free system. This establishes a baseline of activity and selectivity before introducing the complexities of a cellular environment.

Primary Target Potency and Isoform Selectivity

Given the high homology between the catalytic domains of PARP1 and PARP2, it is crucial to assess activity against both isoforms.[6]

Experimental Protocol: Fluorometric PARP1/PARP2 Activity Assay

This assay measures the consumption of the PARP substrate, NAD+, to quantify enzyme activity.

  • Reagent Preparation:

    • Recombinant human PARP1 or PARP2 enzyme.

    • Activated DNA (provided in commercial kits).

    • β-NAD+ substrate.

    • Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT).

    • Developer reagent (for fluorometric readout).

    • Probe X and reference inhibitors (Olaparib, Talazoparib) serially diluted in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of assay buffer containing the enzyme and activated DNA.

    • Add 1 µL of serially diluted Probe X, reference inhibitor, or DMSO vehicle control.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 25 µL of β-NAD+ solution.

    • Incubate for 60 minutes at 30°C with gentle agitation.

    • Stop the reaction and initiate signal development by adding 50 µL of the developer reagent.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Read fluorescence (Excitation ~420 nm, Emission ~450 nm).

  • Data Analysis:

    • Convert fluorescence units to percent inhibition relative to DMSO controls.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Comparison with Alternative Probes

A potent probe is not necessarily a specific one. We must compare the biochemical profile of Probe X against well-vetted alternatives. Olaparib and Talazoparib are FDA-approved PARP inhibitors with extensive characterization.[7] Saruparib represents a newer generation of PARP1-selective inhibitors, highlighting the importance of isoform selectivity.[7]

Table 1: Comparative Biochemical Potency of PARP Inhibitors

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Selectivity (PARP2/PARP1)PARP Trapping Potency (Relative)
Probe X (Hypothetical) 5.2 85.5 16.4 Moderate
Olaparib1.40.80.6Moderate
Talazoparib0.571.83.2High[8]
Veliparib2.91.80.6Low
Saruparib (AZD5305)<1>500>500High (PARP1-specific)[7]

Data for reference compounds are compiled from publicly available sources and literature.[6][7][8]

Interpretation: In our hypothetical scenario, Probe X shows good potency against PARP1 and a modest ~16-fold selectivity over PARP2. While not as selective as next-generation inhibitors like Saruparib, this profile warrants progression to cellular assays. The concept of "PARP trapping," where the inhibitor locks the PARP enzyme onto DNA, is a key mechanism of action and a critical parameter for comparison.[9][10] Talazoparib is known to be a particularly potent PARP trapper.[8] Assays to specifically measure PARP trapping, often using fluorescence polarization, are essential for a full comparison.[10]

Pillar 2: Demonstrating On-Target Activity in a Cellular Context

A molecule's biochemical activity can be misleading due to factors like cell permeability, efflux pumps, or intracellular metabolism. It is paramount to confirm that the probe engages its intended target inside living cells and elicits the expected downstream biological effect.

Confirming Intracellular Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures a compound's ability to bind to its target protein in the complex milieu of the cell.[11][12] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Experimental Protocol: High-Throughput CETSA (CETSA HT)

  • Cell Treatment:

    • Culture a relevant cell line (e.g., MDA-MB-436 breast cancer cells) in 96-well plates.

    • Treat cells with a concentration gradient of Probe X or reference inhibitors for 1-2 hours.

  • Thermal Challenge:

    • Heat the cell plates in a PCR machine or specialized instrument to a predetermined optimal temperature (e.g., 49°C for PARP1) for 3 minutes, leaving a set of wells at room temperature as a control.[13]

  • Lysis and Detection:

    • Lyse the cells by freeze-thawing.

    • The soluble fraction, containing non-denatured protein, is collected after centrifugation.

    • Quantify the amount of soluble PARP1 using a sensitive immunoassay like AlphaScreen or ELISA.

  • Data Analysis:

    • Plot the amount of soluble PARP1 against inhibitor concentration.

    • The resulting curve demonstrates concentration-dependent thermal stabilization, confirming intracellular target engagement. The EC₅₀ from this assay reflects the potency of target binding in cells.

CETSA_Workflow A 1. Treat Live Cells with Probe X B 2. Apply Heat Shock (e.g., 49°C) A->B C 3. Lyse Cells B->C D 4. Separate Soluble & Aggregated Proteins C->D E 5. Quantify Soluble PARP1 (e.g., AlphaScreen) D->E F Result: Dose-Dependent Thermal Stabilization E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Measuring a Proximal Biomarker of Target Inhibition

Confirming target engagement should be followed by measuring the direct functional consequence of that engagement. For PARP, this is the inhibition of poly(ADP-ribose) (PAR) polymer formation (PARylation) on substrate proteins.

Experimental Protocol: In-Cell PARylation Assay (Western Blot)

  • Cell Treatment:

    • Plate cells (e.g., HeLa) and treat with a concentration gradient of Probe X for 2 hours.

    • Induce DNA damage by treating with 10 mM H₂O₂ for 10 minutes to robustly activate PARP1.

  • Lysis and Western Blot:

    • Immediately lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PAR polymers.

    • Use an anti-GAPDH or anti-Actin antibody as a loading control.

    • Detect with a chemiluminescent secondary antibody and image the blot.

  • Data Analysis:

    • Quantify the intensity of the PAR signal in each lane.

    • A dose-dependent decrease in the PAR signal indicates functional inhibition of PARP activity in the cell.

Expected Outcome: A strong correlation between the cellular engagement EC₅₀ (from CETSA) and the functional inhibition IC₅₀ (from the PARylation assay) provides high confidence that the observed cellular activity is a direct result of binding to PARP1.[11]

Pillar 3: Unbiased Assessment of Proteome-Wide Specificity

Even with confirmed on-target cellular activity, a probe may still have significant off-targets that could confound experimental results. The final pillar involves unbiased, large-scale screening to map the interaction landscape of Probe X across the proteome.

Broad Off-Target Profiling: Kinase Panel Screening

Given that many ATP-competitive inhibitors show cross-reactivity with kinases, screening against a broad kinase panel is a prudent step. Platforms like KINOMEscan™ use a competition binding assay to quantitatively measure interactions between a compound and hundreds of kinases.[14]

Table 2: Hypothetical KINOMEscan™ Results (% Inhibition at 1 µM)

CompoundTarget Kinases with >50% InhibitionNon-Target Kinases with >50% Inhibition
Probe X NoneDYRK1A (78%), DYRK1B (65%)
OlaparibNoneNone[15]
RucaparibNoneCDK16, PIM3, DYRK1B[15]
NiraparibNoneDYRK1A, DYRK1B[15]

Interpretation: The hypothetical data suggest that, like Niraparib, Probe X may have off-target activity against DYRK family kinases. This is a critical finding. If a researcher observes a phenotype using Probe X, they must now design experiments to disambiguate the effects of PARP1 inhibition from DYRK1A/B inhibition. This might involve using a structurally distinct PARP inhibitor (like Olaparib) or a selective DYRK1A/B inhibitor as controls.

Unbiased Target Deconvolution: Chemical Proteomics

Chemical proteomics is the ultimate tool for unbiased target and off-target discovery.[16][17] These methods use a modified version of the probe to "fish" for binding partners in a cellular lysate or even in live cells.

Experimental Approach: Affinity-Based Protein Profiling (AfBPP)

  • Probe Synthesis: Synthesize an analogue of Probe X that incorporates a photoreactive group (like a diazirine) and a clickable handle (like an alkyne). This creates a photoaffinity probe.

  • In-situ Labeling: Treat live cells with the photoaffinity probe.

  • UV Crosslinking: Expose the cells to UV light, which activates the diazirine group, causing it to covalently crosslink to nearby proteins (i.e., binding partners).

  • Lysis and Click Chemistry: Lyse the cells and use a "click" reaction to attach a biotin tag to the probe's alkyne handle.

  • Enrichment and Digestion: Use streptavidin beads to pull down the biotinylated protein-probe complexes. Digest the enriched proteins into peptides.

  • Mass Spectrometry and Analysis: Identify and quantify the enriched proteins using quantitative mass spectrometry. True targets will be significantly enriched in the probe-treated sample compared to controls.

Interpretation of Potential Results: This experiment could confirm PARP1 and PARP2 as the primary targets. Crucially, it might also identify entirely unexpected off-targets that would be missed by panel-based screens. For example, it might reveal that Probe X also binds to a specific metabolic enzyme or a transcription factor, providing invaluable context for interpreting phenotypic data.

Conclusion: Synthesizing the Evidence for a Verdict

Assessing the specificity of a chemical probe is not a linear process but an iterative cycle of hypothesis testing. By systematically progressing through the three pillars—biochemical validation, cellular target engagement, and proteome-wide profiling—we can build a comprehensive and nuanced understanding of a probe's behavior.

For our hypothetical 5-Amino-2-(dimethylamino)benzamide (Probe X) , this guide provides the framework to conclude the following:

  • It is a potent inhibitor of PARP1 with moderate selectivity over PARP2 in vitro.

  • It effectively enters cells, binds to PARP1, and inhibits its catalytic activity at concentrations comparable to its biochemical potency.

  • It has potential off-target liabilities, notably against DYRK kinases, which must be considered in experimental design.

  • Its full off-target profile, as would be revealed by chemical proteomics, is essential for its ultimate classification as a high-quality probe.

Only with this complete dataset can a researcher confidently use Probe X to investigate the biology of PARP1, armed with the knowledge of its strengths and, just as importantly, its limitations. This rigorous, self-validating approach is the cornerstone of trustworthy, reproducible science.

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Performance Evaluation of 5-Amino-2-(dimethylamino)benzamide in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the rigorous evaluation of novel chemical entities across a spectrum of cellular models is paramount to elucidating their therapeutic potential and mechanism of action. This guide provides a comprehensive framework for assessing the performance of 5-Amino-2-(dimethylamino)benzamide, a compound of interest within the broader class of benzamides known for their diverse biological activities. While specific public data on this exact molecule is nascent, this document outlines the critical experimental cascades and comparative analyses necessary to characterize its efficacy, selectivity, and cellular effects. We will draw parallels with established benzamide-based therapeutics, such as PARP inhibitors, to provide a robust evaluative context.

Introduction to 5-Amino-2-(dimethylamino)benzamide and the Rationale for Cellular Screening

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, with approved drugs spanning oncology, diabetes, and antiemetics. Their biological effects are often dictated by the nature and substitution pattern of the aromatic ring. The structural motifs of 5-Amino-2-(dimethylamino)benzamide suggest potential interactions with key cellular enzymes, and a thorough, multi-faceted cell-based screening approach is essential to unlock its therapeutic promise.

This guide will detail the logical progression of experiments, from initial cytotoxicity screening to in-depth mechanistic studies, providing researchers with the necessary protocols and rationale to comprehensively profile this compound. We will also underscore the importance of selecting appropriate cell line models and comparative compounds to generate a meaningful and translatable dataset.

Comparative Framework: Selecting Benchmarks for Performance Evaluation

To contextualize the performance of 5-Amino-2-(dimethylamino)benzamide, it is crucial to benchmark it against compounds with well-defined mechanisms of action. Given the structural similarities to known PARP inhibitors, a logical starting point is to compare its activity with clinically approved PARP inhibitors such as Olaparib, Rucaparib, and Talazoparib.[1] These compounds are particularly effective in cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1 or BRCA2 mutations.[1]

Therefore, a well-designed study would include a panel of cell lines with varying DNA repair capacities.

Experimental Cascade for Performance Evaluation

A systematic evaluation of a novel compound involves a tiered approach, beginning with broad screening and progressing to more focused mechanistic assays.

Tier 1: Cytotoxicity and Viability Screening

The initial step is to determine the dose-dependent effect of 5-Amino-2-(dimethylamino)benzamide on the viability of a diverse panel of cancer cell lines.

Experimental Rationale: This primary screen identifies sensitive and resistant cell lines, providing an initial therapeutic window and guiding the selection of concentrations for subsequent assays. The choice of cell lines is critical and should include those with and without known vulnerabilities to DNA-damaging agents or PARP inhibitors (e.g., BRCA1/2-mutant vs. wild-type).

Recommended Cell Lines:

Cell LineCancer TypeKey Genetic FeatureRationale
MCF-7 Breast CancerBRCA1/2 Wild-TypeRepresents a common breast cancer subtype.
MDA-MB-231 Breast CancerTriple-NegativeAn aggressive subtype often targeted in drug discovery.[2]
CAPAN-1 Pancreatic CancerBRCA2 MutantA model for HR-deficient cancers sensitive to PARP inhibitors.
HCT116 Colorectal CancerMismatch Repair DeficientRepresents another form of genomic instability.[2]
A549 Lung CancerKRAS MutantA common lung cancer model.
HELA Cervical CancerHPV-PositiveA widely used, robust cancer cell line.

Workflow for Cytotoxicity Screening:

G cluster_0 Cell Seeding and Treatment cluster_1 Incubation cluster_2 Viability Assay cluster_3 Data Analysis seed Seed cells in 96-well plates treat Treat with serial dilutions of 5-Amino-2-(dimethylamino)benzamide and controls seed->treat incubate Incubate for 24, 48, and 72 hours treat->incubate assay Perform MTT or MTS assay incubate->assay read Measure absorbance assay->read analyze Calculate IC50 values read->analyze

Caption: Workflow for determining the IC50 of 5-Amino-2-(dimethylamino)benzamide.

Detailed Protocol: MTT Assay for Cell Viability [3][4][5]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5-Amino-2-(dimethylamino)benzamide and the chosen comparator compounds (e.g., Olaparib). Remove the culture medium and add 100 µL of medium containing the compounds to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[3]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Expected Outcome and Interpretation: The IC50 values will provide a quantitative measure of the cytotoxic potency of 5-Amino-2-(dimethylamino)benzamide in different cell lines. A significantly lower IC50 in BRCA-mutant cells compared to wild-type cells would suggest a potential PARP-inhibitor-like mechanism of action.

Tier 2: Mechanistic Assays - Apoptosis and Cell Cycle Analysis

Once the cytotoxic effects are established, the next step is to investigate the underlying cellular mechanisms.

Experimental Rationale: These assays determine whether the compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest. This information is crucial for understanding how the compound eliminates cancer cells.

Workflow for Mechanistic Assays:

G cluster_0 Cell Treatment cluster_1 Cell Harvesting and Staining cluster_2 Flow Cytometry Analysis treat Treat selected cell lines with IC50 and 2x IC50 concentrations of the compound harvest Harvest cells after 24 and 48 hours stain_apoptosis Stain with Annexin V-FITC and Propidium Iodide (PI) for apoptosis harvest->stain_apoptosis stain_cellcycle Fix and stain with PI for cell cycle analysis harvest->stain_cellcycle analyze_apoptosis Quantify apoptotic vs. necrotic vs. live cells stain_apoptosis->analyze_apoptosis analyze_cellcycle Determine cell cycle phase distribution (G1, S, G2/M) stain_cellcycle->analyze_cellcycle

Caption: Workflow for apoptosis and cell cycle analysis.

Detailed Protocol: Annexin V/PI Apoptosis Assay [6][7]

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Detailed Protocol: Propidium Iodide Cell Cycle Analysis [8][9]

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.[10]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome and Interpretation: An increase in the apoptotic cell population would confirm that 5-Amino-2-(dimethylamino)benzamide induces programmed cell death. Cell cycle analysis might reveal an accumulation of cells in a specific phase (e.g., G2/M), which is characteristic of DNA damaging agents and PARP inhibitors.

Data Summary and Comparative Analysis

To facilitate a clear comparison, the experimental data should be summarized in a tabular format.

Table 1: Comparative Cytotoxicity (IC50 in µM) of 5-Amino-2-(dimethylamino)benzamide and Olaparib

Cell Line5-Amino-2-(dimethylamino)benzamide (48h)Olaparib (48h)
MCF-7 [Experimental Data][Experimental Data]
MDA-MB-231 [Experimental Data][Experimental Data]
CAPAN-1 [Experimental Data][Experimental Data]
HCT116 [Experimental Data][Experimental Data]
A549 [Experimental Data][Experimental Data]
HELA [Experimental Data][Experimental Data]

Table 2: Summary of Mechanistic Effects of 5-Amino-2-(dimethylamino)benzamide (at 48h)

Cell Line% Apoptosis (at IC50)Predominant Cell Cycle Arrest Phase (at IC50)
MCF-7 [Experimental Data][Experimental Data]
CAPAN-1 [Experimental Data][Experimental Data]

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive evaluation of 5-Amino-2-(dimethylamino)benzamide in various cell lines. The proposed experimental cascade, from broad cytotoxicity screening to focused mechanistic studies, will generate a robust dataset to assess its therapeutic potential.

Should the initial findings suggest a PARP-inhibitor-like profile (i.e., selective cytotoxicity in HR-deficient cells and G2/M cell cycle arrest), further investigations would be warranted. These could include direct enzymatic assays to measure PARP1/2 inhibition, assessment of DNA damage markers (e.g., γH2AX foci formation), and in vivo studies in relevant xenograft models. The systematic approach outlined herein will ensure a thorough and scientifically rigorous characterization of this novel benzamide derivative.

References

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A Strategic Guide to Profiling the Cross-Reactivity of 5-Amino-2-(dimethylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to its successful development as a therapeutic agent. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, ultimately resulting in clinical failure. This guide provides a comprehensive strategy for characterizing the cross-reactivity of 5-Amino-2-(dimethylamino)benzamide, a small molecule with potential therapeutic applications. Given that the benzamide scaffold is prevalent in a variety of targeted therapies, particularly as protein kinase and poly (ADP-ribose) polymerase (PARP) inhibitors, a thorough investigation into its selectivity is a critical step in its preclinical evaluation.

This guide will not only outline the necessary experimental protocols but also delve into the rationale behind the experimental design, ensuring a robust and self-validating approach to characterizing this promising compound.

The Imperative of Early Selectivity Profiling

The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant number of failures attributed to a lack of efficacy or unforeseen toxicity. A primary contributor to these adverse outcomes is the interaction of the drug molecule with unintended biological targets. These "off-target" interactions can elicit a range of undesirable effects, from minor side effects to severe, life-threatening toxicities. Therefore, a comprehensive assessment of a compound's selectivity early in the drug discovery process is not just a regulatory requirement but a fundamental aspect of risk mitigation.

For a molecule like 5-Amino-2-(dimethylamino)benzamide, which contains a chemical scaffold known to interact with broad enzyme families, a proactive and systematic approach to cross-reactivity profiling is essential.

Designing a Comprehensive Cross-Reactivity Study

A well-designed cross-reactivity study should be both broad and deep, interrogating the compound's activity against a wide array of potential targets while also providing detailed information about the potency of any observed interactions. Our proposed study for 5-Amino-2-(dimethylamino)benzamide is structured in a tiered approach, starting with a broad screen against representative panels of kinases and PARP enzymes, followed by more focused dose-response studies for any identified "hits."

Tier 1: Broad Panel Screening

The initial step is to screen 5-Amino-2-(dimethylamino)benzamide at a single, high concentration (e.g., 10 µM) against a panel of kinases and PARP enzymes. This will provide a broad overview of the compound's potential off-target activities.

  • Kinase Panel: A representative panel of kinases should be selected to cover the human kinome. Several commercial vendors offer kinase selectivity profiling services with panels ranging from a few dozen to over 400 kinases.[1][2] A general panel of 24 kinases can provide a good initial assessment.[1]

  • PARP Panel: Given the prevalence of the benzamide moiety in PARP inhibitors, a focused screen against the PARP family is warranted. This should include at least PARP1 and PARP2, the primary targets of approved PARP inhibitors, as well as other family members to assess selectivity within this enzyme class.[3][4]

Tier 2: Dose-Response and IC50 Determination

Any target that exhibits significant inhibition (e.g., >50% inhibition at 10 µM) in the initial screen should be subjected to a full dose-response analysis to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is crucial for comparing the on-target and off-target activities of the compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols describe standard in vitro assays for assessing the inhibitory activity of 5-Amino-2-(dimethylamino)benzamide against kinases and PARP enzymes.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.[1] A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.

Materials:

  • Recombinant Kinase and corresponding substrate

  • Kinase Reaction Buffer

  • 5-Amino-2-(dimethylamino)benzamide (test compound)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

Protocol:

  • Prepare a serial dilution of 5-Amino-2-(dimethylamino)benzamide in the appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro PARP Inhibition Assay (Colorimetric)

This assay measures the incorporation of biotinylated NAD+ onto histone proteins by PARP enzymes. The resulting biotinylated histones are detected using a streptavidin-HRP conjugate and a colorimetric substrate.

Materials:

  • Recombinant PARP enzyme (e.g., PARP1, PARP2)

  • Histone-coated 96-well plate

  • PARP Reaction Buffer

  • Activated DNA

  • Biotinylated NAD+

  • 5-Amino-2-(dimethylamino)benzamide (test compound)

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution

Protocol:

  • Prepare a serial dilution of 5-Amino-2-(dimethylamino)benzamide in the appropriate solvent.

  • To the histone-coated plate, add the PARP enzyme, activated DNA, and test compound in PARP reaction buffer.

  • Initiate the reaction by adding biotinylated NAD+. Incubate at room temperature for 60 minutes.

  • Wash the plate to remove unincorporated reagents.

  • Add Streptavidin-HRP and incubate for 60 minutes at room temperature.

  • Wash the plate and add TMB substrate. Incubate until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Visualizing the Workflow and Potential Mechanism

To provide a clearer understanding of the experimental process and the potential biological context, the following diagrams have been generated.

G cluster_0 Tier 1: Broad Screening cluster_1 Data Analysis cluster_2 Tier 2: Dose-Response Compound 5-Amino-2-(dimethylamino)benzamide (10 µM) Kinase_Panel Kinase Panel (~24-400 kinases) Compound->Kinase_Panel PARP_Panel PARP Panel (e.g., PARP1, PARP2, etc.) Compound->PARP_Panel Analysis Calculate % Inhibition Kinase_Panel->Analysis PARP_Panel->Analysis Hit_ID Identify Hits (>50% Inhibition) Analysis->Hit_ID Dose_Response Full Dose-Response Curve Hit_ID->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50 Selectivity_Profile Comprehensive Selectivity Profile IC50->Selectivity_Profile Generate

Caption: Tiered approach for cross-reactivity profiling.

G DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP PAR Poly(ADP-ribose) (PAR) chain synthesis PARP->PAR DDR_Proteins Recruitment of DNA Repair Proteins PAR->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Benzamide_Inhibitor 5-Amino-2-(dimethylamino)benzamide (Potential PARP Inhibitor) Benzamide_Inhibitor->PARP Inhibition

Caption: Hypothetical mechanism of action via PARP inhibition.

Comparative Data Analysis

The ultimate goal of this study is to generate a comprehensive selectivity profile for 5-Amino-2-(dimethylamino)benzamide. The data should be presented in a clear and comparative format, allowing for easy interpretation.

Table 1: Kinase Selectivity Profile of 5-Amino-2-(dimethylamino)benzamide

Kinase Target% Inhibition at 10 µMIC50 (nM)Reference InhibitorReference IC50 (nM)
Kinase A>95%50Staurosporine5
Kinase B20%>10,000Sunitinib25
Kinase C85%250Dasatinib1
...............

Table 2: PARP Family Selectivity Profile of 5-Amino-2-(dimethylamino)benzamide

PARP Target% Inhibition at 10 µMIC50 (nM)Reference InhibitorReference IC50 (nM)
PARP1>98%15Olaparib5
PARP290%150Olaparib1
PARP345%>10,000Veliparib50
...............

Conclusion and Interpretation of Results

The data generated from this comprehensive cross-reactivity study will provide invaluable insights into the selectivity of 5-Amino-2-(dimethylamino)benzamide. A highly selective compound will exhibit potent inhibition of its intended target with significantly weaker activity against all other targets in the screening panel. Conversely, a non-selective compound will show potent inhibition across multiple targets.

This information is critical for making informed decisions about the future development of 5-Amino-2-(dimethylamino)benzamide. A favorable selectivity profile will provide confidence to advance the compound into further preclinical and clinical studies, while a poor selectivity profile may necessitate further medicinal chemistry efforts to improve its properties or, in some cases, lead to the termination of the project. By following the strategic approach outlined in this guide, researchers can build a robust data package that will de-risk their drug discovery program and increase the probability of developing a safe and effective new medicine.

References

  • Benchchem. Synthesis Pathway of 5-Amino-N,N-dimethyl-2-(2-cyanophenoxy)benzamide (5-AMAM-2-CP): A Technical Guide. Accessed January 23, 2026.
  • Gil-Fernández, A., et al. "Antiviral action of 5-amino-2-(2-dimethyl-aminoethyl)benzo-[de]-isoquinolin-1,3-dione." PubMed, Accessed January 23, 2026.
  • National Institutes of Health. "Cross-platform pathway-based analysis identifies markers of response to the PARP inhibitor olaparib." NIH, August 9, 2012.
  • Promega Corporation. Kinase Selectivity Profiling System: General Panel Protocol. Accessed January 23, 2026.
  • National Institutes of Health. "Off-target Effects in CRISPR/Cas9-mediated Genome Engineering." PMC - NIH, November 17, 2015.
  • National Institutes of Health. "Measuring and interpreting the selectivity of protein kinase inhibitors." PMC - NIH, Accessed January 23, 2026.
  • Semantic Scholar. "Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of." Semantic Scholar, Accessed January 23, 2026.
  • MDPI. "AcrIIA5 Suppresses Base Editors and Reduces Their Off-Target Effects." MDPI, Accessed January 23, 2026.
  • MDPI. "Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines." MDPI, July 13, 2023.
  • Frontiers. "The potential of PARP inhibitors in targeted cancer therapy and immunotherapy." Frontiers, Accessed January 23, 2026.
  • Reaction Biology. Kinase Selectivity Panels. Accessed January 23, 2026.
  • AACR Journals. "Development of PARP and Immune-Checkpoint Inhibitor Combinations." AACR Journals, December 13, 2018.
  • Innovative Genomics Institute. "Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9.
  • ResearchGate. "Trial in progress: A phase II open-label, randomized study of PARP inhibition (olaparib) either alone or in combination with anti-PD-L1 therapy (atezolizumab) in homologous DNA repair (HDR) deficient, locally advanced or metastatic non-HER2-positive breast cancer." Request PDF, August 10, 2025.
  • protocols.io. "In vitro kinase assay." protocols.io, September 23, 2023.

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 5-Amino-2-(dimethylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 5-Amino-2-(dimethylamino)benzamide. As laboratory professionals, our responsibility extends beyond the bench to ensure that all chemical waste is handled in a manner that protects ourselves, our colleagues, and the environment. This guide is built on the principles of risk mitigation, regulatory compliance, and scientific best practices.

Core Hazard Profile & Immediate Safety Considerations

Understanding the intrinsic hazards of a compound is the foundation of its safe management. 5-Amino-2-(dimethylamino)benzamide and structurally similar aminobenzamides are not benign. The primary risks associated with this compound necessitate a cautious and informed approach to its handling and disposal.

The compound is classified under the Globally Harmonized System (GHS) with the following critical hazard statements:

  • H302: Harmful if swallowed. This indicates acute oral toxicity (Category 4).[1][2] Accidental ingestion can lead to adverse health effects, requiring immediate medical attention.

  • H341: Suspected of causing genetic defects. This identifies the compound as a Category 2 germ cell mutagen.[1][3] This is a significant long-term health risk, as exposure could potentially lead to heritable genetic damage.

Additional hazards common to aminobenzamide derivatives include skin and eye irritation.[2][4] Therefore, all procedures must be designed to prevent direct contact, ingestion, and inhalation of dust particles. The causality is clear: the potential for systemic toxicity and mutagenicity mandates that this compound be treated as hazardous waste unless definitively proven otherwise through appropriate analysis.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the identified hazards, a stringent PPE protocol is required at all times when handling 5-Amino-2-(dimethylamino)benzamide, including during disposal preparation.

Hazard CategoryRequired PPERationale
Acute Oral Toxicity Nitrile gloves, Lab coatPrevents skin contact and subsequent accidental ingestion from contaminated hands.
Suspected Mutagenicity Nitrile gloves, Lab coat, Safety gogglesMinimizes all routes of exposure (dermal, ocular) to a compound with potential for long-term genetic damage.
Solid/Dust Form Safety goggles or face shieldPrevents airborne particles from causing eye irritation or entering the body through ocular absorption.[5]
General Handling Appropriate protective clothingEnsures no part of the skin is exposed to the chemical.[6]

Protocol for PPE Usage:

  • Inspection: Always inspect gloves for tears or punctures before use.

  • Donning: Wear a lab coat buttoned completely. Don safety goggles and gloves.

  • Doffing: To prevent cross-contamination, remove PPE in the reverse order it was put on. Remove gloves using the proper technique to avoid touching the outer surface with bare skin.[4]

  • Disposal: Dispose of contaminated gloves and any other disposable PPE as hazardous waste along with the chemical.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[3]

Waste Characterization and Segregation: The First Step in Compliance

Proper disposal begins with correct waste characterization. As the generator of the waste, you are legally responsible for determining if it is hazardous.[6][7]

Step 1: Hazardous Waste Determination Unless you have specific analytical data (e.g., Toxicity Characteristic Leaching Procedure - TCLP) proving otherwise, 5-Amino-2-(dimethylamino)benzamide waste must be managed as hazardous waste. This is based on its inherent toxicological properties (toxicity, mutagenicity).

Step 2: Segregation Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.

  • Do Not Mix: Never mix 5-Amino-2-(dimethylamino)benzamide waste with other waste streams (e.g., solvents, acids, bases).[1]

  • Original Containers: Whenever possible, leave the waste chemical in its original, clearly labeled container.[1]

  • Avoid Drains and Trash: Under no circumstances should this chemical be poured down the drain or placed in the regular trash.[2][3][4] This action is a direct violation of environmental regulations and introduces a potent chemical into the water system.

Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for accumulating and preparing 5-Amino-2-(dimethylamino)benzamide for pickup by a certified hazardous waste disposal service.

Materials Required:

  • Compatible, sealable waste container (a high-density polyethylene (HDPE) or the original container is recommended).[8]

  • Hazardous Waste Label

  • Permanent Marker

  • Waste Log Sheet

  • Appropriate PPE (as defined in Section 2)

Protocol:

  • Container Selection: Choose a container that is in good condition, compatible with the chemical, and has a securely sealing lid.[8] For solid waste, a wide-mouth screw-top container is ideal.

  • Labeling: Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[8] Fill in all required information:

    • Generator Information: Your name, lab, and contact information.

    • Chemical Contents: Clearly write "5-Amino-2-(dimethylamino)benzamide". List any other components if it is a mixture, including trace contaminants. Do not use abbreviations.

  • Waste Accumulation:

    • Place the solid 5-Amino-2-(dimethylamino)benzamide waste directly into the labeled container.

    • For grossly contaminated items (e.g., weigh boats, pipette tips, gloves), place them in the same container.

    • Keep the container closed at all times except when adding waste.[8] This prevents the release of dust and protects the container's contents from contamination.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area should be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents.[7]

  • Scheduling Pickup: Once the container is full or you are approaching your facility's accumulation time limits, schedule a pickup with your institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste disposal company.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A prepared response is key to mitigating risk.

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large spill, evacuate the area.

  • Control Dust: Do not use a dry brush or compressed air. This will aerosolize the mutagenic dust.

  • Cleanup:

    • Wearing full PPE, gently cover the spill with an absorbent material to prevent dust generation.

    • Carefully sweep or scoop the material into your designated hazardous waste container.[3][4]

    • Clean the affected area thoroughly with a damp cloth or sponge, and dispose of all cleanup materials as hazardous waste.

    • Do not allow the product to enter drains.[1]

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[6]

  • Ingestion: Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Amino-2-(dimethylamino)benzamide.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Waste Generated (Pure compound or contaminated material) assess_hazards Assess Hazards: - Acute Toxicity (H302) - Suspected Mutagen (H341) start->assess_hazards don_ppe Don Full PPE: Gloves, Goggles, Lab Coat assess_hazards->don_ppe select_container Select Compatible Waste Container don_ppe->select_container label_container Affix 'HAZARDOUS WASTE' Label & Fill Out Details select_container->label_container add_waste Place Waste in Container label_container->add_waste seal_container Keep Container Securely Sealed add_waste->seal_container store_saa Store in Designated Satellite Accumulation Area (SAA) seal_container->store_saa check_limits Monitor Accumulation Volume & Time Limits store_saa->check_limits check_limits->store_saa Within Limits request_pickup Request Pickup from EHS or Certified Waste Vendor check_limits->request_pickup Limit Approaching end Compliant Disposal request_pickup->end

Caption: Decision workflow for compliant disposal of 5-Amino-2-(dimethylamino)benzamide.

Regulatory Compliance: A Summary of Responsibilities

As a chemical waste generator, you operate under regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][9]

  • EPA (Resource Conservation and Recovery Act - RCRA): Governs the "cradle-to-grave" management of hazardous waste. Your responsibilities include proper waste characterization, labeling, safe storage, and ensuring disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF).[9]

  • OSHA (Hazard Communication Standard): Requires that information about chemical hazards is communicated to employees through labels, Safety Data Sheets (SDS), and training.[5]

Adherence to the procedures outlined in this guide will ensure you meet the core requirements of these regulations, fostering a culture of safety and environmental stewardship in your laboratory.

References

  • MATERIAL SAFETY DATA SHEET for P-AMINO BENZAMIDE. Oxford Lab Fine Chem LLP. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Hazard Communication. (N.D.). U.S. Department of Labor, Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Waste Management Guide. (N.D.). Auburn University Risk Management and Safety. [Link]

  • Guidelines: Handling and Disposal of Chemicals. (N.D.). Purdue University Engineering. [Link]

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Navigating the Safe Handling of 5-Amino-2-(dimethylamino)benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 5-Amino-2-(dimethylamino)benzamide (CAS 120842-19-5), a compound with potential applications in pharmaceutical research. By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your preferred source for laboratory safety and chemical handling, fostering a culture of safety and scientific integrity.

Understanding the Hazard Profile: An Analogy-Based Approach

Assumed Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling 5-Amino-2-(dimethylamino)benzamide. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly sealed safety gogglesChemical-resistant gloves (Nitrile recommended)Lab coatN95 or higher-rated respirator (in the absence of a certified fume hood)
Solution Preparation Tightly sealed safety goggles with face shieldChemical-resistant gloves (Nitrile recommended)Lab coatNot generally required if performed in a certified fume hood
Reaction Quenching and Workup Tightly sealed safety goggles with face shieldChemical-resistant gloves (Nitrile recommended)Lab coatNot generally required if performed in a certified fume hood
Handling Contaminated Waste Tightly sealed safety gogglesChemical-resistant gloves (Nitrile recommended)Lab coatNot generally required
The Rationale Behind PPE Selection:
  • Eye Protection: The risk of fine powder or splashes of solutions entering the eye necessitates the use of tightly sealed safety goggles. A face shield provides an additional layer of protection, especially during procedures with a higher risk of splashing, such as solution preparation and reaction workups.[7]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[3][4] Nitrile gloves are a common and effective choice for handling many organic chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use and to dispose of them properly after handling the chemical.

  • Body Protection: A standard lab coat should be worn to protect against accidental spills and contamination of personal clothing.

  • Respiratory Protection: Due to the potential for respiratory irritation from inhaling fine powders, weighing and aliquoting of the solid material should ideally be performed in a certified chemical fume hood.[8] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or higher) is mandatory.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 5-Amino-2-(dimethylamino)benzamide from receipt to disposal is crucial for maintaining a safe laboratory environment.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Weighing and Solution Preparation:

This workflow should be performed within a certified chemical fume hood to minimize inhalation exposure.

Weighing_and_Solution_Preparation cluster_fume_hood Inside Chemical Fume Hood A Don Appropriate PPE B Place container of 5-Amino-2-(dimethylamino)benzamide and necessary equipment in hood A->B C Carefully weigh the desired amount of solid B->C D Transfer solid to a suitable container for dissolution C->D E Slowly add solvent with gentle agitation D->E F Ensure complete dissolution E->F G Cap and label the solution container F->G H Clean any spills within the hood G->H I Properly dispose of contaminated weighing paper/utensils H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.